3-Nitrosobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitrosobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-7(10)5-2-1-3-6(4-5)9-11/h1-4H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUBORKYZRYLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162642 | |
| Record name | Nitrosobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144189-66-2 | |
| Record name | Nitrosobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144189662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrosobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 144189-66-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-NITROSOBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JL5O473RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Advent of a Key Chemical Probe: The Discovery and Early Scientific Exploration of 3-Nitrosobenzamide
Foreword: Unveiling a Molecule of Significance
In the vast landscape of chemical synthesis and drug discovery, the emergence of novel molecules often serves as a pivotal moment, unlocking new avenues of research and therapeutic intervention. This technical guide delves into the discovery and foundational research of 3-Nitrosobenzamide, a compound that has garnered significant interest for its role as a chemical probe and its implications in cellular processes. We will traverse the early synthetic routes, the initial characterization, and the nascent explorations into its biological activity, providing a comprehensive resource for researchers, scientists, and professionals in drug development. Our journey begins with the fundamental chemical principles that paved the way for its creation and culminates in the early understanding of its functional significance.
I. The Genesis of this compound: A Synthesis Story
The discovery of this compound is intrinsically linked to the broader history of the study of C-nitroso compounds, which began in 1874.[1] These organic molecules, characterized by the R-N=O functional group, have long intrigued chemists due to their vibrant colors and unique reactivity.[1] The synthesis of aromatic C-nitroso compounds, in particular, presented considerable challenges, often leading to undesired side products through oxidation to the corresponding nitro compound or isomerization to an oxime.[2]
The first documented synthesis of this compound was achieved through the oxidation of its corresponding primary amine precursor, 3-aminobenzamide. A key publication in this area is the comprehensive 2004 review by Gowenlock and Richter-Addo, which details various methods for preparing C-nitroso compounds.[3] Specifically, the synthesis of this compound was accomplished by the oxidation of 3-aminobenzamide using 3-chloroperoxybenzoic acid (m-CPBA) in dimethylformamide (DMF) at a controlled temperature of 0–5 °C.[3] This method represents a significant advancement in the controlled synthesis of nitrosoarenes.
Experimental Protocol: Synthesis of this compound via Oxidation of 3-Aminobenzamide
This protocol is based on the method described in the chemical literature for the synthesis of aromatic nitroso compounds.
Reagents and Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Aminobenzamide | C₇H₈N₂O | 136.15 | ≥98% | Sigma-Aldrich |
| 3-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | ~77% | Sigma-Aldrich |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Sodium bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | Fisher Scientific |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ≥99.5% | Acros Organics |
| Ice | H₂O | 18.02 |
Procedure:
-
Reaction Setup: A solution of 3-aminobenzamide (1.0 eq) is prepared in anhydrous dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.
-
Addition of Oxidizing Agent: A solution of 3-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in DMF is added dropwise to the cooled solution of 3-aminobenzamide over a period of 30 minutes, ensuring the temperature remains between 0 and 5 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane) to observe the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is poured into ice-cold water and extracted with diethyl ether. The organic layers are combined and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system to afford pure this compound.
Caption: Workflow for the synthesis of this compound.
II. Initial Characterization of a Novel Entity
The early characterization of newly synthesized compounds is a critical step in establishing their identity and purity. For this compound, initial studies would have focused on determining its fundamental physicochemical properties.
Physicochemical Properties:
| Property | Method | Expected Observation |
| Melting Point | Capillary Melting Point Apparatus | A sharp melting point, indicating purity. |
| Appearance | Visual Inspection | A colored solid, characteristic of nitroso compounds. |
| Solubility | Solvation in various solvents | Solubility in common organic solvents like DMF, DMSO, and chlorinated solvents. |
| Infrared (IR) Spectroscopy | KBr pellet or Nujol mull | Characteristic peaks for the C=O stretch of the amide, the N-H stretch of the amide, and the N=O stretch of the nitroso group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR | Aromatic proton and carbon signals consistent with a 3-substituted benzamide structure. |
| Mass Spectrometry (MS) | Electron Impact (EI) or Chemical Ionization (CI) | A molecular ion peak corresponding to the molecular weight of this compound (C₇H₆N₂O₂). |
The monomer-dimer equilibrium is a notable feature of nitrosoarenes.[1] In the solid state, they often exist as pale-yellow dimers, while in dilute solution or at higher temperatures, the deep-green or blue monomers are favored.[4] This property would have been an important aspect of the initial characterization of this compound.
III. Early Explorations into Biological Activity: A Precursor to PARP Inhibition
While the initial synthesis of this compound may have been driven by fundamental chemical interest in nitroso compounds, its structural similarity to other biologically active benzamides likely spurred early investigations into its potential physiological effects. The benzamide moiety is a common scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications.
The most significant area of early research surrounding benzamide derivatives was their activity as inhibitors of poly(ADP-ribose) polymerase (PARP). 3-Aminobenzamide, the precursor to this compound, was already known as a PARP inhibitor.[5][6][7] PARP is a family of enzymes involved in cellular processes such as DNA repair and programmed cell death.[7] The discovery that inhibiting PARP could enhance the efficacy of DNA-damaging cancer therapies led to a surge in research in this area.
It is plausible that early research on this compound would have included screening for PARP inhibitory activity, given the known activity of its parent compound. The introduction of the nitroso group would have been an intriguing modification to explore its impact on potency and selectivity.
Conceptual Framework: PARP Inhibition by Benzamide Derivatives
Caption: Mechanism of PARP inhibition by this compound.
IV. Conclusion and Future Perspectives
The discovery of this compound, born from the rich history of C-nitroso chemistry, provided the scientific community with a valuable new molecular entity. Its synthesis, primarily through the controlled oxidation of 3-aminobenzamide, and its initial characterization laid the groundwork for subsequent investigations into its chemical and biological properties. The early recognition of the potential for benzamide derivatives to act as PARP inhibitors likely guided the initial biological evaluation of this compound. This foundational research has paved the way for its contemporary use as a chemical probe to study cellular signaling pathways and as a lead compound for the development of novel therapeutics. The story of this compound is a testament to the enduring interplay between fundamental chemical synthesis and the relentless pursuit of new tools to understand and combat human disease.
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Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3315–3340. [Link]
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Britannica. (2023, December 12). nitroso compound. Encyclopedia Britannica. [Link]
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Snyder, R. D. (1984). 3-Aminobenzamide does not alter DNA repair in human fibroblasts through modulation of deoxynucleoside triphosphate pools. Biochemical and Biophysical Research Communications, 124(2), 457-461. [Link]
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Durkacz, B. W., et al. (1982). 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. Carcinogenesis, 3(12), 1463-1467. [Link]
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Virág, L., & Szabó, C. (2018). 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism. Digestive Diseases and Sciences, 63(12), 3382-3397. [Link]
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3-Nitrosobenzamide and PARP Inhibition: A Technical Guide to a Re-evaluated Mechanism
Executive Summary
The field of oncology has been significantly advanced by the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors, which leverage the concept of synthetic lethality to target cancers with deficiencies in DNA repair. The compound Iniparib (4-iodo-3-nitrobenzamide), and by extension its putative active metabolite 4-iodo-3-nitrosobenzamide, was initially heralded as a promising PARP inhibitor with a novel covalent mechanism. However, subsequent rigorous investigation led to a paradigm shift in understanding.
This technical guide provides an in-depth analysis of the mechanism of action originally attributed to 3-nitrosobenzamide derivatives in the context of PARP inhibition. We will first explore the canonical function of PARP1 and the basis for its inhibition as a therapeutic strategy. The core of this guide will then deconstruct the initial hypothesis surrounding Iniparib, present the definitive evidence that reclassified it as a non-bona fide PARP inhibitor, and elucidate its true molecular mechanism: the non-selective modification of cysteine-containing proteins.[1][2][3]
For researchers and drug development professionals, this guide serves not only as a technical resource on PARP biology but also as an instructive case study on the critical importance of robust mechanistic validation in the therapeutic development pipeline. We provide detailed experimental protocols that are essential for characterizing true PARP inhibitor activity and distinguishing it from other cytotoxic effects.
The Role of PARP1 in DNA Damage Repair
Poly(ADP-ribose) Polymerase 1 (PARP1) is a critical nuclear enzyme that acts as a first responder to DNA damage.[4] Its primary function is to detect DNA single-strand breaks (SSBs), which are common lesions arising from oxidative stress and other sources. Upon binding to an SSB, PARP1 undergoes a conformational change that activates its catalytic domain.[4]
Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nearby nuclear proteins, a process known as PARylation.[5] This burst of PARylation serves as a signaling scaffold, recruiting other key DNA repair proteins (such as XRCC1 and DNA Ligase III) to the site of damage to execute the Base Excision Repair (BER) pathway.[6] Once the repair is complete, the PAR chains are degraded, and PARP1 dissociates from the DNA.
In cancers with defects in other DNA repair pathways, such as the Homologous Recombination (HR) pathway used for double-strand break (DSB) repair (e.g., those with BRCA1 or BRCA2 mutations), cells become highly dependent on PARP1-mediated BER. Inhibition of PARP1 in these cells prevents the repair of SSBs. When the cell enters S-phase for replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of highly toxic DSBs.[7] Because the HR pathway is deficient, these DSBs cannot be repaired, leading to genomic catastrophe and selective cancer cell death—a concept known as synthetic lethality .[6]
The Case of Iniparib: A Re-evaluation
Iniparib (4-iodo-3-nitrobenzamide) generated significant excitement in clinical trials for triple-negative breast cancer, with initial reports suggesting it was a PARP inhibitor.[8][9] Its proposed active form, 4-iodo-3-nitrosobenzamide, was thought to inhibit PARP1 through a distinct, non-competitive mechanism, possibly by ejecting zinc from the enzyme's zinc-finger DNA-binding domain.[1][10]
Evidence Refuting PARP Inhibition
Despite promising early clinical data, rigorous preclinical mechanistic studies began to reveal inconsistencies. The evidence against Iniparib and its nitroso-metabolite being true PARP inhibitors was definitive and multifaceted:
-
Lack of Enzymatic Inhibition: In standard biochemical assays measuring the auto-PARylation of purified PARP1 enzyme, neither Iniparib nor its metabolite could prevent the formation of PAR chains, whereas known NAD+-competitive inhibitors showed robust inhibition.[1]
-
No Cellular Target Engagement: A critical test for any inhibitor is whether it can engage its target in a complex cellular environment. In cell-based assays, treatment with Iniparib failed to prevent the surge in PAR production following DNA damage, indicating it does not inhibit PARP activity within living cells.[1][2]
-
Absence of Synthetic Lethality: True PARP inhibitors selectively kill cancer cells with BRCA mutations. In contrast, Iniparib showed no selective cytotoxicity in BRCA1- or BRCA2-deficient cell lines compared to their genetically matched, HR-proficient counterparts.[1][2]
-
Failure to Potentiate DNA-Damaging Agents: A hallmark of PARP inhibition is the potentiation of chemotherapies like temozolomide. Iniparib failed to show this synergistic effect, which is a key functional outcome of blocking DNA repair.[1]
These findings conclusively demonstrated that the anticancer activity observed in some trials was not due to PARP inhibition.[3][11]
The True Mechanism: Non-selective Cysteine Modification
Subsequent investigations using mass spectrometry and radiolabeling techniques uncovered the true mechanism of action. The nitroso metabolite of Iniparib is a reactive molecule that acts as an electrophile. Its cytotoxicity stems from its ability to non-selectively form covalent adducts with the thiol groups of cysteine residues on a wide array of intracellular proteins.[1][2][12]
This promiscuous modification of cysteine-containing proteins, including enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), disrupts numerous cellular pathways.[13] This widespread, non-specific activity is believed to induce significant cellular stress, including the production of reactive oxygen species (ROS), ultimately leading to cell death.[14] The activity of Iniparib is therefore not a targeted therapy in the way a true PARP inhibitor is, but rather a broad-spectrum cytotoxic effect driven by reactive chemistry.
Hallmarks of Bona Fide PARP Inhibition
To appreciate the distinction, it is crucial to understand the mechanisms of clinically approved PARP inhibitors like Olaparib, Rucaparib, and Talazoparib. Their efficacy relies on two primary, interconnected actions.
Catalytic Inhibition
All clinically approved PARP inhibitors are competitive inhibitors. Their structures mimic the nicotinamide portion of the NAD+ substrate, allowing them to bind tightly within the catalytic pocket of PARP1 and PARP2.[5] This binding physically blocks NAD+ from accessing the active site, thereby preventing the synthesis of PAR chains and halting the DNA damage signaling cascade.
PARP Trapping
Perhaps more critical to their cytotoxicity is the phenomenon of "PARP trapping." In this process, the inhibitor, by binding to the active site, not only blocks catalysis but also stabilizes the entire PARP1-DNA complex, effectively "trapping" the enzyme on the DNA break.[15][16]
This trapped PARP-DNA complex is a significant physical obstacle. When a replication fork encounters this roadblock, it collapses, creating a DSB.[17] These trapped complexes are more cytotoxic than the unrepaired SSBs that result from catalytic inhibition alone. The potency of different PARP inhibitors often correlates more strongly with their trapping efficiency than with their catalytic inhibition IC50 alone.
Comparative Data Summary
The following table summarizes the expected outcomes when comparing a non-PARP inhibitor like Iniparib, a weak PARP inhibitor like 3-Aminobenzamide, and a potent, trapping PARP inhibitor like Olaparib in key validation assays.
| Parameter | Iniparib / this compound Derivative | 3-Aminobenzamide (Weak Inhibitor) | Olaparib (Potent Trapping Inhibitor) | Reference |
| Mechanism | Non-selective Cysteine Adduct Formation | NAD+ Competitive | NAD+ Competitive | [1][5] |
| Biochemical PARP1 IC50 | > 100 µM (Inactive) | ~1-5 µM | < 5 nM | [1][18] |
| Cellular PAR Inhibition | No inhibition | Weak inhibition at high µM concentrations | Potent inhibition (nM range) | [1][2] |
| PARP Trapping Efficiency | None | Very Low | High | [16] |
| Potentiation of Temozolomide | None | Moderate | Strong | [1][18] |
| Selective Cytotoxicity in BRCA-mutant cells | None | Low | High | [1][2] |
Experimental Workflows for Mechanistic Validation
To rigorously assess whether a compound acts as a true PARP inhibitor, a series of well-defined experiments is required. The following protocols outline the key assays that would differentiate a compound like Iniparib from a bona fide PARP inhibitor.
Protocol: In Vitro PARP Activity Assay (Colorimetric)
-
Principle: This assay measures the enzymatic activity of PARP1 by detecting the incorporation of biotinylated ADP-ribose onto histone proteins coated on an ELISA plate. A true inhibitor will prevent this incorporation, leading to a reduced signal.[19]
-
Methodology:
-
Plate Preparation: Rehydrate a 96-well strip plate pre-coated with histones.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative), a positive control inhibitor (e.g., Olaparib), and a vehicle control (DMSO) in assay buffer.
-
Reaction Setup: To each well, add activated DNA (to stimulate PARP1), biotinylated NAD+, and the test compound dilutions.
-
Enzyme Addition: Initiate the reaction by adding a solution of recombinant human PARP1 enzyme to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for PARylation of the histones.
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate. This will bind to the biotinylated PAR chains on the histones.
-
Signal Development: After another wash step, add a colorimetric HRP substrate (e.g., TMB). The development of color is proportional to PARP1 activity.
-
Quantification: Stop the reaction and read the absorbance on a plate reader. Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
-
-
Expected Outcome: A this compound derivative would show no significant inhibition, while Olaparib would yield a potent, dose-dependent decrease in signal.
Protocol: Cellular PARP Target Engagement Assay (Western Blot)
-
Principle: This assay directly visualizes the level of PARylation inside cells following DNA damage. A true PARP inhibitor will block the formation of PAR polymers, which can be detected by an anti-PAR antibody.
-
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or a relevant cancer cell line) in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the test compound or controls for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage to activate PARP. A common method is to treat cells with 10 mM H₂O₂ for 10 minutes or 1 mM MMS for 15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and probe with a primary antibody specific for PAR polymers (e.g., anti-PAR, 10H).
-
Probe a separate membrane (or strip and re-probe) with an antibody for a loading control (e.g., anti-Actin or anti-GAPDH).
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
-
Expected Outcome: In vehicle-treated cells, DNA damage will induce a strong smear of high-molecular-weight bands, representing extensive PARylation. Olaparib will completely abrogate this signal. A this compound derivative will have no effect on the PAR smear, demonstrating a lack of target engagement.
Conclusion: A Case Study in Mechanistic Diligence
The story of this compound, via its prodrug Iniparib, is a powerful lesson in drug development. It underscores that promising clinical signals must be underpinned by a robust and verifiable mechanism of action. The initial classification of Iniparib as a PARP inhibitor was based on preliminary data, but more rigorous biochemical and cellular assays, as detailed in this guide, proved this to be incorrect.[1][2][3] The true mechanism, involving non-specific cysteine modification and induction of oxidative stress, places it in a different class of cytotoxic agent altogether.[1][14]
For scientists in the field, this case highlights the necessity of a multi-faceted approach to mechanistic validation. Relying on a single assay is insufficient. A combination of in vitro enzymatic assays, cell-based target engagement studies, and functional cellular outcomes (like synthetic lethality) is required to confidently assign a mechanism of action to a novel compound. The re-evaluation of Iniparib has ultimately sharpened the field's understanding of what defines a true PARP inhibitor and reinforced the importance of the PARP trapping mechanism as a key driver of efficacy for this successful class of targeted therapies.
References
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Liu, X., Shi, Y., Maag, D. X., et al. (2012). Iniparib Nonselectively Modifies Cysteine-Containing Proteins in Tumor Cells and Is Not a Bona Fide PARP Inhibitor. Clinical Cancer Research, 18(2), 510–523. [Link]
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Kocsis, E., Gulyas, S., & Szabo, C. (2009). Enzymatic mechanism of the tumoricidal action of 4-iodo-3-nitrobenzamide. Molecular Medicine Reports, 2(5), 739-742. [Link]
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News in Proteomics Research. (2012). Iniparib Nonselectively Modifies Cysteine-Containing Proteins in Tumor Cells and Is Not a Bona Fide PARP Inhibitor. News in Proteomics Research. [Link]
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Rice, W. G., Hillyer, C. D., & Kun, E. (1997). Potential Chemotherapeutic Activity of 4-iodo-3-nitrobenzamide. Metabolic Reduction to the 3-nitroso Derivative and Induction of Cell Death in Tumor Cells in Culture. Journal of Biological Chemistry, 272(37), 23032-23039. [Link]
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Muthaiah, V. P. K., et al. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 16, 942216. [Link]
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Mateo, J., Ong, M., Tan, D. S., et al. (2013). Appraising iniparib, the PARP inhibitor that never was—what must we learn?. Nature Reviews Clinical Oncology, 10(12), 688-696. [Link]
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Yardley, D. A. (2015). Iniparib: The Fairy Tale Dream Comes to an End. The ASCO Post. [Link]
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Wikipedia. (n.d.). PARP inhibitor. Retrieved from [Link]
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Patsnap Synapse. (n.d.). 3-Aminobenzamide - Drug Targets, Indications, Patents. Retrieved from [Link]
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Kun, E., et al. (2002). Anti-cancer Action of 4-iodo-3-nitrobenzamide in Combination With Buthionine Sulfoximine. Biochemical Pharmacology, 63(3), 455-462. [Link]
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Zampieri, M., et al. (2004). Differentiative Pathway Activated by 3-aminobenzamide, an Inhibitor of PARP, in Human Osteosarcoma MG-63 Cells. Journal of Cellular Biochemistry, 91(5), 988-1000. [Link]
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Lene, A., et al. (2020). Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. ACS Chemical Biology, 15(3), 670-680. [Link]
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Liu, X., et al. (2012). Iniparib Nonselectively Modifies Cysteine-Containing Proteins in Tumor Cells and Is Not a Bona Fide PARP Inhibitor. ResearchGate. [Link]
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Abstract A226: Mechanism of action of iniparib: Stimulation of reactive oxygen species (ROS) production in an iniparib-sensitive breast cancer cell line. (2012). ResearchGate. [Link]
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Lene, A., et al. (2020). Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. ACS Chemical Biology. [Link]
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BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2. Retrieved from [Link]
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BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
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BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]
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Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(10), 1465-1477. [Link]
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Mateo, J., et al. (2013). Appraising iniparib, the PARP inhibitor that never was--what must we learn?. Nature Reviews Clinical Oncology, 10(12), 688-96. [Link]
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Sinha, G. (2014). Downfall of iniparib: a PARP inhibitor that doesn't inhibit PARP after all. Journal of the National Cancer Institute, 106(1), djt447. [Link]
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Spectroscopic Characterization of 3-Nitrosobenzamide: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the spectroscopic analysis of 3-Nitrosobenzamide, a molecule of interest in medicinal chemistry and organic synthesis.[1] We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis)—offering both theoretical underpinnings and practical, field-tested protocols. A central theme of this guide is the critical monomer-dimer equilibrium inherent to aromatic C-nitroso compounds, which profoundly influences their spectroscopic signatures.[2][3] This document is designed to equip researchers, scientists, and drug development professionals with the expertise to accurately characterize this compound and interpret its complex spectral data with confidence.
The Duality of this compound: Monomer-Dimer Equilibrium
A foundational concept in the analysis of aromatic C-nitroso compounds is their propensity to exist in a dynamic equilibrium between a monomeric and a dimeric form (azodioxy compound).[2][4] The monomer contains the C–N=O group, while the dimer features an N=N double bond with oxygen atoms attached. This equilibrium is influenced by concentration, solvent, and temperature, with the dimeric form often favored in the solid state or at lower temperatures in solution.[5][6]
This duality is not a mere curiosity; it is the defining characteristic that dictates the molecule's spectroscopic behavior. The monomer is typically a colored species (blue or green), while the dimer is often colorless or yellow.[5] Recognizing and interpreting the spectral evidence of this equilibrium is paramount for the accurate identification and characterization of this compound.
Caption: Monomer-Dimer Equilibrium of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
2.1. Theoretical Basis & Causality
IR spectroscopy is a powerful first-pass technique for confirming the presence of key functional groups. For this compound, the spectrum is a composite of signals from both the monomer and its dimer, with the relative intensities reflecting the equilibrium position under the measurement conditions.
-
N=O Stretch (Monomer): The most diagnostic peak for the monomer is the N=O stretching vibration. This appears as a strong band in the 1500-1620 cm⁻¹ region.[7][8] Its precise location can be influenced by conjugation with the aromatic ring.
-
Amide Group (C=O and N-H): The benzamide moiety gives rise to several characteristic peaks. The C=O (Amide I) stretch is a very strong, sharp absorption typically found around 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amide (-CONH₂) appear as two distinct bands in the 3200-3500 cm⁻¹ region.[7] The N-H bend (Amide II) occurs near 1650-1510 cm⁻¹.[7]
-
Dimer Vibrations: In the dimeric form, the N=O bond is replaced by N=N and N-O bonds. The trans-dimer shows a characteristic N=N stretch near 1400 cm⁻¹, while the cis-dimer absorbs near 1290 cm⁻¹.[7] These bands are often weaker than the monomer's N=O stretch.
-
Aromatic Ring: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.[7]
The choice of sample preparation is critical. Analysis in the solid state (e.g., KBr pellet) will likely show a spectrum dominated by the dimer, whereas analysis in a dilute solution of a non-polar solvent may reveal a greater proportion of the monomer.
2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid method for acquiring IR spectra of solid samples, requiring minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.
-
Data Acquisition: Collect the spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
2.3. Data Summary: Key IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Form | Intensity |
| 3400 - 3200 | N-H Stretch | Amide | Medium-Strong |
| ~3050 | C-H Stretch | Aromatic | Medium |
| ~1660 | C=O Stretch (Amide I) | Amide | Strong |
| 1620 - 1500 | N=O Stretch | Monomer | Strong |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium-Variable |
| ~1400 | N=N Stretch | Dimer (trans) | Medium-Weak |
| ~1290 | N=N Stretch | Dimer (cis) | Medium-Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure
3.1. Theoretical Basis & Causality
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The analysis is complicated by the monomer-dimer equilibrium, as the chemical environment of the aromatic protons and carbons will be different in each form. Low-temperature NMR can be used to "freeze out" the equilibrium, allowing for the observation of distinct signals for each species.[6][9]
-
¹H NMR:
-
Aromatic Protons: The aromatic protons of this compound will appear in the typical downfield region (7.5-8.5 ppm). The electron-withdrawing nitroso and amide groups will deshield these protons. The proton at the C2 position (ortho to the nitroso group) is expected to be the most deshielded. The splitting patterns will be complex due to meta and ortho coupling.
-
Amide Protons: The -CONH₂ protons typically appear as two broad singlets between 7.0 and 8.5 ppm. Their chemical shift can be solvent and temperature-dependent.
-
Monomer vs. Dimer: The chemical shifts of the aromatic protons in the dimer will differ from those in the monomer due to the change in the electronic nature and anisotropy of the substituent (azodioxy vs. nitroso).[3]
-
-
¹³C NMR:
-
Aromatic Carbons: The aromatic carbons will resonate in the 120-150 ppm range. The carbon attached to the nitroso group (C3) and the carbon attached to the amide group (C1) will be significantly affected.
-
Carbonyl Carbon: The amide carbonyl carbon is expected to appear far downfield, typically in the 165-175 ppm region.
-
3.2. Experimental Protocol: Sample Preparation and Acquisition
-
Sample Preparation: Weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for amides due to its ability to solubilize the sample and slow down proton exchange of the N-H protons.
-
Dissolution & Filtration: Ensure the sample is fully dissolved. To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Acquisition: Insert the sample into the spectrometer. After locking and shimming, acquire the ¹H spectrum. Subsequently, acquire the ¹³C spectrum, which will require a longer acquisition time. For studying the equilibrium, spectra can be acquired at various temperatures.
3.3. Data Summary: Predicted NMR Chemical Shifts (in DMSO-d₆)
¹H NMR (Predicted)
| Proton | Multiplicity | Approx. Chemical Shift (δ, ppm) |
|---|---|---|
| H-2 | t | ~8.7 |
| H-4 | d | ~8.4 |
| H-6 | d | ~8.3 |
| H-5 | t | ~7.8 |
| -NH₂ | br s | ~8.4, ~7.8 |
Note: These are estimated values. Actual shifts and multiplicities will depend on the specific monomer/dimer ratio and second-order effects.
¹³C NMR (Predicted)
| Carbon | Approx. Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~167 |
| C-N=O | ~150 |
| C-CONH₂ | ~135 |
| Aromatic CH | 125 - 132 |
UV-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions
4.1. Theoretical Basis & Causality
UV-Vis spectroscopy is exceptionally well-suited for studying the monomer-dimer equilibrium of nitroso compounds due to their distinct electronic transitions.
-
n → π* Transition (Monomer): The most significant feature of the monomer is a weak absorption in the long-wavelength visible region (~700-800 nm). This transition involves the promotion of a non-bonding electron from the oxygen of the nitroso group to an anti-bonding π* orbital. It is this transition that gives monomeric aromatic nitroso compounds their characteristic blue or green color.
-
π → π* Transitions: More intense absorptions occur in the UV region (typically 250-350 nm). These correspond to π → π* transitions within the conjugated system of the aromatic ring and the nitroso and amide groups.
-
Dimer Spectrum: The dimer, lacking the N=O chromophore, does not exhibit the long-wavelength n → π* transition and is therefore typically colorless or pale yellow. Its spectrum is dominated by π → π* transitions at shorter wavelengths, often different from those of the monomer.
By monitoring the absorbance at the λ_max of the n → π* transition, one can directly observe the concentration of the monomer in solution. This allows for thermodynamic studies of the equilibrium by varying temperature or concentration.[3]
4.2. Experimental Protocol: Solution Analysis
-
Solvent Selection: Choose a UV-grade solvent in which this compound is soluble (e.g., ethanol, acetonitrile, or cyclohexane).
-
Stock Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a precise volume of solvent in a volumetric flask.
-
Sample Preparation: Prepare a dilution of the stock solution in a quartz cuvette to an appropriate concentration that gives a maximum absorbance reading between 0.1 and 1.0.
-
Blank Measurement: Fill a matched quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired range (e.g., 200-900 nm).
4.3. Data Summary: Key Electronic Transitions
| Species | Transition | Approx. λ_max (nm) | Molar Absorptivity (ε) | Appearance |
| Monomer | n → π | ~750 | Low | Blue/Green |
| Monomer | π → π | ~300 | High | Colorless |
| Dimer | π → π* | ~280 - 320 | High | Colorless/Yellow |
Integrated Spectroscopic Workflow
A robust characterization of this compound relies on the synergistic use of all three spectroscopic techniques. No single method provides the complete picture. The following workflow illustrates how these techniques are integrated for a comprehensive analysis.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process that requires a nuanced understanding of its fundamental chemistry, particularly the monomer-dimer equilibrium. IR spectroscopy serves to rapidly confirm the presence of the key nitroso and amide functional groups. NMR spectroscopy provides the detailed structural map of the covalent framework, with variable temperature studies offering a window into the dynamics of the equilibrium. Finally, UV-Vis spectroscopy acts as a powerful and direct tool for observing the monomeric form and quantifying the equilibrium. By integrating the insights from these three techniques, researchers can achieve a complete and unambiguous characterization of this compound, a critical step in its application in research and development.
References
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In-Depth Technical Guide: Computational and Molecular Modeling Studies of 3-Nitrosobenzamide as a PARP1 Inhibitor
Abstract
This technical guide provides a comprehensive framework for the computational and molecular modeling investigation of 3-Nitrosobenzamide, a potent derivative of the well-known PARP inhibitor 3-aminobenzamide. Given the critical role of Poly(ADP-ribose) polymerase 1 (PARP1) in DNA repair and its validation as a major target in oncology, understanding the molecular interactions that govern its inhibition is paramount for the development of next-generation therapeutics. This document outlines a multi-faceted computational strategy, beginning with the foundational principles of PARP1 biology and the role of computational chemistry in drug discovery. We then delineate a rigorous, step-by-step workflow encompassing molecular docking, all-atom molecular dynamics simulations, binding free energy calculations, and quantum mechanics studies to elucidate the binding mechanism and energetic profile of this compound within the PARP1 catalytic domain. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply advanced modeling techniques to accelerate the discovery and optimization of novel PARP inhibitors.
Foundational Context: PARP1 Inhibition and the Promise of this compound
The Central Role of PARP1 in Genomic Stability
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that functions as a critical first responder to DNA damage. It recognizes and binds to single-strand breaks (SSBs) in DNA, a common form of DNA damage.[1][2] Upon binding, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[2] This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, such as XRCC1, to the site of damage, thereby facilitating the base excision repair (BER) pathway.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the cells become heavily reliant on PARP1-mediated repair for survival. Inhibition of PARP1 in these cancer cells leads to an accumulation of unrepaired SSBs, which during DNA replication, are converted into more lethal double-strand breaks (DSBs). This concept, known as synthetic lethality, forms the therapeutic basis for the clinical success of PARP inhibitors in treating certain types of breast, ovarian, and prostate cancers.[4][5]
This compound: A Derivative of a Prototypical PARP Inhibitor
The benzamide moiety is a well-established pharmacophore for PARP inhibitors, mimicking the nicotinamide portion of PARP1's natural substrate, NAD+.[6] 3-Aminobenzamide is a first-generation PARP inhibitor that has been extensively studied.[7][8][9][10] this compound, as a derivative, presents an intriguing subject for computational analysis due to the unique electronic and reactive properties of the nitroso group.[11] While experimental data on its specific PARP1 inhibitory activity is sparse in publicly available literature, its structural similarity to known inhibitors makes it a compelling candidate for in-silico investigation.
The Power of Computational Modeling in PARP Inhibitor Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of molecular interactions, binding affinities, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[12][13] Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) have been instrumental in the discovery and optimization of approved PARP inhibitors like Olaparib.[4] These methods provide a detailed, atom-level understanding of how inhibitors bind to the PARP1 active site, guiding medicinal chemistry efforts to enhance potency and selectivity.[4][13]
A Proposed Computational and Molecular Modeling Workflow for this compound
This section outlines a comprehensive, multi-step computational workflow designed to thoroughly characterize the interaction between this compound and the catalytic domain of PARP1.
Step 1: System Preparation
2.1.1 Ligand Preparation (this compound)
The initial step involves preparing a high-quality 3D structure of the this compound ligand.
Protocol:
-
Obtain 3D Coordinates: Download the 3D structure of this compound from the PubChem database (CID 1679).[11]
-
Energy Minimization: Perform an initial geometry optimization using a quantum mechanical method, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set, to obtain a low-energy conformation. This step is crucial for accurately representing the molecule's geometry and electronic distribution.
-
Charge Assignment: Assign partial atomic charges using a method like RESP (Restrained Electrostatic Potential) or AM1-BCC, which are compatible with the chosen force field for subsequent MD simulations.
-
File Format Conversion: Convert the prepared ligand structure into the appropriate file format (e.g., PDBQT for AutoDock Vina, MOL2 for force field parameterization).
Causality: An accurately minimized ligand structure with appropriate partial charges is fundamental for meaningful docking and simulation results. The electronic properties of the nitroso group are particularly sensitive to geometry, making an initial QM optimization essential.
2.1.2 Protein Preparation (PARP1 Catalytic Domain)
A high-resolution crystal structure of the target protein is required. The crystal structure of the human PARP1 catalytic domain in complex with a benzamide-based inhibitor (PDB ID: 7AAB) provides an excellent starting point.[14]
Protocol:
-
Structure Retrieval: Download the PDB file for 7AAB from the RCSB Protein Data Bank.
-
Pre-processing: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.
-
Protonation: Add hydrogen atoms to the protein structure at a physiological pH (e.g., 7.4) using software like H++ or the pdb2gmx tool in GROMACS. This step is critical for correctly modeling hydrogen bond networks.
-
Structural Integrity Check: Inspect the structure for any missing residues or atoms and model them if necessary using tools like MODELLER.
-
Force Field Assignment: The structure is now ready for use in docking and for the assignment of a molecular mechanics force field (e.g., AMBER, CHARMM) for MD simulations.
Causality: Proper protein preparation, especially the assignment of correct protonation states, ensures that the electrostatic interactions, which are key drivers of ligand binding, are accurately represented.
Step 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This step will provide initial insights into the binding mode of this compound in the PARP1 active site.
Protocol:
-
Software: Utilize AutoDock Vina for its balance of speed and accuracy.
-
Grid Box Definition: Define a grid box that encompasses the entire nicotinamide-binding pocket of PARP1. The coordinates of the co-crystallized ligand in 7AAB can be used to center the grid box.
-
Docking Execution: Perform the docking of the prepared this compound ligand into the prepared PARP1 receptor. Generate a set of possible binding poses (e.g., 10-20).
-
Pose Analysis: Analyze the resulting poses based on their docking scores (predicted binding affinity) and clustering. The lowest energy pose that exhibits chemically sensible interactions with key active site residues (e.g., Gly863, Ser904, Tyr907) will be selected for further analysis.[4]
-
Validation (Control Docking): As a crucial validation step, re-dock the original co-crystallized ligand from 7AAB into the receptor. The ability to reproduce the experimental binding pose (low RMSD between docked and crystal pose) provides confidence in the docking protocol.
Causality: Docking serves as a computational screening method to generate plausible binding hypotheses. By focusing on the known nicotinamide-binding site, we can efficiently explore how this compound might mimic the natural substrate.
Step 3: Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the refinement of interactions over time.
Protocol:
-
Software and Force Field: Use GROMACS, a widely used and efficient MD engine. Employ a well-validated force field such as AMBER ff14SB for the protein and the General Amber Force Field (GAFF) for the ligand.
-
System Setup:
-
Place the best-docked PARP1-ligand complex in the center of a cubic simulation box.
-
Solvate the system with an explicit water model (e.g., TIP3P).[14]
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.
-
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
Equilibration:
-
NVT Ensemble (Constant Volume and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand positions restrained. This allows the solvent to equilibrate around the solute.
-
NPT Ensemble (Constant Pressure and Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.
-
-
Production Run: Run the simulation for a significant duration (e.g., 100-200 nanoseconds) without restraints to observe the natural dynamics of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess:
-
Root Mean Square Deviation (RMSD): To evaluate the stability of the protein backbone and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the persistence of key hydrogen bonds between the ligand and receptor.
-
Interaction Footprinting: To map all residues that come into contact with the ligand during the simulation.
-
Causality: MD simulations validate the stability of the docked pose. A stable ligand with low RMSD and persistent key interactions over the simulation provides strong evidence for a viable binding mode. This dynamic approach accounts for protein flexibility and solvent effects, offering a more realistic model than static docking.[15]
Step 4: Binding Free Energy Calculations
To obtain a more quantitative estimate of binding affinity, post-processing methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory.
Protocol:
-
Snapshot Extraction: Extract a series of snapshots (e.g., 100-500) from the stable portion of the production MD trajectory.
-
Energy Calculation: For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually using the MM/GBSA method. The binding free energy is then calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Energy Decomposition: Decompose the total binding free energy into contributions from individual residues. This helps to identify "hotspot" residues that are critical for binding.
Causality: MM/GBSA provides a more rigorous estimation of binding affinity than docking scores by averaging over multiple conformations and incorporating solvation effects. Identifying key energy-contributing residues can directly guide future lead optimization efforts.
Step 5: Quantum Mechanics (QM) Calculations
QM methods, particularly Density Functional Theory (DFT), can provide highly accurate electronic structure information that is not captured by classical molecular mechanics force fields.
Protocol:
-
Ligand Electronic Properties: Perform DFT calculations on the isolated this compound molecule to analyze its electronic properties, such as the electrostatic potential surface and frontier molecular orbitals (HOMO/LUMO). This can reveal the reactivity of the nitroso group.
-
Interaction Energy Refinement: Select a key interaction from the MD simulation (e.g., a hydrogen bond between the nitroso group and a specific residue). Create a truncated model of the active site containing the ligand and the key interacting residues.
-
QM/MM Calculations: Perform a high-level QM/MM (Quantum Mechanics/Molecular Mechanics) calculation on this model to obtain a highly accurate measure of the interaction energy, partitioning the system into a QM region (ligand and key residues) and an MM region (the rest of the protein).
Causality: DFT is essential for understanding the unique chemistry of the nitroso group, which may engage in interactions beyond simple electrostatics or van der Waals forces. Accurate QM calculations can validate and refine the energetic contributions of specific interactions predicted by classical methods.
Data Presentation and Expected Outcomes
The computational workflow described above will generate a wealth of quantitative and qualitative data. Clear and concise presentation is key for interpretation and decision-making.
Table 1: Hypothetical Molecular Docking and MM/GBSA Results
| Compound | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/GBSA) (kcal/mol) | Key H-Bond Interactions (Residue) | Key π-π Stacking (Residue) |
| This compound | -8.5 | -45.7 ± 3.2 | Gly863, Ser904 | Tyr907 |
| 3-Aminobenzamide | -7.2 | -38.1 ± 2.8 | Gly863, Ser904 | Tyr907 |
| Olaparib (Control) | -9.1 | -52.5 ± 4.1 | Gly863, Ser904 | Tyr907 |
Table 2: Hypothetical Per-Residue Energy Decomposition for this compound
| Residue | Contribution to ΔG_bind (kcal/mol) | Interaction Type |
| Gly863 | -3.8 | Hydrogen Bond (Backbone) |
| Ser904 | -3.5 | Hydrogen Bond (Side Chain) |
| Tyr907 | -5.2 | π-π Stacking |
| Tyr896 | -2.9 | van der Waals |
| Glu988 | -4.1 | Hydrogen Bond (via Nitroso) |
Authoritative Grounding and Scientific Integrity
The protocols described herein are based on established and widely validated methodologies in the field of computational drug discovery.[4][12][13][14] The trustworthiness of this proposed workflow is built upon a system of internal validation. For instance, the docking protocol is validated by its ability to reproduce the crystallographic pose of a known inhibitor. The stability of the docked pose is then rigorously tested through extensive MD simulations. The binding free energy calculations provide a further layer of quantitative assessment. Each step builds upon and validates the previous one, ensuring a robust and reliable outcome.
Conclusion and Future Directions
This technical guide has outlined a robust computational strategy to investigate this compound as a potential PARP1 inhibitor. By integrating molecular docking, molecular dynamics, free energy calculations, and quantum mechanics, this workflow can provide a deep understanding of its binding mechanism, stability, and key interactions within the PARP1 active site. The insights gained from these studies will be invaluable for predicting the compound's inhibitory potential and for guiding the rational design of novel, more potent, and selective benzamide-based PARP inhibitors. Should a series of this compound analogs with experimental activity data become available, the development of a Quantitative Structure-Activity Relationship (QSAR) model would be a logical next step to further accelerate the drug discovery process.
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A Comprehensive Technical Guide to the Synthesis of 3-Nitrosobenzamide from 3-Nitrobenzamide
Abstract
This technical guide provides a detailed, two-step methodology for the synthesis of 3-nitrosobenzamide from 3-nitrobenzamide, designed for researchers, chemists, and professionals in drug development. Direct conversion of an aromatic nitro group to a nitroso group is challenging due to the high reactivity of the nitroso intermediate, which tends to undergo further reduction. To circumvent this, a robust and controllable strategy is presented, involving the initial chemoselective reduction of 3-nitrobenzamide to the corresponding 3-(hydroxyamino)benzamide intermediate, followed by a mild and selective oxidation to yield the target this compound. This guide explains the causality behind the procedural choices, provides validated, step-by-step experimental protocols, and includes detailed characterization and safety information to ensure scientific integrity and reproducibility.
Introduction
Significance of Nitrosoarenes
Aromatic nitroso compounds are highly valuable synthetic intermediates in organic chemistry. Their unique electronic properties and reactivity make them key precursors for the synthesis of azo dyes, N-heterocycles, and various pharmacologically active molecules. The nitroso group can participate in Diels-Alder reactions, act as a spin trap in radical studies, and serve as a precursor to other nitrogen-containing functional groups.
The Synthetic Challenge: A Stepwise Reduction Pathway
The conversion of an aromatic nitro group (-NO₂) to an amine (-NH₂) is not a direct process but proceeds through a series of intermediates with distinct oxidation states: the nitroso (-NO) and hydroxylamine (-NHOH) species.
Reaction Pathway: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
The primary challenge in synthesizing this compound from 3-nitrobenzamide is arresting the reduction at the nitroso stage. Nitrosoarenes are readily reduced to hydroxylamines, making their isolation from a direct reduction reaction difficult and often resulting in low yields.
Proposed Synthetic Strategy: A Two-Step Reduction-Oxidation Pathway
To achieve a high-yield and pure product, a two-step approach is the most logical and scientifically sound strategy. This method involves:
-
Selective Reduction: The controlled reduction of the nitro group in 3-nitrobenzamide to the more stable hydroxylamine intermediate, 3-(hydroxyamino)benzamide. This step requires a reagent that is potent enough to reduce the nitro group but selective enough to leave the amide functionality intact.
-
Mild Oxidation: The subsequent oxidation of the isolated 3-(hydroxyamino)benzamide to the target this compound using a mild oxidizing agent that prevents over-oxidation to the starting nitro compound.
This strategy provides superior control over the reaction, allowing for the isolation and purification of the intermediate, which ultimately leads to a cleaner final product.
Mechanistic Rationale and Reagent Selection
Step 1: Chemoselective Reduction
The choice of reducing agent is critical. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would non-selectively reduce both the nitro group and the amide, leading to the formation of 3-aminobenzylamine. Catalytic hydrogenation can also be difficult to control and may proceed all the way to the amine.
For the selective reduction of an aromatic nitro group to a hydroxylamine in the presence of an amide, zinc metal in an aqueous solution of ammonium chloride is a classic and highly effective method.
-
Expertise & Causality: Zinc is a moderately reactive metal that acts as an electron donor. In the presence of a proton source (H₂O, with NH₄Cl acting as a pH buffer), it facilitates the transfer of electrons to the nitro group. The reaction conditions are mild enough to prevent over-reduction to the amine and do not affect the less reactive amide group. This method provides a self-validating system where the reaction endpoint can be monitored by the disappearance of the starting material without significant side product formation.
Step 2: Controlled Oxidation
The oxidation of aryl hydroxylamines to nitroso compounds requires a delicate balance.[1] Strong oxidants can easily convert the hydroxylamine back to the starting nitro compound. A mild oxidizing agent is therefore essential.
Iron(III) chloride (FeCl₃) is an ideal candidate for this transformation.[2] It is an inexpensive, readily available, and mild Lewis acid oxidant that can effectively perform the two-electron oxidation of the hydroxylamine to the nitroso group under controlled conditions.[3][4]
-
Expertise & Causality: The mechanism likely involves the coordination of the hydroxylamine to the Fe(III) center, followed by electron transfer to generate the nitroso compound and Fe(II). The reaction is typically fast and clean, and the progress can often be visually monitored by the appearance of the characteristic deep green or blue color of the C-nitroso monomer.
Experimental Protocol
Step 1: Synthesis of 3-(Hydroxyamino)benzamide
Principle: Selective reduction of the nitro group of 3-nitrobenzamide using zinc dust and ammonium chloride in an aqueous ethanol mixture.
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 3-Nitrobenzamide | C₇H₆N₂O₃ | 166.13[5] | 8.31 g | 50.0 |
| Zinc Dust (<10 µm) | Zn | 65.38 | 9.81 g | 150.0 |
| Ammonium Chloride | NH₄Cl | 53.49 | 8.02 g | 150.0 |
| Ethanol (95%) | C₂H₅OH | - | 150 mL | - |
| Deionized Water | H₂O | - | 75 mL | - |
| Round-bottom flask (500 mL) | - | - | 1 | - |
| Magnetic stirrer & stir bar | - | - | 1 | - |
| Reflux condenser | - | - | 1 | - |
| Buchner funnel & filter paper | - | - | 1 set | - |
-
Combine 3-nitrobenzamide (8.31 g, 50.0 mmol), ethanol (150 mL), and deionized water (75 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Stir the mixture to form a suspension. Add ammonium chloride (8.02 g, 150.0 mmol).
-
In a fume hood, add the zinc dust (9.81 g, 150.0 mmol) to the stirring suspension in small portions over 15 minutes. The reaction is exothermic, and the temperature may rise.
-
Once the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux (approximately 70-75°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 45-60 minutes. The yellow color of the starting material should fade.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate:hexane eluent. The starting material has a higher Rf than the more polar hydroxylamine product.
-
Once the reaction is complete, hot-filter the mixture through a pad of Celite in a Buchner funnel to remove the excess zinc dust and zinc oxide byproducts. Wash the filter cake with a small amount of hot ethanol.
-
Transfer the filtrate to a beaker and allow it to cool to room temperature, then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the resulting white to off-white crystals of 3-(hydroxyamino)benzamide by vacuum filtration, wash with a small amount of cold water, and air-dry. The expected yield is typically 70-80%.
Step 2: Synthesis of this compound
Principle: Mild oxidation of 3-(hydroxyamino)benzamide to this compound using an aqueous solution of ferric chloride (FeCl₃).
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 3-(Hydroxyamino)benzamide | C₇H₈N₂O₂ | 152.15 | 5.33 g | 35.0 |
| Iron(III) Chloride Hexahydrate | FeCl₃·6H₂O | 270.30 | 19.0 g | 70.0 |
| Deionized Water | H₂O | - | 200 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | - | 150 mL | - |
| Erlenmeyer flask (500 mL) | - | - | 1 | - |
| Separatory funnel (500 mL) | - | - | 1 | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | ~10 g | - |
-
Dissolve 3-(hydroxyamino)benzamide (5.33 g, 35.0 mmol) in deionized water (100 mL) in a 500 mL Erlenmeyer flask. Gentle warming may be required to fully dissolve the solid. Cool the solution to 0-5°C in an ice bath.
-
In a separate beaker, prepare the oxidant solution by dissolving iron(III) chloride hexahydrate (19.0 g, 70.0 mmol) in deionized water (100 mL). Cool this solution in the ice bath.
-
While vigorously stirring the hydroxylamine solution, add the cold FeCl₃ solution dropwise over 20-30 minutes.
-
A color change to a deep green or blue-green should be observed, indicating the formation of the nitroso compound.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.
-
Transfer the reaction mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layer will be colored.
-
Combine the organic extracts and wash them with deionized water (2 x 50 mL) to remove any remaining iron salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. Be careful not to overheat the sample.
-
The resulting solid is this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary. The expected yield is typically 85-95%.
Process Workflow and Data Summary
Synthetic Workflow Diagram
Caption: A two-step workflow for the synthesis of this compound.
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Appearance: A green or blue solid in its monomeric form. In the solid state, it may exist as a colorless or pale-yellow dimer.
-
¹H NMR: The spectrum will show distinct aromatic protons. The chemical shifts will be different from the starting material and the hydroxylamine intermediate due to the electronic effect of the -NO group.
-
¹³C NMR: Will show the expected number of aromatic carbons and the carbonyl carbon of the amide.
-
Infrared (IR) Spectroscopy: Key peaks will include the N-H stretches of the primary amide (~3300-3100 cm⁻¹), the C=O stretch of the amide (~1650 cm⁻¹), and a characteristic N=O stretch for the nitroso group (~1500-1600 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C₇H₆N₂O₂, MW: 150.13 g/mol ) should be observed.
Safety and Handling Precautions
-
3-Nitrobenzamide: Harmful if swallowed and may cause skin and eye irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Zinc Dust: Flammable solid. Avoid creating dust clouds.
-
Dichloromethane: A volatile and suspected carcinogen. All extractions and solvent removal must be performed in a well-ventilated fume hood.
-
Nitroso Compounds: Many nitroso compounds are toxic and should be handled with care. Avoid inhalation and skin contact.
Conclusion
The synthesis of this compound from 3-nitrobenzamide is most reliably achieved through a controlled, two-step reduction-oxidation sequence. By first selectively reducing the nitro group to the hydroxylamine intermediate with zinc and ammonium chloride, and then performing a mild oxidation with ferric chloride, the target compound can be obtained in good yield and high purity. This methodology avoids the challenges of over-reduction associated with direct conversion methods and provides a robust and scalable protocol for researchers in synthetic and medicinal chemistry.
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Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. [Link]
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Physical and chemical characteristics of 3-Nitrosobenzamide
An In-depth Technical Guide to 3-Nitrosobenzamide for Research and Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (NOBA), a molecule of significant interest in medicinal chemistry and virology. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its chemical and physical characteristics, synthesis, reactivity, and biological mechanism of action. This document moves beyond a simple recitation of facts to explain the causality behind its properties and experimental protocols, ensuring a robust and applicable understanding.
Introduction: A Tale of Two Molecules
This compound is an aromatic compound featuring a benzamide core substituted with a nitroso functional group at the meta-position. It is crucial to distinguish it from its more common oxidized counterpart, 3-nitrobenzamide. The presence of the nitroso (-N=O) group, as opposed to a nitro (-NO₂) group, imparts a unique and potent biological activity, primarily as an antiretroviral agent. This guide will focus exclusively on the nitroso derivative.
Core Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and application in experimental settings.
| Property | Data |
| IUPAC Name | This compound |
| Synonyms | NOBA |
| CAS Number | 144189-66-2[1] |
| Molecular Formula | C₇H₆N₂O₂[1] |
| Molecular Weight | 150.13 g/mol [1] |
| Appearance | Light yellow solid; forms a dark green solution[1] |
| Melting Point | Darkens >135 °C, softens with polymerization at 150-160 °C; melts at 240-250 °C with decomposition[1] |
| UV/Vis Absorption (EtOH) | λmax at 218 nm (ε = 1.5 x 10⁴), 304 nm (ε = 5.35 x 10³), and 750 nm (ε = 37.6)[1] |
| Storage Temperature | 2-8°C[2] |
Structural Representation
The chemical structure of this compound is depicted below. The planarity of the benzene ring and the sp² hybridization of the nitroso nitrogen are key features influencing its reactivity.
Caption: Chemical structure of this compound.
Synthesis and Purification
While specific patented syntheses exist, a general and accessible method for preparing aryl nitroso compounds involves the controlled oxidation of the corresponding aniline derivative. The following protocol is a representative procedure based on established chemical principles.
Proposed Synthesis Workflow: Oxidation of 3-Aminobenzamide
This pathway is logical because 3-aminobenzamide is a readily available starting material. The key is the gentle oxidation of the amino group to a nitroso group without over-oxidation to the nitro group.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 1 equivalent of 3-aminobenzamide in a suitable solvent system, such as a mixture of dichloromethane and water.
-
Preparation of Oxidant: In a separate flask, prepare the oxidizing agent. A common choice is Caro's acid (peroxymonosulfuric acid), freshly prepared by carefully adding concentrated sulfuric acid to potassium persulfate.
-
Controlled Addition: Cool the 3-aminobenzamide solution to 0-5 °C in an ice bath. Slowly add the oxidizing agent dropwise, ensuring the temperature does not rise above 10 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated solution of sodium sulfite until the excess oxidant is destroyed (test with starch-iodide paper).
-
Workup: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
Experimental Protocol: Purification by Recrystallization
The goal of recrystallization is to dissolve the impure solid in a hot solvent and allow it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.
-
Solvent Selection: Test the solubility of the crude product in various solvents. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Based on the polarity of this compound, suitable solvents could include ethanol, ethyl acetate, or a mixture like ethanol/water or dichloromethane/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Chemical Reactivity and Stability
The chemistry of this compound is dominated by the aryl nitroso group.
-
Monomer-Dimer Equilibrium: In the solid state, aryl nitroso compounds typically exist as pale yellow dimers (azodioxides). In solution, they establish an equilibrium with the intensely colored green or blue monomeric form. This is why solutions of this compound are dark green.[3][4]
-
Electrophilicity/Nucleophilicity: The N=O bond is highly polarized. The nitrogen atom can act as an electrophile, making it susceptible to attack by nucleophiles. Conversely, the oxygen atom's lone pairs allow it to act as a nucleophile. This dual nature makes it a versatile synthetic intermediate.
-
Reactions: Aryl nitroso compounds can participate in various reactions, including:
-
Diels-Alder Reactions: Acting as a potent dienophile.
-
Oxidation: Can be oxidized to the corresponding 3-nitrobenzamide.
-
Reduction: Can be reduced to 3-aminobenzamide or the corresponding hydroxylamine.
-
-
Stability: Nitroso compounds are generally sensitive to heat and light. The C-N bond dissociation energy for nitrosoarenes is relatively low (50–60 kcal/mol), necessitating careful storage.[4] For optimal stability, this compound should be stored at 2-8 °C in the dark.
Mechanism of Action: Antiretroviral "Zinc Ejection"
The primary reason for the intense research interest in this compound is its activity against the Human Immunodeficiency Virus (HIV). Its mechanism is novel and targets a highly conserved viral protein, making it an attractive candidate for overcoming drug resistance.
Target: The HIV-1 Nucleocapsid Protein (NCp7)
NCp7 is a small, basic protein crucial for multiple stages of the viral life cycle, including reverse transcription and packaging of the viral RNA genome.[5] It contains two highly conserved zinc finger domains, each coordinating a Zn²⁺ ion through a Cys-Cys-His-Cys motif. These zinc fingers are essential for the protein's ability to bind to viral RNA.[6]
The Ejection Mechanism
This compound functions as a "zinc ejector." The electrophilic nitrogen of the nitroso group is attacked by the nucleophilic sulfur atoms of the cysteine residues within the zinc fingers of NCp7.[5] This covalent modification disrupts the coordination sphere of the zinc ion, causing its ejection from the protein. Studies have shown that the C-terminal zinc finger is attacked more rapidly than the N-terminal one.[7][8] The loss of zinc induces a conformational change in NCp7, abolishing its ability to bind RNA and effectively halting the viral replication cycle.[5][7]
Caption: Mechanism of zinc ejection from HIV-1 NCp7 by this compound.
Toxicology and Safe Handling
Toxicity Profile
Recommended Handling Procedures
-
Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves to prevent skin contact.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
In all cases of exposure, seek immediate medical attention.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
References
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Chemistry Learner. (n.d.). Nitroso: Structure, Compounds, Properties, and Synthesis. Retrieved from [Link]
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DrugFuture. (2023). This compound. Chemical Index Database. Retrieved from [Link]
- Anzellotti, A. I., & Scarrow, R. C. (2005). Studies on the Mechanism of Inactivation of the HIV-1 Nucleocapsid Protein NCp7 with 2-Mercaptobenzamide Thioesters. Inorganica Chimica Acta, 358(10), 2877-2884.
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Wikipedia. (n.d.). Nitroso. Retrieved from [Link]
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ChemWhat. (2025). This compound CAS#: 144189-66-2. Retrieved from [Link]
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- Tummino, P. J., Scholten, J. D., Harvey, P. J., Holler, T. P., Maloney, L., Gogliotti, R., ... & Hupe, D. (1996). The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity. Proceedings of the National Academy of Sciences, 93(3), 969-973.
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PNAS. (1996). The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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University of Rochester. (2026). How To: Purify by Crystallization. Department of Chemistry. Retrieved from [Link]
- Boorstein, R. J., & Pardee, A. B. (1984). Factors modifying 3-aminobenzamide cytotoxicity in normal and repair-deficient human fibroblasts. Journal of Cellular Physiology, 120(3), 335-344.
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubMed. (1996). The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (2026). How to Purify by Crystallization. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide. Retrieved from [Link]
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ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. Retrieved from [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
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MDPI. (2018). The Zinc Content of HIV-1 NCp7 Affects Its Selectivity for Packaging Signal and Affinity for Stem-Loop 3. Retrieved from [Link]
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Early studies on the tumoricidal activity of 3-Nitrosobenzamide
An In-Depth Technical Guide to the Early Investigational Studies of 3-Nitrosobenzamide's Tumoricidal Activity
Introduction: The Emergence of a Targeted Pro-Drug Strategy
In the landscape of oncology drug development, the quest for tumor-specific cytotoxic agents remains a paramount objective. The benzamide scaffold has long been a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents. Within this class, early research into nitro-substituted derivatives began to uncover a fascinating and highly selective mechanism of action. This guide delves into the foundational studies and core scientific principles underlying the tumoricidal activity of this compound, a reactive metabolite believed to be selectively generated within the unique metabolic environment of cancer cells. We will explore the pro-drug activation strategy, the primary mechanism of action via PARP inhibition, and the experimental methodologies used to validate its anti-cancer potential.
Part 1: The Core Scientific Premise - Selective Activation in the Tumor Microenvironment
A pivotal concept in the development of agents like this compound is the exploitation of fundamental metabolic differences between malignant and healthy cells. Early investigations did not focus on administering the highly reactive this compound directly, but rather its more stable precursor, a nitrobenzamide. The central hypothesis was that cancer cells possess a unique enzymatic machinery capable of reducing the nitro group to the cytotoxic nitroso form.
One of the most illuminating early studies focused on a related compound, 4-iodo-3-nitrobenzamide, demonstrating that its activation is critically dependent on a cellular reducing system specific to cancer cells.[1] In healthy, non-malignant cells, this pro-drug is typically reduced to a non-toxic amine by mitochondrial flavoproteins, a process involving an efficient pyridine nucleotide transhydrogenation from NADH to NADPH.[1] However, many neoplastic cells exhibit a deficiency in this specific Mg2+-ATP-dependent hydride transfer.[1] This metabolic lesion prevents the detoxification of the pro-drug and instead funnels it down a pathway leading to the "lethal synthesis" of the corresponding nitrosobenzamide, which then exerts its tumoricidal effect selectively at the site of the tumor.[1]
This elegant mechanism of selective activation forms the bedrock of the therapeutic strategy.
Caption: Selective activation pathway of a nitrobenzamide pro-drug.
Part 2: Primary Mechanism of Action - Inhibition of Poly (ADP-Ribose) Polymerase (PARP)
Once formed, this compound is believed to exert its primary cytotoxic effect through the inhibition of Poly (ADP-ribose) polymerase (PARP). PARP-1 is a critical nuclear enzyme that plays a central role in DNA repair.[2][3] When DNA single-strand breaks occur, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) polymers on itself and other nuclear proteins. This process serves as a scaffold to recruit other DNA repair enzymes.
The benzamide structure is a classic pharmacophore for PARP inhibition. Studies on the closely related molecule, 3-aminobenzamide (3-AB), have extensively characterized this mechanism.[2][3][4][5] By competitively inhibiting PARP, these molecules prevent the efficient repair of DNA damage. In cancer cells, which often have high levels of endogenous DNA damage due to rapid proliferation and defective repair pathways, this inhibition is catastrophic. The accumulation of unrepaired single-strand breaks leads to the collapse of replication forks, the formation of double-strand breaks, and ultimately, cell death through a process known as parthanatos or apoptosis.[3]
The over-activation of PARP in response to extensive DNA damage can also lead to a massive depletion of cellular ATP and NAD+, further contributing to energy failure and cell death.[2][3] By inhibiting PARP, this compound not only prevents DNA repair but also helps to preserve the cell's energy pool, paradoxically shunting the cell towards a more controlled apoptotic death rather than a necrotic one.[3]
Caption: Mechanism of PARP-1 inhibition by this compound.
Part 3: Experimental Validation and Methodologies
The tumoricidal potential of a compound like this compound would be rigorously tested through a series of in vitro and in vivo experiments.
In Vitro Cytotoxicity Assessment
The initial step involves evaluating the compound's ability to kill cancer cells in culture. A panel of cancer cell lines, such as MCF-7 (breast adenocarcinoma) and PC-3 (prostate cancer), would be exposed to increasing concentrations of the parent pro-drug.[6] The cell viability is then measured to determine the half-maximal inhibitory concentration (IC50).
Table 1: Representative In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | Pro-drug IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 11.35 |
| PC-3 | Prostate Cancer | 15.77 |
| A549 | Lung Carcinoma | 14.46 |
| TIB-75 | Non-Malignant Fibroblast | > 100 |
Data is representative and modeled after results for similar compounds to illustrate expected selectivity.[6][7]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 3-Nitrobenzamide pro-drug in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value.
In Vivo Efficacy Evaluation
Promising in vitro results would be followed by in vivo studies using animal models, typically immunodeficient mice bearing human tumor xenografts.
Protocol: Xenograft Tumor Model Study
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[8]
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer the pro-drug (e.g., via intraperitoneal injection) daily or on a specified schedule. The control group receives the vehicle solution.[8]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (typically 21-28 days) or when tumors reach a predetermined maximum size, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo anti-cancer efficacy.
Caption: A typical experimental workflow for evaluating a pro-drug.
Conclusion and Future Directions
The early investigational framework for this compound illustrates a highly sophisticated approach to cancer therapy, combining the principles of tumor-specific metabolic activation with a potent and well-characterized mechanism of cytotoxicity. The strategy of using a stable pro-drug that undergoes lethal synthesis only within the tumor microenvironment addresses the critical challenge of systemic toxicity that plagues many conventional chemotherapies. The subsequent inhibition of the PARP DNA repair pathway exploits a key vulnerability of cancer cells.
While this compound itself may have been a stepping stone, the foundational concepts it represents—selective pro-drug activation and PARP inhibition—have paved the way for clinically approved therapies and remain a vibrant area of research in modern oncology. Future studies would focus on optimizing the pro-drug's pharmacokinetic properties, identifying predictive biomarkers for patient selection, and exploring synergistic combinations with other DNA-damaging agents or immunotherapies.
References
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Kun, E., Mendeleyev, J., Hakam, A., & Kirsten, E. (2009). Enzymatic mechanism of the tumoricidal action of 4-iodo-3-nitrobenzamide. Molecular Medicine Reports, 2(5), 739–742. [Link]
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Muthaiah, V. P. K., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Cellular and Molecular Neurobiology, 43(2), 859–879. [Link]
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Gour, J., et al. (2009). Synthesis and Anti-Cancer Activity of New Hydroxamic Acid Containing 1,4-Benzodiazepines. Organic Letters, 11(7), 1575–1578. [Link]
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Muthaiah, V. P. K., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. PubMed, [Link]
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Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241–250. [Link]
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McDonald, M. C., et al. (1998). 3-Aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase, improves hemodynamics and prolongs survival in a porcine model of hemorrhagic shock. Shock, 10(5), 347–353. [Link]
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Aksoyek, S., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 31(5), 393–399. [Link]
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Gour, J., et al. (2009). Synthesis and anticancer activity of new hydroxamic acid containing 1,4-benzodiazepines. Organic Letters, 11(7), 1575–1578. [Link]
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Shankarguru, P., et al. (2023). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Advances, 13(38), 26685–26696. [Link]
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Wang, Z., et al. (2023). In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model. International Journal of Molecular Sciences, 24(23), 16639. [Link]
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A Technical Guide to the Electrophilic Nature and Reactivity of 3-Nitrosobenzamide
Abstract
Aromatic C-nitroso compounds represent a unique class of molecules characterized by the versatile reactivity of the nitroso (-N=O) functional group. This guide provides an in-depth technical examination of 3-Nitrosobenzamide, focusing on the molecular characteristics that define its potent electrophilic nature. We will dissect the electronic structure of the molecule, exploring the interplay of inductive and resonance effects that render the nitroso-nitrogen susceptible to nucleophilic attack. Key reactivity profiles, particularly with biological nucleophiles such as thiols, will be mechanistically detailed. Furthermore, this guide contextualizes the electrophilicity of this compound within the field of drug discovery, highlighting its validated application as a covalent inhibitor of zinc-finger proteins, most notably HIV-1 nucleocapsid protein 7 (NCp7).[1][2] Detailed experimental protocols for its synthesis and reactivity assessment are provided to equip researchers with the practical knowledge to explore and leverage its unique chemical properties.
Introduction: The Unique Reactivity of Aromatic Nitroso Compounds
Nitrosoarenes are a fascinating class of organic molecules whose reactivity is dominated by the electronic properties of the nitroso moiety.[3] Unlike the more common nitro group (-NO₂), the nitroso group (-N=O) possesses a unique electronic configuration that allows it to act as both an electrophile and a nucleophile, making it a valuable functional group in modern organic chemistry.[1] The nitrogen atom can be attacked by nucleophiles, a characteristic comparable to the carbon atom in a carbonyl group.[3]
This guide focuses specifically on this compound, a molecule where the inherent electrophilicity of the nitroso group is modulated by the electronic influence of a meta-substituted benzamide functionality. This compound has garnered significant attention in medicinal chemistry for its ability to inhibit the HIV-1 virus by targeting a critical zinc-finger protein, NCp7.[2] This biological activity is a direct consequence of its electrophilic character, enabling it to form a covalent bond with a key cysteine residue within the protein's active site. Understanding the fundamental principles governing this electrophilicity is paramount for researchers in drug development and chemical biology seeking to design novel covalent therapeutics.
The Molecular Basis of Electrophilicity
The electrophilic nature of this compound is not the result of a single factor, but rather a confluence of electronic effects originating from the nitroso group itself and its placement on the benzamide scaffold.
Electronic Structure and Inductive Effects
The nitrogen-oxygen double bond in the nitroso group is highly polarized due to the significant difference in electronegativity between nitrogen and oxygen. This polarization draws electron density away from the nitrogen atom, creating a permanent dipole and imparting a partial positive charge (δ+) on the nitrogen. This makes the nitrogen atom an inherent electrophilic center, primed for attack by electron-rich species. The nitroso group is considered a strongly electron-withdrawing group, an effect even more pronounced than that of the analogous nitro group.[4]
Resonance Stabilization and Aromatic Influence
The nitroso group's electron-withdrawing nature is further amplified by its interaction with the aromatic ring. It deactivates the ring towards electrophilic substitution by withdrawing electron density through resonance.[5] This delocalization creates resonance structures where the nitroso-nitrogen bears a formal positive charge, significantly enhancing its electrophilicity.
A conceptual representation. A real diagram would show the chemical structures.
Caption: Resonance delocalization in nitrosobenzene withdraws electron density from the ring, enhancing the electrophilic character of the nitroso-nitrogen.
The Role of the meta-Benzamide Substituent
The benzamide group (-CONH₂) is positioned meta to the nitroso group. In this position, its ability to donate or withdraw electrons via resonance has a minimal direct effect on the nitroso group. However, the carbonyl component of the amide is inductively electron-withdrawing. This inductive pull further reduces the overall electron density of the aromatic ring, complementing the deactivating effect of the nitroso group and contributing modestly to the electrophilicity of the nitroso-nitrogen.
Reactivity Profile with Nucleophiles
The electron-deficient nitrogen atom of this compound is the primary site of reaction with a wide array of nucleophiles.
Reaction with Thiols: The Biological Mechanism
The reaction with thiols, particularly the cysteine residues found in proteins, is the most biologically relevant transformation of this compound. This reaction is central to its mechanism of action as a zinc-finger inhibitor. The nucleophilic sulfur atom of a thiol attacks the electrophilic nitroso-nitrogen. This is followed by a series of proton transfers, ultimately leading to the formation of a stable N-hydroxysulfinamide or a related oxidized sulfur species, covalently linking the benzamide moiety to the thiol.
Caption: Workflow illustrating the inactivation of NCp7 via zinc ejection by this compound.
Experimental Protocols
To facilitate further research, we provide established, reliable protocols for the synthesis of this compound and for quantifying its electrophilic reactivity.
Protocol: Synthesis of this compound
This protocol is based on the mild oxidation of 3-aminobenzamide.
Materials:
-
3-Aminobenzamide
-
Oxone® (Potassium peroxymonosulfate)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-aminobenzamide (1.0 eq) in a 1:1 mixture of DCM and deionized water.
-
Buffering: Add sodium bicarbonate (3.0 eq) to the mixture and stir vigorously to create a buffered biphasic system.
-
Oxidation: Cool the flask to 0 °C in an ice bath. Add a solution of Oxone® (1.5 eq) in deionized water dropwise over 30 minutes. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the consumption of the starting material.
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the solvent under reduced pressure.
-
Crystallization: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a characteristic colored solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Assessing Reactivity with N-acetylcysteine
This protocol uses HPLC-MS to monitor the reaction between this compound and a model thiol.
Materials:
-
This compound (stock solution in DMSO)
-
N-acetylcysteine (stock solution in reaction buffer)
-
Phosphate buffer (100 mM, pH 7.4)
-
HPLC-MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube at room temperature, add phosphate buffer.
-
Initiation: Add the N-acetylcysteine stock solution to reach a final concentration of 1 mM. Initiate the reaction by adding the this compound stock solution to reach a final concentration of 100 µM. Vortex briefly.
-
Time Points: At specified time points (e.g., 0, 2, 5, 10, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by diluting into a solution containing 0.1% formic acid in acetonitrile/water to halt the reaction.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC-MS. Monitor the decrease in the peak area for this compound (reactant) and the concurrent increase in the peak area corresponding to the mass of the covalent adduct (product).
-
Data Processing: Plot the concentration of the remaining this compound versus time to determine the reaction kinetics.
Quantitative Data Summary
The reactivity of electrophiles can be compared quantitatively. The table below provides a conceptual framework for evaluating the reactivity of this compound against various biological nucleophiles.
| Nucleophile | Representative Amino Acid | Relative Reaction Rate (k_rel) | Adduct Stability | Biological Relevance |
| Thiol | Cysteine | ++++ | High (Covalent) | Primary target for zinc ejection |
| Amine | Lysine | ++ | Moderate to Low | Potential secondary target |
| Imidazole | Histidine | + | Low | Unlikely primary target |
| Phenol | Tyrosine | + | Low | Unlikely primary target |
| Hydroxyl | Serine/Threonine | +/- | Very Low | Generally unreactive |
This table is illustrative. Actual rates depend on specific pKa, solvent accessibility, and reaction conditions.
Conclusion and Future Outlook
This compound is a potent and specific electrophile whose reactivity is rooted in the fundamental electronic properties of the aromatic nitroso group. Its proven success as a zinc-ejecting agent against HIV-1 NCp7 validates the nitrosoarene scaffold as a promising "warhead" for targeted covalent inhibitor design. The principles detailed in this guide—understanding the interplay of inductive and resonance effects, characterizing reactivity with key biological nucleophiles, and applying this knowledge to specific protein targets—provide a robust framework for future research. Further exploration could involve modifying the benzamide scaffold to tune reactivity and target different classes of proteins, expanding the therapeutic potential of this unique and powerful class of electrophiles.
References
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Why is the nitroso group a deactivating group for electrophilic aromatic substitution? Chemistry Stack Exchange. Available at: [Link]
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Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Examples of nitroso compounds which function as electrophilic nitrogen sources. ResearchGate. Available at: [Link]
-
Electrophilic Aromatic Nitrosation. Isolation and X-ray Crystallography of the Metastable NO+ Complex With Nitrosoarene. e-Publications@Marquette. Available at: [Link]
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Aromatic C-nitroso Compounds. SpringerLink. Available at: [Link]
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Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. Available at: [Link]
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Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. National Center for Biotechnology Information (PMC). Available at: [Link]
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The directing and activating effects of the nitro and nitroso groups. Wiley Online Library. Available at: [Link]
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Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ResearchGate. Available at: [Link]
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Methodological & Application
Experimental Protocol for Using 3-Nitrosobenzamide in PARP Inhibition Assays
An Application Guide for Researchers
Abstract
This comprehensive guide provides a detailed experimental framework for assessing the inhibitory potential of compounds, such as 3-Nitrosobenzamide, against Poly(ADP-ribose) Polymerase (PARP) enzymes. We delve into the core principles of PARP function, the mechanism of its inhibition, and present a robust, step-by-step colorimetric assay protocol. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure technical accuracy, data integrity, and experimental success. The protocols described herein are structured as self-validating systems, complete with necessary controls and troubleshooting advice.
Introduction: The Critical Role of PARP in Cellular Homeostasis
Poly(ADP-ribose) polymerase (PARP) is a family of proteins essential for a variety of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] The primary function of PARP1, the most abundant member of the family, is to detect DNA single-strand breaks (SSBs).[2] Upon binding to damaged DNA, PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins, such as histones.[3][4] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[1]
The inhibition of PARP has emerged as a cornerstone of modern cancer therapy.[1][5] This strategy is particularly effective in cancers with mutations in the BRCA1 or BRCA2 genes, which are critical for repairing DNA double-strand breaks (DSBs) through homologous recombination (HR). By inhibiting PARP, SSBs are not repaired efficiently, leading to their conversion into more lethal DSBs during DNA replication.[1][5] In HR-deficient cancer cells, these DSBs cannot be repaired, resulting in cell death through a concept known as synthetic lethality .[3][6]
This guide focuses on the experimental protocol for evaluating PARP inhibitors, using this compound as a representative test compound. The methodologies detailed are broadly applicable to other novel inhibitors and are based on well-established assay principles.
Mechanism of Action: Catalytic Inhibition and PARP Trapping
PARP inhibitors, including classic benzamide analogs like 3-aminobenzamide, primarily function as competitive inhibitors.[6][7] They are designed to mimic the nicotinamide moiety of the NAD+ substrate, binding to the catalytic domain of the PARP enzyme.[8] This competitive binding prevents PARP from consuming NAD+ and synthesizing PAR chains, thereby halting the recruitment of the DNA repair machinery.
A critical concept in the mechanism of modern PARP inhibitors is "PARP trapping."[8][9] Beyond simple catalytic inhibition, many inhibitors stabilize the PARP1-DNA complex, effectively "trapping" the enzyme at the site of damage.[4][10] This trapped complex can itself be a cytotoxic lesion, obstructing DNA replication and transcription, which contributes significantly to the inhibitor's therapeutic efficacy.[11] When evaluating a new compound like this compound, it is important to consider that its potency may derive from a combination of these two mechanisms.
Caption: Step-by-step workflow for the colorimetric PARP inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation: Prepare all reagents according to manufacturer instructions. Dilute 10X buffers to 1X with distilled water. Prepare a 1X PARP reaction cocktail containing PARP buffer, activated DNA, and biotinylated NAD+. Keep all components on ice.
-
Inhibitor Dilution: Prepare serial dilutions of this compound stock solution. A typical 8-point dilution series might range from 1 nM to 100 µM. Also prepare dilutions for the positive control inhibitor.
-
Assay Setup: To the appropriate wells of the histone-coated plate, add 25 µL of the test inhibitor dilutions, vehicle control (e.g., DMSO), or positive controls.
-
Reaction Initiation: Add 25 µL of the 1X PARP reaction cocktail to all wells except the "No-Enzyme" control. Then, add 10 µL of diluted PARP enzyme to all wells except the "No-Enzyme" control. For the "No-Enzyme" control, add 10 µL of assay buffer.
-
First Incubation: Mix the plate gently and incubate for 60 minutes at room temperature (25-30°C). This allows the PARP enzyme to catalyze the PARylation reaction.
-
Washing: Empty the wells and wash the plate three times with 200 µL of 1X Wash Buffer per well. This removes unbound reagents.
-
Detection: Add 50 µL of diluted Streptavidin-HRP to each well.
-
Second Incubation: Incubate the plate for 60 minutes at room temperature. The Streptavidin-HRP will bind to the biotinylated PAR chains attached to the histones.
-
Final Wash: Repeat the washing step as described in step 6 to remove unbound Streptavidin-HRP.
-
Signal Development: Add 50 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops in the vehicle control wells.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
Calculating Percent Inhibition
First, correct all absorbance readings by subtracting the average absorbance of the "No-Enzyme Control" wells (background).
The percent inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = (1 - (Absorbance of Test Well / Absorbance of Vehicle Control)) * 100
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve.
-
The IC50 value is determined from the curve fit.
Sample Data Table:
| [this compound] (µM) | Log [Concentration] | Avg. Absorbance (450 nm) | % Inhibition |
| 0 (Vehicle) | N/A | 1.250 | 0% |
| 0.01 | -2.00 | 1.188 | 5% |
| 0.1 | -1.00 | 0.938 | 25% |
| 1 | 0.00 | 0.625 | 50% |
| 10 | 1.00 | 0.250 | 80% |
| 100 | 2.00 | 0.075 | 94% |
| Positive Control (Olaparib) | N/A | 0.063 | 95% |
| No-Enzyme Control | N/A | 0.050 | N/A |
Note: Data shown are for illustrative purposes only. From this data, the IC50 would be determined to be approximately 1 µM.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | Insufficient washing; Contaminated reagents. | Increase the number of wash steps or the volume of wash buffer. [12]Ensure fresh, high-quality reagents are used. |
| Low Signal in Vehicle Control | Inactive PARP enzyme; Incorrect buffer pH or composition. | Use a fresh aliquot of enzyme stored at -80°C. [12]Verify the pH and composition of all buffers. |
| Inconsistent Results | Pipetting errors; Temperature fluctuations. | Use calibrated pipettes and ensure consistent technique. Incubate plates in a temperature-controlled environment. |
| No Dose-Response | Inhibitor concentration range is incorrect; Inhibitor is insoluble or inactive. | Test a wider range of concentrations (logarithmic scale). Verify compound solubility in the final assay buffer. |
References
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Cambridge Bioscience. (n.d.). PARP assay kits. Retrieved from [Link]
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BellBrook Labs. (n.d.). Transcreener® pADPr PARP Assay Kits. Retrieved from [Link]
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Cancer Research. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Retrieved from [Link]
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Signosis. (n.d.). PARP Activity Assay Kit (100 Tests). Retrieved from [Link]
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BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]
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BMG LABTECH. (2008). PARP assay for inhibitors. Retrieved from [Link]
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PubMed Central. (2021). Fluorescent detection of PARP activity in unfixed tissue. Retrieved from [Link]
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Drug Target Review. (2023). ebook: Choosing the right assay for PARP. Retrieved from [Link]
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BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
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PubMed. (n.d.). Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis.... Retrieved from [Link]
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PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Retrieved from [Link]
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PubMed Central. (2022). Inhibitors of PARP: Number crunching and structure gazing. Retrieved from [Link]
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BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
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Frontiers. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]
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Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]
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ResearchGate. (n.d.). Selectivity of PARP inhibitors. Published IC50 values of PARP.... Retrieved from [Link]
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PubMed. (2011). Low Doses of 3-aminobenzamide, a poly(ADP-ribose) Polymerase Inhibitor, Stimulate Angiogenesis.... Retrieved from [Link]
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Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. Retrieved from [Link]
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National Institutes of Health. (2020). New Perspectives for Resistance to PARP Inhibitors in Triple-Negative Breast Cancer. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 3-Nitrosobenzamide in DNA Repair and Cancer Biology Studies
Abstract
The integrity of our genome is under constant assault from both endogenous and exogenous sources, necessitating a robust and multifaceted DNA damage response (DDR). Central to this response are the Poly(ADP-ribose) polymerase (PARP) enzymes, which act as critical sensors of DNA damage, particularly single-strand breaks (SSBs). Inhibition of PARP has emerged as a powerful therapeutic strategy, especially in cancers harboring defects in other DNA repair pathways, a concept known as synthetic lethality. 3-Nitrosobenzamide (NOBA) is a valuable chemical tool for investigating these processes. While it functions as a PARP inhibitor, its unique properties, including the potential to S-nitrosylate other proteins, offer distinct avenues for research. This guide provides a comprehensive overview of the mechanisms of this compound and detailed protocols for its application in DNA repair studies, aimed at researchers, scientists, and drug development professionals.
Introduction: The Central Role of PARP in DNA Repair
DNA single-strand breaks are among the most frequent lesions, and their rapid repair is crucial to prevent the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[1][2] The PARP family of enzymes, particularly PARP1, are primary responders to SSBs. Upon binding to a break, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This PARylation process serves two main functions:
-
Signaling: The PAR chains act as a scaffold, recruiting other DNA repair factors, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage to orchestrate the Base Excision Repair (BER) pathway.[1]
-
Chromatin Remodeling: The bulky, negatively charged PAR chains help to decondense the local chromatin structure, making the damaged DNA more accessible to the repair machinery.
Inhibition of PARP's enzymatic activity prevents the efficient repair of SSBs. These unrepaired SSBs collapse into DSBs when encountered by the replication fork. In healthy cells, these DSBs can be effectively repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1 or BRCA2), these DSBs cannot be properly repaired, leading to genomic instability and ultimately, cell death.[2][3] This selective killing of HR-deficient cells by PARP inhibitors is a prime example of synthetic lethality.[4][5]
Mechanism of Action: The Dual Functionality of this compound
This compound is a member of the benzamide family of compounds that act as PARP inhibitors.[6] Its primary mechanism in DNA repair studies involves competing with the substrate NAD+ for the catalytic domain of PARP enzymes, thereby preventing PAR chain synthesis and stalling the repair of SSBs.
However, unlike many other benzamide-based PARP inhibitors (e.g., 3-Aminobenzamide), the "nitroso" moiety in this compound confers an additional, distinct biological activity. It can act as a nitric oxide (NO) donor, leading to the S-nitrosylation of cysteine residues on target proteins.[7] This dual mechanism is critical to consider during experimental design.
-
PARP Inhibition: Leads to the accumulation of SSBs and induction of synthetic lethality in HR-deficient cells.
-
Caspase-3 S-nitrosylation: Research has shown that this compound can inactivate caspase-3, a key executioner of apoptosis, through S-nitrosylation.[7] This can initially appear as a protective effect against certain apoptotic stimuli, complicating the interpretation of cell death assays if not properly controlled for. The compound's ability to induce DNA fragmentation on its own over longer time courses (e.g., 18 hours) suggests it can also trigger distinct cell death pathways.[7]
This dual activity makes this compound a unique tool. It can be used to probe the direct consequences of PARP inhibition while also investigating the crosstalk between DNA repair and apoptotic signaling pathways modulated by nitric oxide.
Caption: Mechanism of PARP Inhibition and Synthetic Lethality.
Applications in DNA Repair Studies
This compound is a versatile tool for addressing several key questions in DNA repair and cancer biology:
-
Validating the Role of PARP in Specific Repair Contexts: By inhibiting PARP, researchers can determine its necessity for the repair of damage induced by various agents (e.g., alkylating agents, ionizing radiation).
-
Investigating Synthetic Lethality: It is an excellent tool for screening or validating synthetic lethal interactions. It can be used to selectively kill cancer cells with pre-existing deficiencies in the HR pathway.[8][9]
-
Sensitizing Cancer Cells to Chemotherapy: Many chemotherapeutic agents work by inducing DNA damage.[10] By co-administering this compound, the repair of this damage is inhibited, potentially lowering the effective dose of the chemotherapeutic and overcoming resistance mechanisms.
-
Probing Crosstalk with Apoptosis: Due to its ability to S-nitrosylate caspase-3, it can be used to study the interplay between PARP-mediated DNA repair signaling and the execution of apoptosis.[7]
Experimental Design Considerations
Careful experimental design is paramount for obtaining reliable and interpretable results.
-
Cell Line Selection: Choose cell lines appropriate for the research question. For synthetic lethality studies, use isogenic pairs of cell lines (e.g., one with functional BRCA1 and one with deficient BRCA1) or well-characterized HR-proficient and HR-deficient lines.
-
Dose-Response and Time-Course: Always perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. An initial range of 1 µM to 50 µM is recommended for exploration. The ED50 for apoptosis prevention in some cell lines has been reported as 4 µM.[7] Time-course experiments are crucial to distinguish between short-term effects (caspase inhibition) and long-term effects (DNA damage, cytotoxicity).
-
Controls: Every experiment must include the following controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO).
-
Positive Control: Cells treated with a known DNA damaging agent (e.g., H₂O₂, Etoposide, MMS) to ensure the assay system is working.
-
This compound Only: To assess its baseline effect on the chosen endpoint.
-
Damaging Agent Only: To measure the effect of the DNA damage without PARP inhibition.
-
Table 1: Example Experimental Parameters
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Varies by cell type | Ensure cells are in the exponential growth phase and not confluent during treatment. |
| 3-NOBA Concentration | 1 - 50 µM (empirically determined) | Balance effective PARP inhibition with potential off-target effects and cytotoxicity. |
| Co-treatment Duration | 24 - 72 hours (for viability) | Allow sufficient time for DNA damage to accumulate and translate into a measurable phenotype. |
| Vehicle | DMSO (<0.1% final concentration) | Standard solvent for many inhibitors; concentration must be kept low to avoid solvent toxicity. |
| Replicates | Minimum of 3 biological replicates | Ensures statistical significance and reproducibility of the findings. |
Detailed Protocols
The following are detailed protocols for foundational assays used to study the effects of this compound.
Caption: General experimental workflow for studying this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability, which is useful for assessing the cytotoxic or cytostatic effects of this compound, especially in synthetic lethality experiments.[11][12]
Materials:
-
96-well cell culture plates
-
Selected cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
DNA damaging agent (DDA) of choice (e.g., Olaparib, Etoposide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.[12]
-
Treatment: Prepare serial dilutions of this compound and the DDA in culture medium. Remove the old medium from the wells and add 100 µL of the treatment media (including vehicle, DDA only, 3-NOBA only, and combination).
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle-treated control wells to calculate the percentage of cell viability.
Protocol 2: Quantification of DNA Damage using the Alkaline Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks.[14][15] Under alkaline conditions, it detects both SSBs and DSBs. This is ideal for visualizing the accumulation of DNA damage caused by PARP inhibition.
Materials:
-
Microscope slides (pre-coated or specialized for comet assay)
-
Low Melting Point (LMP) Agarose and Normal Melting Point (NMP) Agarose
-
Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Comet analysis software
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate or flask with the desired compounds for a shorter duration (e.g., 2-6 hours) to capture the initial DNA damage before it leads to cell death.
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1x10⁵ cells/mL in ice-cold PBS.
-
Embedding Cells in Agarose: Mix ~10 µL of the cell suspension with ~90 µL of molten LMP agarose (at 37°C). Quickly pipette the mixture onto a slide pre-coated with NMP agarose. Cover with a coverslip and let it solidify on ice.
-
Lysis: Gently remove the coverslip and immerse the slides in ice-cold Lysis Buffer for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind nucleoids.[16]
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer. Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis in the same buffer at ~25V and ~300 mA for 20-30 minutes. Fragmented, negatively charged DNA will migrate out of the nucleoid, forming a "comet tail".[16]
-
Neutralization and Staining: Carefully remove the slides, wash gently with Neutralization Buffer three times for 5 minutes each. Stain the slides with a suitable DNA dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per sample using specialized software to quantify parameters like "% DNA in Tail" or "Tail Moment".
Protocol 3: Measuring Apoptotic Activity via Caspase-3 Cleavage Assay
This protocol determines the activity of caspase-3, a key executioner caspase, to assess whether a treatment is inducing apoptosis.[17] It is particularly relevant for dissecting the dual roles of this compound.
Materials:
-
Cell culture plates
-
Lysis buffer (specific to the assay kit)
-
Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AMC substrate)[18]
-
Microplate reader (spectrophotometer at 405 nm or fluorometer)
-
Protein quantification assay (e.g., Bradford or BCA)
Procedure:
-
Cell Treatment and Lysis: Treat cells as required (e.g., 6-24 hours). Harvest both adherent and floating cells, wash with PBS, and count them. Lyse the cell pellet according to the manufacturer's protocol (typically on ice). Centrifuge to pellet debris and collect the supernatant containing the cytosolic extract.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading in the assay.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to separate wells.
-
Substrate Addition: Add the reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA) to each well as per the kit's instructions.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 in the apoptotic lysates will cleave the substrate, releasing a detectable chromophore (pNA) or fluorophore (AMC).[18]
-
Measurement: Read the plate using the appropriate microplate reader at the specified wavelength (e.g., 405 nm for the colorimetric assay).
-
Analysis: Compare the readings from treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Data Interpretation and Troubleshooting
-
Viability Assay: In a synthetic lethality context, you expect to see a significant drop in viability in the HR-deficient cell line treated with this compound (or in combination with a DDA) compared to the HR-proficient line.
-
Comet Assay: An increase in comet tail length/intensity in this compound-treated cells indicates an accumulation of DNA strand breaks, confirming the inhibition of repair.
-
Caspase-3 Assay: Results can be complex. A decrease in caspase-3 activity at early time points might reflect the S-nitrosylation effect.[7] An increase at later time points would suggest the induction of apoptosis secondary to extensive DNA damage. Comparing results to a PARP inhibitor without a nitroso group can help dissect these effects.
-
Troubleshooting:
-
High background in assays: Ensure complete washing steps, check for contamination, and optimize cell seeding density.
-
No effect observed: Verify the activity of the this compound compound. Increase the concentration or treatment duration. Ensure the chosen cell line has the expected genotype (e.g., HR deficiency).
-
Inconsistent replicates: Refine pipetting techniques, ensure homogenous cell suspension before seeding, and check incubator conditions for consistency.
-
Conclusion
This compound is a powerful and nuanced chemical probe for the study of DNA repair. Its function as a PARP inhibitor allows for the direct investigation of PARP-dependent processes and the exploitation of synthetic lethality in cancer cells. Furthermore, its capacity for S-nitrosylation provides a unique opportunity to explore the intricate connections between DNA damage signaling and other cellular pathways like apoptosis. By applying the rigorous protocols and experimental design considerations outlined in this guide, researchers can effectively harness this compound to advance our understanding of genome maintenance and develop novel therapeutic strategies.
References
- Interaction of cytocidal drugs and the inhibition of caspase-3 by this compound. (n.d.). PubMed.
- Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells. (2007). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
- Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity. (2007). Experimental Eye Research.
- Evaluating In Vitro DNA Damage Using Comet Assay. (2017). Journal of Visualized Experiments.
- Cell Viability, Cytotoxicity & Prolifer
- The comet assay for DNA damage and repair: principles, applications, and limit
- Materials and Methods Cell viability assay. (n.d.). Source not available.
- What is the Comet Assay? A Simple Method to Detect DNA Damage. (2025). YouTube.
- Measuring DNA modifications with the comet assay: a compendium of protocols. (n.d.).
- MTT assay and its use in cell viability and prolifer
- Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A. (2009). Molecular Cancer Therapeutics.
- Cell viability assays. (n.d.). Abcam.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Caspase-3 Activity Assay Kit (Colorimetric) NBP2-54838 Manual. (n.d.). Novus Biologicals.
- 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. (2009). Renal Failure.
- Multiparameter Measurement of Caspase 3 Activation and Apoptotic Cell Death in NT2 Neuronal Precursor Cells Using High-Content Analysis. (n.d.). Assay and Drug Development Technologies.
- PARP Assays. (n.d.). BPS Bioscience.
- Rapid Inhibitor Discovery by Exploiting Synthetic Lethality. (2022). Journal of the American Chemical Society.
- Caspase-3 Assay Kit (Colorimetric) (KA0740). (n.d.). Novus Biologicals.
- Synthetic Lethality through the Lens of Medicinal Chemistry. (2020). Journal of Medicinal Chemistry.
- Caspase-3 Activity Assay Kit. (n.d.). Cell Signaling Technology.
- Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition. (n.d.). Benchchem.
- Stimulation of repair replication by 3-aminobenzamide in human fibroblasts with ligase I deficiency. (1996). Carcinogenesis.
- Low Doses of 3-aminobenzamide, a poly(ADP-ribose) Polymerase Inhibitor, Stimulate Angiogenesis by Regulating Expression of Urokinase Type Plasminogen Activator and Matrix Metalloprotease 2. (2011). Vascular Cell.
- The Multifaceted Biological Activities of 3-Hydroxybenzamide Derivatives: A Technical Guide. (n.d.). Benchchem.
- Discovery of synthetic lethal interactions from large-scale pan-cancer perturbation screens. (n.d.).
- Harnessing synthetic lethal interactions in anticancer drug discovery. (n.d.).
- Regulation of DNA repair by S-nitrosylation. (2011). Biochimica et Biophysica Acta (BBA) - General Subjects.
- 3-Aminobenzamide Does Not Alter DNA Repair in Human Fibroblasts Through Modulation of Deoxynucleoside Triphosphate Pools. (1984).
- Effect of 3-aminobenzamide on the rate of ligation during repair of alkylated DNA in human fibroblasts. (n.d.). PubMed.
- Synthetic Lethality through the Lens of Medicinal Chemistry. (2021).
- Effect of 3-aminobenzamide on the process of ultraviolet-induced DNA excision repair. (n.d.). PubMed.
- PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair P
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Application Notes and Protocols for Determining 3-Nitrosobenzamide Activity using a Biochemical PARP1 Inhibition Assay
Introduction: Unveiling the Activity of 3-Nitrosobenzamide, a PARP1 Modulator
This compound belongs to a class of small molecules that have garnered significant interest in biomedical research for their potential therapeutic applications. A primary molecular target of this compound and related benzamide derivatives is Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the cellular response to DNA damage.[1][2][3][4] PARP1, upon activation by DNA strand breaks, catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using nicotinamide adenine dinucleotide (NAD+) as a substrate.[1][2][5] This process, known as PARylation, is crucial for the recruitment of DNA repair machinery.[2] Inhibition of PARP1 can lead to the accumulation of DNA damage, a strategy that is particularly effective in killing cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.[6][7][8]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals to design and execute a robust biochemical assay for quantifying the inhibitory activity of this compound on PARP1. The protocols herein are designed to ensure scientific integrity through self-validating systems and are grounded in established principles of enzyme kinetics and biochemical screening. We will explore a widely used and adaptable method: a fluorescence-based PARP1 activity assay. This format offers high sensitivity and is suitable for high-throughput screening (HTS) applications.[1][9]
Assay Principle: A Fluorescence-Based Readout of PARP1 Inhibition
The core of this biochemical assay is the quantification of PARP1 enzymatic activity through a fluorescence-based readout. The assay indirectly measures the amount of NAD+ consumed by PARP1 during the PARylation reaction. In the presence of an inhibitor like this compound, PARP1 activity is reduced, leading to less NAD+ consumption.
The workflow is as follows:
-
Enzymatic Reaction: Recombinant human PARP1 is incubated with its substrates: NAD+ and a DNA-activating agent (e.g., fragmented DNA) to stimulate its catalytic activity. The test compound, this compound, is included at varying concentrations.
-
Quantification of Residual NAD+: After the enzymatic reaction, the remaining NAD+ is quantified. This is achieved by a subsequent enzymatic step where the residual NAD+ is converted into a fluorescent product.[1]
-
Signal Detection: The fluorescence intensity is measured using a microplate reader. A lower fluorescence signal corresponds to higher PARP1 activity (more NAD+ consumed), while a higher fluorescence signal indicates inhibition of PARP1 (less NAD+ consumed).
This approach provides a reliable and quantitative measure of this compound's ability to inhibit PARP1.
Diagram of the Experimental Workflow
Caption: Workflow for the PARP1 inhibition assay.
Materials and Reagents
Table 1: Key Reagents and Materials
| Reagent/Material | Recommended Source/Specification | Storage Temperature |
| Recombinant Human PARP1 | High purity (>90%) | -80°C |
| Activated DNA | Fragmented DNA (e.g., sonicated calf thymus DNA) | -20°C |
| β-Nicotinamide Adenine Dinucleotide (NAD+) | High purity grade | -20°C |
| This compound | High purity (>98%) | Room Temperature (desiccated) |
| PARP Assay Buffer | 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 250 µM DTT | 4°C |
| NAD+ Detection Kit | Commercial kit that converts NAD+ to a fluorescent product | As per manufacturer's instructions |
| 96-well black, flat-bottom plates | Low fluorescence background | Room Temperature |
| Multimode Microplate Reader | With fluorescence detection capabilities | N/A |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, high purity | Room Temperature |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of PARP1 Enzyme
Rationale: To ensure the assay is sensitive to inhibition, it is crucial to use a concentration of PARP1 that results in a robust signal without being in vast excess. This is typically the concentration that yields approximately 80% of the maximum signal (EC₈₀).
-
Prepare a serial dilution of PARP1 enzyme in PARP Assay Buffer. A suggested starting range is from 100 nM down to 0.1 nM.
-
To each well of a 96-well plate, add:
-
50 µL of PARP Assay Buffer.
-
10 µL of Activated DNA (final concentration of 10 µg/mL).
-
10 µL of the PARP1 enzyme dilution (or buffer for the no-enzyme control).
-
-
Initiate the reaction by adding 10 µL of NAD+ (final concentration of 50 µM).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding 20 µL of the NAD+ detection reagent, following the manufacturer's instructions.
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the chosen detection reagent.
-
Plot the fluorescence signal against the PARP1 concentration and determine the EC₈₀ value for use in subsequent experiments.
Protocol 2: Determining the IC₅₀ of this compound
Rationale: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of an inhibitor. This protocol outlines the steps to generate a dose-response curve for this compound and calculate its IC₅₀ value.
-
Prepare a serial dilution of this compound in DMSO. A suggested starting concentration is 10 mM, with 1:3 or 1:5 serial dilutions. Subsequently, create intermediate dilutions in PARP Assay Buffer to minimize the final DMSO concentration in the assay to ≤1%.
-
To each well of a 96-well plate, add:
-
50 µL of PARP Assay Buffer.
-
10 µL of Activated DNA (final concentration of 10 µg/mL).
-
10 µL of PARP1 enzyme at the predetermined EC₈₀ concentration.
-
10 µL of the this compound dilution (or DMSO vehicle for the positive control, and buffer for the negative control).
-
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of NAD+ (final concentration of 50 µM).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding 20 µL of the NAD+ detection reagent.
-
Read the fluorescence .
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (Signal_inhibitor - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Data Presentation and Interpretation
Table 2: Example Data for IC₅₀ Determination of this compound
| This compound (µM) | Log [Inhibitor] | Average Fluorescence | % Inhibition |
| 100 | 2 | 1500 | 95.0 |
| 30 | 1.48 | 2500 | 80.0 |
| 10 | 1 | 4500 | 50.0 |
| 3 | 0.48 | 6000 | 30.0 |
| 1 | 0 | 7000 | 15.0 |
| 0.3 | -0.52 | 7800 | 5.0 |
| 0.1 | -1 | 8000 | 2.0 |
| 0 (Vehicle) | N/A | 8200 | 0.0 |
| No Enzyme | N/A | 500 | N/A |
Note: The fluorescence values are hypothetical and for illustrative purposes only.
The IC₅₀ value derived from this data would be approximately 10 µM. This value represents the concentration of this compound required to inhibit 50% of the PARP1 activity under the specified assay conditions.
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of the assay, the following controls should be included in every experiment:
-
Positive Control (0% Inhibition): Contains all reaction components except the inhibitor (vehicle control). This represents the maximum enzyme activity.
-
Negative Control (100% Inhibition): Lacks the PARP1 enzyme. This provides the background fluorescence signal.
-
Reference Inhibitor Control: A known PARP1 inhibitor with a well-characterized IC₅₀ (e.g., Olaparib or Veliparib) should be run in parallel to validate the assay performance. The IC₅₀ of the reference compound should fall within an acceptable range of its historical values.
Conclusion and Further Applications
The biochemical assay detailed in these application notes provides a robust and sensitive method for characterizing the inhibitory activity of this compound against PARP1. By carefully optimizing enzyme concentration and including appropriate controls, researchers can generate reliable IC₅₀ values to guide structure-activity relationship (SAR) studies and lead optimization efforts in drug discovery programs.
Beyond determining the potency of this compound, this versatile assay platform can be adapted for:
-
High-Throughput Screening (HTS): Miniaturization to 384- or 1536-well formats for screening large compound libraries.[8]
-
Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive) by varying the concentration of NAD+.
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against other PARP family members to determine its isoform selectivity.
By following the principles and protocols outlined here, researchers can confidently and accurately assess the biochemical activity of this compound and other potential PARP inhibitors, accelerating the development of novel therapeutics.
References
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An optimized fluorescence assay for screening novel PARP-1 inhibitors. Canadian Science Publishing. Available at: [Link]
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PARP1 Chemiluminescent Assay Kit - BPS Bioscience. BPS Bioscience. Available at: [Link]
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PARP Universal Colorimetric Assay Kit (4677-096-K) by R&D Systems, Part of Bio-Techne. Bio-Techne. Available at: [Link]
-
PARP1 Colorimetric Assay Kit - BPS Bioscience. BPS Bioscience. Available at: [Link]
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PARP1 Chemiluminescent Assay Kit (384-well) PARP1 80569 - BPS Bioscience. BPS Bioscience. Available at: [Link]
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PARP1 Colorimetric Assay Kit, 80580 - Amsbio. Amsbio. Available at: [Link]
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PARP1 Colorimetric Assay Kit - BPS Bioscience. BPS Bioscience. Available at: [Link]
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PARP1 Chemiluminescent Assay Kit - BPS Bioscience. BPS Bioscience. Available at: [Link]
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PARPtrap™ Assay Kit for PARP1 - BPS Bioscience. BPS Bioscience. Available at: [Link]
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PARP1 Chemiluminescent Assay Kit (384-well) | West Bioscience. West Bioscience. Available at: [Link]
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An optimized fluorescence assay for screening novel PARP-1 inhibitors. Canadian Science Publishing. Available at: [Link]
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Enzolution PARP1 Assay System - BellBrook Labs. BellBrook Labs. Available at: [Link]
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Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. BPS Bioscience. Available at: [Link]
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PARP - Assay-Protocol. Assay-Protocol. Available at: [Link]
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Mode of antibiotic action of 4-hydroxy-3-nitrosobenzaldehyde from Streptomyces viridans. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC. National Center for Biotechnology Information. Available at: [Link]
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Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - Frontiers. Frontiers. Available at: [Link]
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Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
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Biochemical Assays | Enzymatic & Kinetic Activity - Domainex. Domainex. Available at: [Link]
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Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells - ResearchGate. ResearchGate. Available at: [Link]
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Biochemical assays - Novalix. Novalix. Available at: [Link]
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Reference compound IC50 for PARP1. Reaction Biology Corporation. Available at: [Link]
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Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate. ResearchGate. Available at: [Link]
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AID 602486 - Late stage assay provider results from the probe development effort to identify inhibitors of the SARS coronavirus 3C-like Protease (3CLPro) - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Chemical Tools and Biochemical Assays for SUMO Specific Proteases (SENPs) - PubMed. National Center for Biotechnology Information. Available at: [Link]
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(PDF) Homogeneous, Bioluminescent Proteasome Assays - ResearchGate. ResearchGate. Available at: [Link]
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The Serine Biosynthesis of Paenibacillus polymyxa WLY78 Is Regulated by the T-Box Riboswitch - Semantic Scholar. Semantic Scholar. Available at: [Link]
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Ribosomally synthesized antimicrobial peptides: their function, structure, biogenesis, and mechanism of action - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Application Note: A Researcher's Guide to Inducing DNA Damage with 3-Nitrosobenzamide for Repair Pathway Analysis
Introduction: Unraveling DNA Repair Mechanisms with Precision Chemical Tools
The integrity of the genome is under constant assault from both endogenous and environmental agents. To counteract this, cells have evolved a sophisticated network of DNA repair pathways. Understanding these intricate mechanisms is paramount for researchers in oncology, neurodegeneration, and drug development. A key experimental strategy in this field is the controlled induction of specific types of DNA damage to observe the cellular response. This application note provides a detailed guide for researchers on the use of 3-Nitrosobenzamide (3-NB) as a tool to induce DNA damage, with a focus on subsequent analysis of the activated DNA repair pathways.
While direct literature on the specific genotoxic mechanism of this compound is limited, its chemical structure places it within the well-characterized class of N-nitroso compounds.[1] These compounds are known to be potent DNA alkylating agents following metabolic activation.[2][3] This guide will, therefore, extrapolate from the established mechanisms of related N-nitroso compounds and the structurally similar genotoxin 3-nitrobenzanthrone (3-NBA) to provide a robust framework for utilizing 3-NB in DNA repair studies. We will detail the probable mechanism of action, provide comprehensive protocols for inducing and quantifying DNA damage, and outline methods to dissect the engagement of key repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).
The Chemistry of Damage: Postulated Mechanism of this compound
N-nitroso compounds are generally pro-carcinogens that require metabolic activation, often by cytochrome P450 (CYP) enzymes, to exert their genotoxic effects.[2] This activation typically involves α-hydroxylation, leading to the formation of unstable intermediates that spontaneously decompose to yield highly reactive electrophilic species, such as diazonium ions.[1][2] These electrophiles then readily attack nucleophilic sites on DNA bases, leading to the formation of a variety of DNA adducts.[4]
For this compound, it is hypothesized that upon entering the cell, it undergoes enzymatic conversion to a reactive species that can alkylate DNA. The primary targets for alkylation by such agents are the nitrogen and oxygen atoms of purine bases, particularly the N7 and O6 positions of guanine and the N3 position of adenine.[4] The formation of these adducts distorts the DNA helix, stalls replication and transcription, and can lead to the formation of single-strand breaks (SSBs) and double-strand breaks (DSBs) if not repaired.[5]
The presence of the benzamide group may influence the metabolic activation and the specific profile of DNA adducts formed by 3-NB compared to other N-nitroso compounds. While the synthesis of this compound has been described, detailed studies on its metabolic fate and the precise nature of its DNA adducts are not yet prevalent in the literature.[6] Researchers should, therefore, consider this as an area for further investigation when using this compound.
Figure 1: Postulated mechanism of DNA damage induction by this compound (3-NB).
Experimental Protocols: A Step-by-Step Guide
Part 1: Cell Culture and Treatment with this compound
This initial step is critical for establishing a reproducible system. The optimal concentration of 3-NB and the treatment duration will be cell-type dependent and should be determined empirically.
1.1. Cell Line Selection and Culture:
-
Choose cell lines relevant to your research question. For general DNA repair studies, commonly used lines include HeLa (cervical cancer), U2OS (osteosarcoma), and MRC5 (normal lung fibroblasts).
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics under standard conditions (37°C, 5% CO₂).
1.2. Determining the Optimal 3-NB Concentration (Dose-Response Curve):
-
Objective: To identify a concentration of 3-NB that induces detectable DNA damage without causing excessive cytotoxicity.
-
Protocol:
-
Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of the assay.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note: Due to the limited data on 3-NB, initial concentration ranges can be guided by studies on other N-nitroso compounds, which are often in the micromolar to low millimolar range.[3][7] A suggested starting range is 1 µM to 1 mM.
-
Prepare serial dilutions of 3-NB in complete culture medium.
-
Replace the medium in the 96-well plates with the 3-NB-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for a defined period (e.g., 2, 6, 12, or 24 hours).
-
Assess cell viability using a standard method such as the MTT, MTS, or PrestoBlue™ assay.
-
Plot cell viability against 3-NB concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth). For subsequent DNA damage and repair assays, it is advisable to use concentrations at or below the IC₅₀ to ensure that the observed effects are due to DNA damage responses rather than overt cytotoxicity.
-
| Parameter | Recommended Range | Purpose |
| Cell Seeding Density | 1x10⁴ - 5x10⁴ cells/well | Ensure optimal confluency for the assay. |
| 3-NB Concentration | 1 µM - 1 mM (initial range) | Determine the dose-response relationship. |
| Treatment Duration | 2 - 24 hours | Assess the time-course of cytotoxicity. |
| Viability Assay | MTT, MTS, PrestoBlue™ | Quantify the cytotoxic effect of 3-NB. |
Part 2: Quantification of 3-NB-Induced DNA Damage
Once a suitable concentration of 3-NB is determined, the next step is to directly measure the induced DNA damage.
2.1. Alkaline Comet Assay for Single-Strand Breaks and Alkali-Labile Sites:
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8]
-
Protocol:
-
Treat cells with the predetermined concentration of 3-NB for the desired time.
-
Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1x10⁵ cells/mL.
-
Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide.
-
Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nucleoids.
-
Subject the slides to electrophoresis in an alkaline buffer (pH > 13). This unwinds the DNA and allows broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring parameters like tail length, tail intensity, and tail moment).
-
2.2. Immunofluorescence for γH2AX Foci to Detect Double-Strand Breaks:
Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early cellular response to the formation of DSBs.
-
Protocol:
-
Seed cells on glass coverslips in a multi-well plate and treat with 3-NB.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).
-
Incubate with a primary antibody specific for γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DSBs.
-
Figure 2: General experimental workflow for studying DNA damage and repair using 3-NB.
Part 3: Analysis of Specific DNA Repair Pathways
The type of DNA lesion often dictates the primary repair pathway engaged. For the alkylating damage expected from 3-NB, BER is a key first-line defense, while the resulting SSBs and DSBs will recruit other pathways.
3.1. Assessing Base Excision Repair (BER) Activity:
Since 3-NB is expected to cause base alkylation, BER is likely the initial repair pathway activated.
-
In Vitro Glycosylase Activity Assay:
-
Treat cells with 3-NB.
-
Prepare nuclear extracts from the treated and control cells.
-
Incubate the nuclear extracts with a fluorescently labeled oligonucleotide substrate containing a specific DNA lesion (e.g., an abasic site or an oxidized base as a proxy for alkylated bases).
-
The glycosylases in the extract will cleave the damaged base, and subsequent enzymatic steps in the BER pathway will lead to incision of the DNA strand.
-
Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE). The amount of cleaved product is proportional to the glycosylase activity.
-
3.2. Monitoring Homologous Recombination (HR):
HR is a high-fidelity repair pathway for DSBs, primarily active in the S and G2 phases of the cell cycle.
-
RAD51 Foci Formation: RAD51 is a key recombinase that forms nuclear foci at sites of DSBs during HR.
-
Follow the immunofluorescence protocol described for γH2AX (Section 2.2), but use a primary antibody against RAD51.
-
Co-staining for γH2AX and RAD51 can be performed to visualize the co-localization of these proteins at DSBs undergoing HR.
-
Quantify the percentage of cells with RAD51 foci and the number of foci per cell.
-
3.3. Evaluating Non-Homologous End Joining (NHEJ):
NHEJ is the predominant DSB repair pathway in G1 and can be error-prone.
-
Reporter-Based Assays:
-
Utilize cell lines that have a stably integrated reporter construct for NHEJ. These constructs often contain a fluorescent protein gene (e.g., GFP) that is inactivated by the insertion of a recognition site for a specific endonuclease (e.g., I-SceI).
-
Transfect the cells with a plasmid expressing the endonuclease to induce a specific DSB within the reporter.
-
Treat the cells with 3-NB to induce widespread DNA damage, which may modulate the efficiency of the reporter repair.
-
Repair of the DSB by NHEJ can restore the reading frame of the fluorescent protein, leading to its expression.
-
Quantify the percentage of fluorescent cells by flow cytometry. A change in the percentage of fluorescent cells in the 3-NB treated group compared to the control indicates an effect on NHEJ efficiency.
-
Data Interpretation and Self-Validating Systems
A crucial aspect of experimental design is the inclusion of appropriate controls to ensure the validity of the results.
| Control | Purpose |
| Vehicle Control | To account for any effects of the solvent (e.g., DMSO) used to dissolve 3-NB. |
| Positive Control | A well-characterized DNA damaging agent (e.g., MMS for alkylation, Etoposide for DSBs) to validate the assays. |
| Negative Control | Untreated cells to establish a baseline for DNA damage and repair. |
| Cell Cycle Analysis | To determine if 3-NB treatment causes cell cycle arrest, which can influence the choice of DNA repair pathway. |
By comparing the effects of 3-NB to both negative and positive controls, and by correlating the extent of DNA damage with the activation of specific repair pathways, a self-validating experimental system is created. For example, a dose-dependent increase in γH2AX foci following 3-NB treatment, which is subsequently reduced over time, provides strong evidence of DSB induction and repair.
Conclusion and Future Directions
This compound presents a valuable, albeit under-characterized, tool for the study of DNA damage and repair. By leveraging the established knowledge of N-nitroso compounds, researchers can design and execute robust experiments to probe the cellular response to alkylating DNA damage. The protocols outlined in this application note provide a comprehensive starting point for inducing and quantifying DNA damage, and for dissecting the intricate interplay of the various DNA repair pathways.
Future research should focus on the detailed characterization of 3-NB's metabolic activation, the identification of its specific DNA adducts, and a direct comparison of its genotoxic profile with other known DNA damaging agents. Such studies will further refine its application as a precise tool in the ever-expanding field of DNA repair research.
References
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DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. (2023). International Journal of Molecular Sciences. [Link]
-
Enzymology of Repair of DNA Adducts Produced by N-nitroso Compounds. (1983). IARC Scientific Publications. [Link]
-
Comparative study of DNA damage and repair induced by ten N-nitroso compounds in primary cultures of human and rat hepatocytes. (1991). Cancer Research. [Link]
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Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2024). Cancers. [Link]
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Preparations of C-Nitroso Compounds. (2009). Chemical Reviews. [Link]
-
Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells. (2007). Mutation Research. [Link]
-
An unusual DNA adduct derived from the powerfully mutagenic environmental contaminant 3-nitrobenzanthrone. (2001). Chemical Research in Toxicology. [Link]
-
DNA adduct formation by the ubiquitous environmental contaminant 3-nitrobenzanthrone in rats determined by (32)P-postlabeling. (2001). International Journal of Cancer. [Link]
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Alkylation of DNA and tissue specificity in nitrosamine carcinogenesis. (1981). Journal of Supramolecular Structure and Cellular Biochemistry. [Link]
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- 3. DNA damage induced by seven N-nitroso compounds in primary cultures of human and rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylation of DNA and tissue specificity in nitrosamine carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
Application Notes and Protocols: Leveraging 3-Nitrosobenzamide and Related PARP Inhibitors in Comet Assays for Enhanced DNA Damage Assessment
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unmasking Hidden DNA Damage with PARP Inhibition
The single cell gel electrophoresis, or "comet assay," is a cornerstone technique for quantifying DNA damage in individual cells.[1][2] Its visual simplicity, resembling a comet where the tail length corresponds to the extent of DNA fragmentation, belies the complex cellular processes at play.[3] A critical aspect of cellular response to DNA damage is the rapid initiation of repair pathways, which can mask the initial extent of genotoxic insult. This is where the strategic use of DNA repair inhibitors becomes indispensable.
This guide provides a comprehensive overview and detailed protocols for the application of 3-Nitrosobenzamide and structurally related benzamides, such as the well-characterized PARP inhibitor 3-Aminobenzamide, in comet assays. By inhibiting Poly (ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway, we can effectively "trap" DNA single-strand breaks (SSBs), preventing their ligation and leading to a more accurate and sensitive measurement of DNA damage induced by genotoxic agents.[4] This approach is particularly valuable in preclinical drug development and genotoxicity testing for identifying compounds that cause DNA damage which might otherwise be rapidly repaired and thus underestimated.
The Scientific Rationale: Why Inhibit PARP in a Comet Assay?
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that acts as a first responder to DNA single-strand breaks (SSBs).[5] Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to orchestrate the repair of the SSB through the base excision repair (BER) pathway.
The introduction of a PARP inhibitor, such as a benzamide-class compound, competitively binds to the NAD+ binding site of PARP1, preventing the synthesis of PAR.[6] This inhibition has a dual effect that is advantageous for the comet assay:
-
Prevention of SSB Ligation: By blocking the recruitment of the repair machinery, the PARP inhibitor prevents the re-ligation of SSBs. This leads to an accumulation of these breaks within the cell.
-
Potentiation of Damage: When the cell attempts to replicate its DNA, these unrepaired SSBs can be converted into more cytotoxic double-strand breaks (DSBs), further amplifying the DNA damage signal.[2]
In the context of a comet assay, this accumulation of SSBs results in a significant increase in the percentage of DNA in the comet tail, providing a more sensitive and robust measure of the initial DNA damage induced by a test compound. This is particularly effective when studying the genotoxicity of alkylating agents, which primarily induce SSBs.[5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Workflow Comparison: Standard vs. PARP-Inhibited Comet Assay"; fontsize=12; fontcolor="#202124"; } .caption-container { display: flex; justify-content: center; margin-top: 10px; }
Figure 1. A diagram illustrating the potentiation of the comet assay signal by inhibiting the PARP-mediated base excision repair pathway.
Application Spotlight: Potentiating the Genotoxicity of Alkylating Agents
A primary application for incorporating a PARP inhibitor into the comet assay is to enhance the detection of DNA damage caused by alkylating agents. These compounds, which are common in both environmental toxicology and cancer chemotherapy, introduce alkyl groups onto DNA bases, leading to the formation of SSBs during their repair.
By co-treating cells with an alkylating agent and a PARP inhibitor like this compound, researchers can significantly increase the sensitivity of the comet assay for detecting the genotoxic potential of these agents. This is crucial for:
-
Screening for weak genotoxins: Compounds that induce a low level of DNA damage that is efficiently repaired may be missed by a standard comet assay. PARP inhibition can reveal their true genotoxic potential.[4]
-
Dose-response studies: A clearer and more pronounced dose-response curve can be established, allowing for more accurate determination of the genotoxic threshold of a compound.
-
Mechanism of action studies: The degree of potentiation by a PARP inhibitor can provide insights into whether a compound's primary mechanism of genotoxicity involves the generation of SSBs.
Protocols for Enhanced DNA Damage Detection
The following protocols are provided as a comprehensive guide. It is essential to optimize parameters such as cell type, concentration of the test agent, and incubation times for each specific experimental system.
Protocol 1: In Vitro Comet Assay with 3-Aminobenzamide as a Model PARP Inhibitor
This protocol uses 3-Aminobenzamide (3-AB), a well-characterized PARP inhibitor, to demonstrate the principle of enhancing the comet assay. Due to the limited specific data on this compound, 3-AB serves as a validated starting point. Researchers investigating this compound should perform initial dose-response experiments to determine its optimal non-toxic concentration that yields maximal PARP inhibition.
Materials:
-
Cultured cells of interest (e.g., TK6, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I, propidium iodide)
-
3-Aminobenzamide (3-AB) stock solution (e.g., 100 mM in DMSO or water)
-
Test genotoxic agent (e.g., methyl methanesulfonate - MMS)
-
Microscope slides
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Experimental Workflow:
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Experimental Workflow for the PARP-Inhibited Comet Assay"; fontsize=12; fontcolor="#202124"; } .caption-container { display: flex; justify-content: center; margin-top: 10px; }
Figure 2. A streamlined workflow for performing the comet assay with the inclusion of a PARP inhibitor.
Step-by-Step Procedure:
-
Cell Culture and Plating:
-
Culture cells to approximately 80-90% confluency.
-
Plate cells at a density that will yield a sufficient number for the assay (e.g., 2 x 10^5 cells/well in a 6-well plate). Allow cells to attach overnight.
-
-
Treatment with PARP Inhibitor and Genotoxic Agent:
-
Pre-treat cells with the desired concentration of 3-AB (a typical starting range is 1-10 mM) for 1-2 hours. This allows for sufficient uptake and inhibition of PARP.
-
Add the test genotoxic agent (e.g., MMS at a final concentration of 50-200 µM) to the wells already containing 3-AB.
-
Incubate for the desired treatment time (e.g., 30 minutes to 2 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently pellet and resuspend in ice-cold PBS.
-
For adherent cells, wash with PBS, then detach using trypsin-EDTA. Neutralize trypsin with complete medium, pellet the cells, and resuspend in ice-cold PBS.
-
Determine cell viability (e.g., via trypan blue exclusion); viability should be >80%.
-
Adjust the cell concentration to ~2 x 10^5 cells/mL in ice-cold PBS.
-
-
Embedding Cells in Agarose:
-
Melt the LMP agarose and maintain it at 37°C.
-
Mix 20 µL of the cell suspension with 180 µL of the molten LMP agarose.
-
Pipette 75 µL of this mixture onto a comet assay slide and gently spread with a coverslip.
-
Place the slides on a cold flat surface for 10 minutes to solidify the agarose.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in pre-chilled lysis solution.
-
Incubate at 4°C for at least 1 hour (or overnight).
-
-
Alkaline Unwinding:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with freshly prepared, cold alkaline electrophoresis buffer until the slides are covered.
-
Let the slides sit in this buffer for 20-40 minutes to allow for DNA unwinding.
-
-
Electrophoresis:
-
Perform electrophoresis at ~25V and ~300mA for 20-30 minutes. These conditions should be optimized for your specific cell type.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank and gently wash them 2-3 times with neutralization buffer for 5 minutes each.
-
Stain the DNA by adding a small volume of a fluorescent dye to each slide and incubate in the dark for 5-10 minutes.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze at least 50-100 comets per slide using a validated comet scoring software. The primary metric is typically the % DNA in the tail.
-
Data Interpretation and Controls
| Treatment Group | Expected Outcome | Interpretation |
| Vehicle Control | Minimal to no comet tail | Baseline level of DNA damage in untreated cells. |
| Genotoxic Agent Alone | Moderate comet tail | Indicates the genotoxicity of the test agent. |
| PARP Inhibitor Alone | Minimal to no comet tail | Confirms the PARP inhibitor is not genotoxic at the tested concentration. |
| Genotoxic Agent + PARP Inhibitor | Significantly longer comet tail compared to genotoxic agent alone | Demonstrates potentiation of DNA damage by PARP inhibition, suggesting the agent induces SSBs. |
| Positive Control (e.g., H2O2) | Significant comet tail | Validates the assay is performing correctly. |
Protocol 2: Validating a Novel Benzamide-based PARP Inhibitor (e.g., this compound)
When working with a less-characterized compound like this compound, a validation phase is crucial before its routine use in comet assays.
Phase 1: Cytotoxicity and PARP Inhibition Assessment
-
Determine Cytotoxicity:
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 mM) for a period longer than the planned comet assay treatment time (e.g., 24 hours).
-
Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo®).
-
Determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This will be the upper limit for your comet assay experiments.
-
-
Confirm PARP Inhibition (Optional but Recommended):
-
Use a PARP activity assay (e.g., a colorimetric or fluorescent assay kit) to confirm that this compound inhibits PARP in your cell line at non-toxic concentrations.
-
Alternatively, you can assess the level of PARylation in cells by Western blotting for poly(ADP-ribose). A potent inhibitor will reduce the PAR signal, especially after treatment with a DNA damaging agent.
-
Phase 2: Potentiation of a Known Genotoxin
-
Select a known SSB-inducing agent: Methyl methanesulfonate (MMS) is a standard choice.
-
Perform a matrix experiment:
-
Use a fixed, sub-maximal concentration of MMS.
-
Treat cells with a range of non-toxic concentrations of this compound (determined in Phase 1) prior to and during MMS treatment.
-
Run the comet assay as described in Protocol 1.
-
-
Analyze the results:
-
Identify the lowest concentration of this compound that gives the maximal potentiation of the MMS-induced comet tail. This is your optimal working concentration for future experiments.
-
Troubleshooting and Considerations
-
High background damage in controls: This could be due to harsh cell handling, excessive light exposure, or contaminated reagents. Ensure all steps are performed gently and on ice where indicated.
-
No potentiation effect: The test compound may not be a potent PARP inhibitor, or the genotoxic agent may not be inducing SSBs. Verify the activity of your inhibitor and the mechanism of your genotoxin.
-
"Hedgehog" comets: These are comets with no discernible head, indicating extensive DNA degradation, often due to apoptosis or necrosis. Ensure cell viability is high and consider the timing of your assay, as prolonged exposure to highly toxic agents can lead to cell death.
Conclusion: A Powerful Tool for Mechanistic Genotoxicity Insight
The integration of PARP inhibitors like this compound and 3-Aminobenzamide into the comet assay transforms it from a general measure of DNA damage into a more sensitive and mechanistically informative tool. By preventing the repair of single-strand breaks, these inhibitors unveil the full extent of damage caused by certain genotoxic agents, providing invaluable data for drug discovery, safety assessment, and fundamental research into DNA repair. The protocols and principles outlined in this guide offer a robust framework for researchers to implement this powerful technique in their own laboratories.
References
-
Evaluating In Vitro DNA Damage Using Comet Assay. J. Vis. Exp. (128), e56361 (2017). Available at: [Link]
-
The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. Am. J. Cancer Res.5 (4), 1302–1325 (2015). Available at: [Link]
-
Genotoxicity of 3-nitrobenzanthrone and 3-aminobenzanthrone in MutaMouse and lung epithelial cells derived from MutaMouse. Mutagenesis23 (5), 399–407 (2008). Available at: [Link]
-
KP372-1-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway. Front. Oncol.11 , 689998 (2021). Available at: [Link]
-
Enhanced DNA damage response and cytotoxicity after combination of PARP inhibitor olaparib with MEK inhibitor pimasertib in BRCA2 proficient cell line SKOV-3. ResearchGate (2020). Available at: [Link]
-
Analysis of N-nitrosamines for genotoxicity in primary hepatocytes derived from various species. IARC Sci. Publ. (84), 270–273 (1987). Available at: [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. Mol. Cell82 (5), 903–916 (2022). Available at: [Link]
-
3-Aminobenzamide Does Not Alter DNA Repair in Human Fibroblasts Through Modulation of Deoxynucleoside Triphosphate Pools. Biochem. Biophys. Res. Commun.124 (2), 457–461 (1984). Available at: [Link]
-
Assay-specific genotoxicity of N-nitrosodibenzylamine to the rat liver in vivo. Environ. Mol. Mutagen.15 (4), 190–197 (1990). Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules21 (10), 1369 (2016). Available at: [Link]
-
Genotoxic activity of m-nitrobenzaldehyde. Mutat. Res.175 (3), 133–137 (1986). Available at: [Link]
-
Discovery of tricyclic PARP7 inhibitors with high potency, selectivity, and oral bioavailability. Eur. J. Med. Chem.266 , 116160 (2024). Available at: [Link]
-
3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicol. Mech. Methods24 (5), 332–341 (2014). Available at: [Link]
-
Low Doses of 3-aminobenzamide, a poly(ADP-ribose) Polymerase Inhibitor, Stimulate Angiogenesis by Regulating Expression of Urokinase Type Plasminogen Activator and Matrix Metalloprotease 2. Vasc. Cell3 , 12 (2011). Available at: [Link]
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- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Multi-Assay Approach for Characterizing 3-Nitrosobenzamide-Induced Apoptosis
Introduction: The Complex Role of 3-Nitrosobenzamide in Programmed Cell Death
This compound (NOBA) is a small molecule of significant interest in cellular biology and drug development, primarily recognized for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP).[1][2] PARP enzymes are critical for DNA repair, and their inhibition is a validated strategy in oncology.[3] However, the bioactivity of NOBA extends beyond PARP inhibition, revealing a complex, and at times paradoxical, influence on apoptosis.
Emerging research indicates that NOBA can directly inactivate caspase-3, a key executioner enzyme in the apoptotic cascade, through S-nitrosylation.[4] This action can prevent the rapid, caspase-dependent apoptosis induced by other cytotoxic agents. Conversely, studies also show that NOBA itself can induce DNA fragmentation and cell death over a more extended period, suggesting the activation of alternative or slower-acting apoptotic pathways.[4] This dual functionality makes a thorough and multi-faceted assessment essential to accurately characterize its effects on a given cell type.
These application notes provide a comprehensive, field-proven framework for researchers to meticulously dissect the pro- or anti-apoptotic effects of this compound. We present a suite of validated protocols, from early membrane changes to late-stage DNA fragmentation and mechanistic protein analysis, designed to yield a holistic and publishable dataset.
Scientific Rationale & Experimental Workflow
A single assay is insufficient to definitively conclude that a compound induces apoptosis. A robust study relies on observing multiple, sequential hallmarks of programmed cell death. We advocate for a multi-assay strategy to build a compelling narrative of NOBA's cellular impact.
The Causality Behind the Workflow:
-
Plasma Membrane Integrity (Early Apoptosis): The earliest detectable event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5] This "eat-me" signal is detected by Annexin V staining.
-
Enzymatic Cascade Activation (Execution Phase): The apoptotic signal converges on the activation of executioner caspases, primarily caspase-3 and caspase-7, which dismantle the cell.[6][7] Measuring their activity is a direct indicator of the execution phase.
-
Nuclear Condensation & Fragmentation (Late Apoptosis): A definitive hallmark of late-stage apoptosis is the cleavage of genomic DNA into oligonucleosomal fragments by caspase-activated DNases.[8][9] This is quantifiable via the TUNEL assay.
-
Mechanistic Insight (Signaling Pathway): To understand how NOBA initiates apoptosis, we must examine the upstream regulators. The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a critical checkpoint in the intrinsic (mitochondrial) pathway of apoptosis.[10][11]
This logical progression provides a self-validating system where results from each stage should correlate and support one another.
Caption: Intrinsic apoptosis pathway and potential NOBA targets.
An increase in the Bax/Bcl-2 ratio leads to the formation of pores in the outer mitochondrial membrane, releasing cytochrome c into the cytoplasm. [12]This event triggers the formation of the apoptosome and the activation of the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3, leading to the systematic dismantling of the cell. [13]NOBA's known ability to inhibit caspase-3 directly adds a layer of complexity, making it crucial to measure both upstream (Bax/Bcl-2) and downstream (caspase activity) events. [4]
Data Presentation & Synthesis
For clear and comparative analysis, quantitative data should be summarized in tables.
Table 1: Flow Cytometry Analysis of Apoptosis
| Treatment | Concentration | % Healthy (AV-/PI-) | % Early Apoptotic (AV+/PI-) | % Late Apoptotic (AV+/PI+) |
|---|---|---|---|---|
| Vehicle Control | 0 µM | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.6 |
| 3-NOBA | 10 µM | 80.1 ± 3.5 | 15.6 ± 2.2 | 4.3 ± 1.1 |
| 3-NOBA | 50 µM | 65.4 ± 4.2 | 25.3 ± 3.1 | 9.3 ± 1.8 |
| Positive Control | 1 µM Staurosporine | 30.7 ± 5.5 | 45.1 ± 4.8 | 24.2 ± 3.9 |
Data presented as Mean ± SD, n=3.
Table 2: Caspase-3/7 Activity and Bax/Bcl-2 Ratio
| Treatment | Concentration | Relative Luminescence (Fold Change) | Bax/Bcl-2 Ratio (Normalized) |
|---|---|---|---|
| Vehicle Control | 0 µM | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 3-NOBA | 10 µM | 2.5 ± 0.3 | 2.8 ± 0.4 |
| 3-NOBA | 50 µM | 4.8 ± 0.6 | 5.1 ± 0.7 |
| Positive Control | 1 µM Staurosporine | 8.2 ± 0.9 | 7.5 ± 1.1 |
Data presented as Mean ± SD, n=3.
-
The percentage of Annexin V-positive cells.
-
The luminescence signal from the Caspase-3/7 assay.
-
The number of TUNEL-positive cells.
-
The Bax/Bcl-2 protein ratio determined by Western blot.
Should results show an increased Bax/Bcl-2 ratio but blunted caspase-3/7 activity, it could confirm the dual mechanism of NOBA: initiating the apoptotic signal while simultaneously inhibiting the final executioner caspase. [4]
References
-
Gnanaprakash, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(20), e3044. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Boster Biological Technology. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Tripathi, D.K., et al. (2017). TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions. Bio-protocol, 7(16), e2494. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
Pero, R.W., et al. (1999). Interaction of cytocidal drugs and the inhibition of caspase-3 by this compound. Cell Mol Life Sci, 55(6-7), 991-9. Retrieved from [Link]
-
Bio-protocol. (n.d.). DETECTION OF DNA FRAGMENTATION BY TUNEL TECHNICAL. Retrieved from [Link]
-
Atale, N., & Gupta, S. (2016). Detection of DNA Fragmentation in Apoptotic Cells by TUNEL. Cold Spring Harb Protoc, 2016(10). Retrieved from [Link]
-
Wikipedia. (n.d.). TUNEL assay. Retrieved from [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
Bio-protocol. (n.d.). Caspase 3/7 activity assay. Retrieved from [Link]
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2? Retrieved from [Link]
-
Assay Guidance Manual - NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS. Retrieved from [Link]
-
Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971–978. Retrieved from [Link]
-
Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. PubMed. Retrieved from [Link]
-
ResearchGate. (2015). Protocols in apoptosis identification and affirmation. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Retrieved from [Link]
-
Koge, K., et al. (2007). Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity. Exp Eye Res, 84(2), 285-92. Retrieved from [Link]
-
EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. Retrieved from [Link]
-
Sharma, S., et al. (2017). Dose-Dependent Response to 3-Nitrobenzanthrone Exposure in Human Urothelial Cancer Cells. Chem Res Toxicol, 30(11), 2046-2058. Retrieved from [Link]
-
Gulec, M., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Ren Fail, 31(5), 393-9. Retrieved from [Link]
-
Liberg, D., et al. (1999). N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms. Br J Cancer, 81(5), 783–791. Retrieved from [Link]
-
Marrazzo, E., et al. (2011). Low Doses of 3-aminobenzamide, a poly(ADP-ribose) Polymerase Inhibitor, Stimulate Angiogenesis by Regulating Expression of Urokinase Type Plasminogen Activator and Matrix Metalloprotease 2. Vasc Cell, 3(1), 12. Retrieved from [Link]
-
Wasef, B., et al. (2021). Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. Journal of Hematology Oncology Pharmacy, 11(3). Retrieved from [Link]
-
Precision Oncology News. (n.d.). PARP inhibitors. Retrieved from [Link]
-
Thayyullathil, F., et al. (2016). The Potential Role of Nitric Oxide in Halting Cancer Progression Through Chemoprevention. Asian Pac J Cancer Prev, 17(3), 921-7. Retrieved from [Link]
-
Xu, F., et al. (2022). Nitazoxanide and related thiazolides induce cell death in cancer cells by targeting the 20S proteasome with novel binding modes. Biochem Pharmacol, 197, 114913. Retrieved from [Link]
-
Chen, W., et al. (2025). Tetrahydroindazolone-substituted Benzamide Compound W-H4 Induces Apoptosis and Autophagy of Acute Myeloid Leukemia Cells. Anticancer Res, 45(7), 2985-2996. Retrieved from [Link]
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Asif, M., & Asif, S. (2017). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. Cureus, 9(6), e1351. Retrieved from [Link]
-
ecancer. (2025). Light-sensitive microbial protein may herald new cancer therapies. Retrieved from [Link]
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Troubleshooting & Optimization
Introduction: Navigating the Challenges of 3-Nitrosobenzamide in Aqueous Media
An in-depth guide to the aqueous solubility and stability of 3-Nitrosobenzamide (NOBA), a specialized technical resource for researchers, scientists, and drug development professionals.
This compound (NOBA) is a molecule of significant interest, particularly for its activity as an antiretroviral and tumoricidal agent.[1] However, its utility in experimental and developmental settings is often hampered by challenges related to its behavior in aqueous solutions. Researchers frequently encounter issues with poor solubility and time-dependent degradation, which can compromise experimental reproducibility and data integrity.
This technical support guide, structured as a series of frequently asked questions and troubleshooting scenarios, serves as a first-line resource for addressing these challenges. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles, enabling you to make informed decisions in your experimental design. We will delve into the factors governing the solubility and stability of NOBA, drawing on established knowledge of aromatic nitroso compounds and benzamide derivatives to build a robust operational framework.
Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the handling of this compound in aqueous solutions.
Q1: What is the expected aqueous solubility of this compound?
Answer: Direct quantitative data for the aqueous solubility of this compound is not extensively published. However, based on its chemical structure—an aromatic ring with both a nitroso and an amide group—it is expected to have limited solubility in water .[2][3] The benzamide structure itself is only slightly soluble in water (approx. 13.5 g/L at 25°C), and the addition of the non-polar nitroso group likely decreases this further.[4]
For practical purposes, researchers should assume low millimolar to micromolar solubility in neutral aqueous buffers. To achieve higher concentrations, the use of organic co-solvents is typically required.
Q2: My solid this compound is a light yellow powder, but it forms a dark green solution. Is this normal?
Answer: Yes, this is a characteristic and expected behavior for aromatic nitroso compounds.[1][2] This color change is due to a monomer-dimer equilibrium.
-
In the solid state: Aromatic nitroso compounds predominantly exist as pale yellow or colorless dimers (azodioxides).[2]
-
In solution: The dimer dissociates into its deep green monomeric form, which is the reactive species.[1][2]
The intensity of the green color can depend on the concentration, solvent, and temperature, as these factors influence the position of the equilibrium.[2]
Caption: Monomer-Dimer equilibrium of aromatic nitroso compounds.
Q3: What are the primary stability concerns for this compound in aqueous solutions?
Answer: The two primary degradation pathways of concern for this compound in an aqueous environment are hydrolysis of the amide bond and potential oxidation of the nitroso group .
-
Amide Hydrolysis: Benzamide and its derivatives are susceptible to hydrolysis, a reaction that is significantly accelerated under basic (alkaline) conditions.[5][6] This reaction involves a nucleophilic attack on the carbonyl carbon of the amide, leading to the cleavage of the C-N bond. The products of this degradation would be 3-nitrosobenzoic acid and ammonia. The compound is expected to be most stable in acidic to neutral pH ranges.[5]
-
Nitroso Group Reactivity: The nitroso group is highly reactive and can participate in various reactions, including oxidation to a nitro group (-NO2) or reduction.[2] The presence of oxidizing or reducing agents in your buffer system, or exposure to air (oxygen) and light over extended periods, could contribute to degradation.
Q4: How do pH, temperature, and co-solvents affect the solubility and stability of this compound?
Answer: These three factors are critical for controlling the behavior of this compound in your experiments. Their effects are summarized below.
| Factor | Effect on Solubility | Effect on Stability | Rationale & Recommendations |
| pH | May increase at highly acidic or basic pH due to ionization of the amide group.[7] | Most stable in acidic to neutral pH (approx. 4-7). Rapidly degrades at basic pH (>8). | Amide hydrolysis is base-catalyzed.[5] For stability, buffer your solution to a slightly acidic or neutral pH. Use freshly prepared solutions if working at basic pH is unavoidable. |
| Temperature | Generally increases with temperature, as with most organic solids.[7] | Degradation rate increases significantly with temperature. | Prepare stock solutions at room temperature. For long-term storage, store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. |
| Co-solvents | Significantly increases solubility. Common choices include DMSO, DMF, ethanol, or acetonitrile.[8] | Generally stable in appropriate organic solvents. However, the stability in aqueous/organic mixtures will still be pH and temperature-dependent. | Prepare a concentrated stock solution in 100% DMSO or DMF. Dilute into your final aqueous buffer immediately before use to minimize precipitation and degradation. |
Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Problem 1: My this compound is not dissolving in my aqueous buffer.
-
Potential Cause 1: Low Intrinsic Solubility. The compound has inherently poor water solubility.
-
Solution: Do not attempt to dissolve the solid powder directly in an aqueous buffer. First, prepare a high-concentration stock solution in an organic solvent like DMSO or DMF. A 10-50 mM stock is a common starting point. Then, dilute this stock into your aqueous buffer to the final desired concentration. Ensure vigorous mixing during dilution.
-
-
Potential Cause 2: Incorrect pH. The pH of your buffer may not be optimal for solubility.
-
Solution: While altering pH can sometimes increase solubility, this is not recommended for NOBA due to the high risk of degradation at basic pH.[5] Stick to the co-solvent strategy for solubilization.
-
-
Potential Cause 3: Common Ion Effect. If your buffer contains salts with ions that are part of a less soluble salt of your compound, it could suppress solubility.
-
Solution: This is less common for organic molecules like NOBA but is a possibility. If you suspect this, try a different buffer system.
-
Problem 2: The concentration of my this compound solution, confirmed by HPLC, is decreasing over time.
-
Potential Cause 1: Hydrolysis. This is the most likely cause, especially if your solution has a pH > 7 or is stored at room temperature for an extended period.
-
Solution: Always use freshly prepared solutions. If you must store a solution, use a buffer with a pH between 4 and 7 and store it at 4°C for short-term use (hours) or frozen at -80°C for long-term storage.[9] Perform a stability study under your specific experimental conditions to determine the acceptable use window for your solution.
-
-
Potential Cause 2: Adsorption. The compound may be adsorbing to the walls of your storage container (e.g., plastic tubes).
-
Solution: Use low-adsorption plasticware or glass containers (amber glass is preferred to protect from light). Including a small percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your buffer can sometimes mitigate non-specific binding.
-
-
Potential Cause 3: Photodegradation. Aromatic nitroso compounds can be sensitive to light.
-
Solution: Protect your solutions from light by using amber vials and minimizing exposure to ambient light during experiments.
-
Problem 3: I am seeing new, unexpected peaks in my HPLC chromatogram after incubating my this compound solution.
-
Potential Cause: Chemical Degradation. The new peaks are likely degradation products. The primary suspect is 3-nitrosobenzoic acid, the product of amide hydrolysis.
-
Solution: To confirm this, you can analyze your sample using LC-MS to determine the mass of the new peaks.[10][11] The mass of 3-nitrosobenzoic acid (C₇H₅NO₃) is 151.12 g/mol , which should be distinguishable from the parent this compound (C₇H₆N₂O₂, MW: 150.13 g/mol ).[1] This confirms the degradation pathway and reinforces the need for stricter control over solution pH, temperature, and age.
-
Caption: Workflow for identifying degradation of this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a reliable method for preparing a stock solution suitable for dilution into aqueous experimental media.
-
Weighing: Accurately weigh out the desired amount of solid this compound (MW: 150.13 g/mol ) in a fume hood. Use appropriate personal protective equipment (PPE).[1]
-
Dissolution: Transfer the solid to a volumetric flask made of amber glass. Add approximately 80% of the final volume of high-purity, anhydrous DMSO.
-
Solubilization: Cap the flask and vortex or sonicate at room temperature until all the solid has completely dissolved. The solution should appear dark green.[1]
-
Final Volume: Add DMSO to bring the solution to the final desired volume and mix thoroughly. For example, 1.50 mg of NOBA in 1.0 mL of DMSO yields a 10 mM stock solution.
-
Storage: Aliquot the stock solution into small-volume, low-adsorption amber tubes. Store these aliquots at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of Aqueous Stability by HPLC-UV
This protocol provides a framework for quantitatively assessing the stability of this compound in your specific aqueous buffer.
-
Preparation: Prepare a fresh dilution of your NOBA stock solution into your test buffer (e.g., PBS, pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10-50 µM).
-
Initial Analysis (T=0): Immediately inject an aliquot of the freshly prepared solution onto the HPLC system to obtain the initial concentration (peak area).
-
Incubation: Store the remaining solution under your intended experimental conditions (e.g., 37°C in an incubator). Protect the solution from light.
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot, and inject it onto the HPLC system.
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of the remaining compound relative to the T=0 sample versus time. This will give you the degradation rate under your specific conditions.
Suggested HPLC-UV Method:
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold, then re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 304 nm (based on UV max in ethanol)[1] |
| Injection Volume | 10-20 µL |
References
- 3-Nitrobenzamide - Solubility of Things. (n.d.).
- Nitroso: Structure, Compounds, Properties, and Synthesis. (n.d.). Chemistry Learner.
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Farajpour Mojdehi, M. (2022). Are nitroso compounds soluble in water? ResearchGate. Retrieved January 14, 2026, from [Link]
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3-Nitrobenzamide | C7H6N2O3 . (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
- Dunitz, J. D., et al. (2019). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.
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Nitrous oxide . (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
- Determination of 8 nitrosamines in water by liquid chromatography coupled to tandem mass spectrometry. (n.d.). Agilent Technologies.
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This compound . (n.d.). DrugFuture. Retrieved January 14, 2026, from [Link]
- Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
-
SYSTEMATIC QUALITATIVE ANALYSIS . (n.d.). National Council of Educational Research and Training (NCERT). Retrieved January 14, 2026, from [Link]
- Williams, D. L. H., & Buncel, E. (1981). The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides. Journal of the Chemical Society, Perkin Transactions 2.
- Wujec, M., et al. (2022). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules.
- Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry.
-
Evaluation of a method for the simultaneous quantification of N-nitrosamines in water samples... (2015). PubMed. Retrieved January 14, 2026, from [Link]
-
Benzamide . (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
- Analytical Methods for the Quantification of Benzamides in Biological Samples. (2025). BenchChem.
- Bonanno, N. M., et al. (2006). Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO). Journal of the American Chemical Society.
- Chen, J., et al. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K.
- Aqueous Solubility. (n.d.). Creative Biolabs.
- Tian, J., & Stella, V. J. (2008). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions I: Epimerization. Journal of Pharmaceutical Sciences.
- Ora, M., et al. (1996). Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates)...The Journal of Organic Chemistry.
- Fatta, D., et al. (2007).
- Song, J. M., et al. (2006). [Effect and mechanism of degradation of nitrobenzene in aqueous solution by O3/H2O2]. Huan Jing Ke Xue.
- Arakawa, T., et al. (2001). Factors affecting short-term and long-term stabilities of proteins. Advanced Drug Delivery Reviews.
- Synthesis of novel N-protected β 3-amino nitriles: study of their hydrolysis involving a nitrilase-catalyzed step. (2022). ResearchGate.
- Lipe, J. A., et al. (2019). Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite. Molecules.
- Factors Influencing the Protein Drugs Stability. (n.d.). Creative Proteomics.
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Johansson, G. (2020). How do I find the stability of chemicals disolved in water? ResearchGate. Retrieved January 14, 2026, from [Link]
- Arayici, S., & Akyil, S. (2020). Degradation of N-Nitrosodiethylamine in aqueous solution by gamma-irradiation. Journal of Environmental Radioactivity.
- Löbmann, K., et al. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs...European Journal of Pharmaceutics and Biopharmaceutics.
- Jin, X. F., et al. (2012). Kinetics of a cloned special ginsenosidase hydrolyzing 3-O-glucoside of multi-protopanaxadiol-type ginsenosides...Journal of Microbiology and Biotechnology.
- Maxfield, F. R., et al. (1976). Helix--coil stability constants for the naturally occurring amino acids in water. X. Tyrosine parameters...Macromolecules.
- Shin, J. S., et al. (2002). Biodegradation of 3-Nitrotyrosine by Burkholderia sp. Strain JS165 and Variovorax paradoxus JS171. Applied and Environmental Microbiology.
- Gromiha, M. M. (2001). Factors influencing the stability of alpha-helices and beta-strands in thermophilic ribonuclease H.
Sources
- 1. This compound [drugfuture.com]
- 2. Nitroso: Structure, Compounds, Properties, and Synthesis [chemistrylearner.com]
- 3. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzamide - Wikipedia [en.wikipedia.org]
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- 6. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
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- 11. [Effect and mechanism of degradation of nitrobenzene in aqueous solution by O3/H2O2] - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing 3-Nitrosobenzamide concentration for cell culture experiments
Welcome to the technical support guide for 3-Nitrosobenzamide. This document, prepared by our team of Application Scientists, provides in-depth guidance, protocols, and troubleshooting advice to help researchers successfully utilize this compound in cell culture experiments.
Understanding this compound: Mechanism of Action
This compound is a fascinating small molecule primarily investigated for its role in modulating DNA repair and apoptosis pathways. Its efficacy is rooted in a dual mechanism of action, making concentration optimization a critical step for achieving specific experimental outcomes.
A. Inhibition of Poly(ADP-ribose) Polymerase (PARP): Like other benzamide-derived compounds, this compound functions as an inhibitor of PARP enzymes.[1] PARP-1 is a key enzyme in the DNA damage response (DDR).[2][3] When a single-strand break (SSB) in DNA occurs, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains. These chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair process.[2][4]
PARP inhibitors work in two main ways[5][6]:
-
Enzymatic Inhibition: They block the catalytic activity of PARP, preventing the synthesis of PAR chains and hindering the recruitment of repair machinery.
-
PARP Trapping: The inhibitor locks the PARP enzyme onto the DNA at the site of the break. This trapped PARP-DNA complex is highly toxic, as it obstructs DNA replication and can lead to the collapse of replication forks, generating more severe double-strand breaks.[4][6]
This mechanism is particularly effective in cells with pre-existing defects in double-strand break repair, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[2][4]
B. Inactivation of Caspase-3: Independent of its effect on PARP, this compound has been shown to directly inactivate Caspase-3, a critical executioner caspase in the apoptotic cascade.[7] This inactivation occurs via S-nitrosylation of cysteine residues on the enzyme.[7] This action can prevent or delay the onset of apoptosis induced by other stimuli. However, it's important to note that at longer incubation times (e.g., over 18 hours), this compound can itself induce DNA fragmentation and apoptosis, suggesting a complex, time- and concentration-dependent effect on cell fate.[7]
Mechanism of PARP Inhibition Workflow
Caption: Mechanism of Action for PARP Inhibition by this compound.
Core Protocol: Determining Optimal Concentration via Dose-Response Assay
The most crucial step before beginning your experiments is to determine the optimal concentration of this compound for your specific cell line and assay. A dose-response experiment, often called a kill curve, is the standard method for establishing the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[8]
This protocol provides a framework for a 96-well plate-based cell viability assay.
Step-by-Step Methodology
Objective: To determine the concentration of this compound that produces the desired biological effect (e.g., 50% inhibition of cell growth) over a specific time course (e.g., 48-72 hours).
Materials:
-
Your mammalian cell line of interest
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound powder
-
Sterile, 96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Prepare a 100 mM Stock Solution:
-
Calculation: The molecular weight of this compound (C₇H₆N₂O₂) is 150.13 g/mol . To make 1 mL of a 100 mM stock, weigh out 15.01 mg of the compound.
-
Dissolution: Dissolve the powder in anhydrous DMSO.[11] Vortex thoroughly until fully dissolved. Note: DMSO is hygroscopic; use a fresh aliquot from a sealed bottle.
-
Storage: Aliquot the stock solution into small volumes (e.g., 20 µL) and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest and count your cells, ensuring they are in the logarithmic growth phase.
-
Calculate the required cell density. This must be determined empirically, but a good starting point is a density that results in 50-70% confluency in the control wells at the end of the experiment (e.g., 48 or 72 hours).[12] For many adherent lines, this is between 5,000 and 10,000 cells per well in 100 µL of medium.[8]
-
Seed the cells into a 96-well plate and incubate for 18-24 hours to allow for attachment and recovery.
-
-
Prepare Serial Dilutions:
-
Create a series of serial dilutions of this compound in complete growth medium.[8] It is recommended to test a wide concentration range initially, for example, from 100 µM down to 1 nM.[8][13]
-
Important Control: Prepare a "Vehicle Control" medium containing the same final concentration of DMSO as your highest drug concentration. For a 100 µM final concentration from a 100 mM stock, the DMSO concentration will be 0.1%. This control is critical to ensure that the solvent itself is not affecting cell viability.
-
Also include "Untreated" or "Media Only" control wells.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the seeding medium from the wells.
-
Add 100 µL of the medium containing the different drug concentrations (and controls) to the appropriate wells. It is standard practice to test each concentration in triplicate.[8]
-
Return the plate to the incubator for your desired exposure time (e.g., 24, 48, or 72 hours). The duration should be relevant to your biological question.[11]
-
-
Assess Cell Viability:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol (e.g., for MTT, incubate for 2-4 hours before solubilizing the formazan crystals).[8]
-
Read the plate using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Average the triplicate readings for each concentration.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Calculate the percentage of viability for each drug concentration relative to the vehicle control.
-
Plot the percent viability against the log of the drug concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the IC50 value.[8]
-
Troubleshooting Guide (Q&A Format)
Even with a robust protocol, challenges can arise. This section addresses common issues encountered when working with this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
Q1: I saw a precipitate form when I added my this compound stock to the culture medium. What should I do?
Answer: This indicates that the compound has exceeded its solubility limit in the aqueous medium.
-
Cause: this compound, like many small organic molecules, has poor aqueous solubility.[14] While it dissolves well in a polar aprotic solvent like DMSO, adding this concentrated stock to a buffered, protein-containing aqueous solution like cell culture media can cause it to crash out.
-
Solution:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. Higher concentrations can be toxic to many cell lines. For most experiments, keeping it at or below 0.1% is ideal.
-
Warm the Medium: Gently warm your culture medium to 37°C before adding the drug stock.
-
Vortex During Dilution: When adding the DMSO stock to the medium, vortex or pipette mix the solution immediately and vigorously to ensure rapid and even dispersion.
-
Prepare Fresh: Do not use media that contains a precipitate. Discard it and prepare a fresh dilution. If the problem persists, you may need to lower the highest concentration in your planned experiment.
-
Q2: My vehicle control (DMSO only) is showing significant cell death. Is this normal?
Answer: No, this is not normal and indicates a problem with the solvent or the cells.
-
Cause: While most cell lines tolerate DMSO up to 0.5%, some sensitive lines (e.g., primary neurons, certain stem cells) can be stressed by concentrations as low as 0.1%. Alternatively, the DMSO itself may have degraded.
-
Solution:
-
Titrate DMSO: Perform a "DMSO kill curve" on your specific cell line to determine its tolerance. Test a range from 0.05% to 1.0% to find the highest concentration that does not impact viability.
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic (absorbs water from the air) and can degrade over time. Use a fresh aliquot of high-purity, anhydrous, sterile-filtered DMSO intended for cell culture.
-
Check Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment. Stressed cells are more susceptible to solvent toxicity.
-
Q3: I'm not seeing any effect (e.g., growth inhibition) even at concentrations up to 100 µM. Is the compound not working?
Answer: This could be due to several factors related to the compound's stability, the cell line's resistance, or the experimental timeline.
-
Cause & Solution:
-
Compound Stability: this compound may have limited stability in culture medium at 37°C over long periods.[15][16] Consider a shorter incubation time or refreshing the medium with a new drug dilution every 24 hours for long-term experiments.
-
Cell Line Resistance: Your cell line may have a highly efficient DNA repair system or other mechanisms that make it resistant to PARP inhibition. You may need to test even higher concentrations or try sensitizing the cells with a low dose of a DNA-damaging agent (e.g., H₂O₂ or a topoisomerase inhibitor) to reveal the effect of PARP inhibition.
-
Insufficient Incubation Time: For a cytostatic (growth-inhibiting) effect, the cells need to undergo at least one or two division cycles.[13] If your cells are slow-growing, a 24-hour endpoint may be too short. Extend the incubation to 48 or 72 hours.
-
Degraded Stock Solution: If your stock solution has been stored improperly or subjected to multiple freeze-thaw cycles, the compound may have degraded. Prepare a fresh stock from powder and repeat the experiment.
-
Q4: I see significant cell death at 10 µM, but the literature suggests this concentration should only inhibit PARP. Why is it so toxic?
Answer: This highlights the compound's dual mechanism and the importance of context-specific optimization.
-
Cause: The cytotoxic threshold for this compound can be close to its effective concentration for PARP inhibition, and this window varies dramatically between cell lines. As noted, the compound can induce apoptosis on its own after extended incubation.[7] You may be observing this direct cytotoxic effect rather than the intended target inhibition.
-
Solution:
-
Shorten the Time Course: Assess PARP inhibition at an earlier time point (e.g., 4-8 hours) before widespread cytotoxicity begins. You can measure this by looking at the reduction of PARylation via Western blot or immunofluorescence.
-
Perform a Detailed Titration: Conduct a dose-response curve with more points around the concentration of interest (e.g., a narrow range from 1 µM to 20 µM with 2 µM increments). This will help you identify a concentration that gives maximal PARP inhibition with minimal cell death.
-
Consider the Assay: A cell viability assay (like MTT) at 48 hours measures the cumulative result of all effects, including growth inhibition and cell death. To isolate PARP inhibition, a more specific functional assay is required.
-
Frequently Asked Questions (FAQs)
-
How should I store the this compound powder and DMSO stock solution?
-
Powder: Store the solid compound at 4°C or -20°C, protected from light and moisture.
-
DMSO Stock: Aliquot the concentrated stock solution into single-use tubes and store at -20°C or -80°C.[11] This prevents degradation from repeated freeze-thaw cycles.
-
-
What is the stability of this compound in complete culture medium?
-
The precise stability in solution at 37°C is not well-characterized in the literature. As a best practice for benzamide-type compounds, it is recommended to prepare fresh dilutions in media for each experiment and, for incubations longer than 24-48 hours, consider replenishing the media with a fresh drug dilution.[17]
-
-
Can I use a solvent other than DMSO?
-
DMSO is the most common and recommended solvent due to its ability to dissolve a wide range of organic molecules for biological assays.[10] If your cells are extremely sensitive to DMSO, you could explore ethanol, but you must perform a new solubility test and run the appropriate vehicle controls, as ethanol can also have biological effects.
-
-
What is a good starting concentration range for my initial experiment?
Data Summary Table: Recommended Starting Concentrations
This table provides suggested starting ranges for this compound based on different experimental goals. The optimal concentration for your specific cell line must be determined empirically.
| Experimental Goal | Suggested Concentration Range | Typical Incubation Time | Key Endpoint to Measure |
| PARP Inhibition | 1 µM - 25 µM | 2 - 24 hours | PAR levels (Western Blot/IF) |
| Growth Inhibition (IC50) | 100 nM - 100 µM | 48 - 72 hours | Cell Viability (MTT, etc.) |
| Induction of Apoptosis | 5 µM - 50 µM | 18 - 48 hours | Caspase-3/7 activity, Annexin V |
| Chemosensitization | 500 nM - 10 µM | 24 - 72 hours | Cell Viability with co-treatment |
References
-
Gáspár, R., et al. (1999). Interaction of cytocidal drugs and the inhibition of caspase-3 by this compound. Cellular and Molecular Life Sciences. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kill Curve Protocol. Retrieved from [Link]
-
Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Retrieved from [Link]
-
Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Retrieved from [Link]
-
Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]
-
Maruyama, S., et al. (1998). Characterization of the cytotoxic activity of nitric oxide generating N-nitroso compounds. Biological & Pharmaceutical Bulletin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Pilié, P. G., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology. Retrieved from [Link]
-
LaFargue, C. J., et al. (2019). PARP Inhibitors in Reproductive System Cancers: Current Use and Developments. American Society of Clinical Oncology Educational Book. Retrieved from [Link]
-
Steinebach, C., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Donzelli, M., et al. (1995). Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors. International Journal of Cancer. Retrieved from [Link]
-
Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]
-
Li, H., et al. (2023). Mechanism of Action of PARP Inhibitors. Trends in Pharmacological Sciences. Retrieved from [Link]
-
Fierce Biotech. (2012). New mechanism of action for PARP inhibitors discovered. Retrieved from [Link]
-
Zwelling, L. A., et al. (1988). Benzamide potentiation of the cytotoxicity of bifunctional galactitol in resistant P388 leukemia correlates with inhibition of DNA ligase II. Cancer Research. Retrieved from [Link]
-
Bodner, M., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
van der Hagen, E. A. H. M., et al. (2022). Vitamins in cell culture media: Stability and stabilization strategies. Comprehensive Reviews in Food Science and Food Safety. Retrieved from [Link]
-
ResearchGate. (2018). Solubility of drug in DMSO?. Retrieved from [Link]
-
Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Retrieved from [Link]
-
Ohoka, T., et al. (1994). 3-aminobenzamide, a potent inhibitor of poly (ADP-ribose) polymerase, causes a rapid death of HL-60 cells cultured in serum-free medium. Molecular and Cellular Biochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
ResearchGate. (2019). Sudden death of neural cell cultures following DIV15 media change - why?. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). DMSO. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
Sources
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- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors in Reproductive System Cancers: Current Use and Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. fiercebiotech.com [fiercebiotech.com]
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- 16. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting PARP Inhibitor Assays with 3-Nitrosobenzamide
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 3-Nitrosobenzamide (3-NB) in Poly (ADP-ribose) Polymerase (PARP) inhibitor assays. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed to help you navigate the common challenges and nuances of working with this compound. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and reproducibility of your results.
Section 1: Understanding this compound and PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and programmed cell death.[1][2] When DNA single-strand breaks occur, PARP1, a key family member, binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins.[1][2] This PARylation process serves as a scaffold to recruit other DNA repair proteins.[1]
PARP inhibitors exploit this mechanism. By blocking PARP's catalytic activity, they prevent the repair of single-strand breaks. During DNA replication, these unrepaired breaks are converted into more lethal double-strand breaks.[3][4] In cancer cells with deficiencies in other repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), this accumulation of double-strand breaks leads to cell death, a concept known as synthetic lethality.[1][5]
This compound, and its more commonly cited analogue 3-Aminobenzamide (3-AB), are foundational PARP inhibitors used in research. They act as competitive inhibitors by mimicking the structure of NAD+, the substrate for the PARylation reaction, thereby blocking the enzyme's active site.[6] Understanding this mechanism is the first step in troubleshooting your assays.
Visualizing the Mechanism of PARP Action and Inhibition
The following diagram illustrates the central role of PARP in DNA repair and how inhibitors like this compound intervene.
Caption: Mechanism of PARP1 activation at DNA damage sites and its inhibition by this compound.
Section 2: Troubleshooting Guide in Q&A Format
This section addresses specific, common problems encountered during PARP inhibitor assays using this compound.
Issue 1: High Variability in IC50 Values Between Experiments
Question: I'm seeing significant well-to-well and day-to-day variability in my calculated IC50 values for this compound. What are the likely causes and how can I fix this?
Answer: Inconsistent IC50 values are a frequent challenge, often stemming from issues with compound handling, assay conditions, or cell health.[7]
Potential Causes & Solutions:
-
Poor Solubility and Compound Aggregation:
-
Causality: Benzamide derivatives, including 3-NB, can have limited aqueous solubility. If the compound precipitates out of your assay medium or forms aggregates, its effective concentration will be lower and inconsistent, leading to fluctuating IC50 values.[7]
-
Solution:
-
Stock Solution: Always prepare a high-concentration stock solution in a suitable organic solvent like DMSO and ensure it is fully dissolved. Visually inspect for any precipitate before making serial dilutions.
-
Working Dilutions: When diluting the DMSO stock into aqueous assay buffer or cell culture medium, ensure rapid and thorough mixing. The final DMSO concentration should typically be kept low (≤ 0.5%) to avoid solvent effects and precipitation.[7]
-
Surfactants: For biochemical assays, consider incorporating a low concentration (e.g., 0.01% v/v) of a non-ionic surfactant like Tween-20 or Triton X-100 to maintain solubility. However, you must first run a control to ensure the surfactant itself doesn't affect enzyme activity or your readout.[7]
-
-
-
Inconsistent Experimental Conditions:
-
Causality: PARP enzyme activity is sensitive to temperature, pH, and incubation time. Minor variations in these parameters between experiments can alter the inhibition curve. Similarly, in cell-based assays, factors like cell passage number, confluency, and incubator conditions (CO2, humidity) can impact cellular response.[7][8]
-
Solution:
-
Standardize Protocols: Strictly adhere to a detailed, written protocol. Use calibrated pipettes and ensure consistent incubation times and temperatures.[8]
-
Cell Culture Consistency: Use cells within a defined, narrow passage number range. Seed cells at a consistent density to ensure they are in the same growth phase (typically logarithmic) when the experiment begins. Always pre-equilibrate media and reagents to 37°C before adding them to cells.[9]
-
-
-
Compound Stability:
-
Causality: The nitroso group in 3-NB can be susceptible to degradation, especially with prolonged exposure to light or certain components in complex media. Degradation reduces the concentration of the active inhibitor.
-
Solution:
-
Storage: Store the solid compound and DMSO stock solutions protected from light at -20°C or -80°C.
-
Preparation: Prepare fresh working dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller aliquots.
-
-
| Troubleshooting Step | Rationale | Recommended Action |
| Verify Solubility | Ensure the inhibitor is fully available to the target. | Visually inspect stock and working solutions. Use phase-contrast microscopy to check for precipitation in cell culture wells. |
| Control DMSO Concentration | High DMSO levels can be toxic or affect enzyme activity. | Keep final DMSO concentration ≤ 0.5%. Ensure the vehicle control has the same DMSO concentration as the treated samples. |
| Standardize Cell Handling | Cellular metabolism and drug sensitivity change with passage number and confluency. | Use cells from a specific passage range. Seed plates uniformly and allow cells to adhere and stabilize before treatment. |
| Calibrate Equipment | Inaccurate liquid handling or temperature control introduces significant error. | Regularly calibrate pipettes, incubators, and plate readers.[8] |
Issue 2: No or Weak Inhibition Observed in a Cell-Based Assay
Question: My this compound works perfectly in a biochemical (cell-free) PARP assay, but I see very little or no effect on cells, even at high concentrations. What's going on?
Answer: This common discrepancy points to issues with the compound's behavior in a complex biological environment, such as cell permeability, stability, or efflux.[7]
Potential Causes & Solutions:
-
Poor Cell Permeability:
-
Causality: The compound may not efficiently cross the cell membrane to reach the nucleus, where PARP1 resides. While benzamides generally have decent permeability, specific cell lines can have different membrane characteristics.
-
Solution:
-
Increase Incubation Time: Extend the treatment duration (e.g., from 24 to 48 or 72 hours) to allow more time for the compound to accumulate intracellularly. Run a time-course experiment to determine the optimal treatment window.
-
Permeabilizing Agents (Control Only): As a diagnostic experiment (not for routine assays), you could briefly treat cells with a very mild permeabilizing agent like digitonin alongside 3-NB to see if direct access to the cytosol/nucleus reveals activity. This can help confirm if permeability is the issue.
-
-
-
Compound Instability or Metabolism in Cell Culture:
-
Causality: The compound may be rapidly metabolized by the cells into an inactive form or may be unstable in the complex environment of cell culture medium, which contains reactive components.[7]
-
Solution:
-
Media Change: Consider performing the assay in a simpler, serum-free medium for the duration of the treatment, if the cells can tolerate it. Serum proteins can sometimes bind to and sequester small molecules.
-
LC-MS Analysis: For a definitive answer, you can analyze the cell culture supernatant and cell lysate over time using liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the parent 3-NB and identify any potential metabolites.
-
-
-
Active Drug Efflux:
-
Causality: Cancer cells, in particular, can overexpress multidrug resistance (MDR) transporters (e.g., P-glycoprotein) that actively pump foreign compounds out of the cell, preventing them from reaching an effective intracellular concentration.
-
Solution:
-
Co-treatment with Efflux Pump Inhibitors: As a diagnostic tool, co-treat cells with 3-NB and a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). If PARP inhibition is restored, efflux is the likely culprit.
-
-
Issue 3: Assay Readout Interference
Question: My blank wells (media + 3-NB, no cells/enzyme) are showing a high background signal in my fluorescence/absorbance-based assay. How do I troubleshoot this?
Answer: This indicates that this compound itself is interfering with your detection method, a common issue with aromatic compounds.[7][10]
Potential Causes & Solutions:
-
Intrinsic Fluorescence or Absorbance:
-
Causality: The nitroaromatic structure of 3-NB may absorb light or fluoresce at the same wavelengths used for your assay's excitation or emission, leading to a false-positive signal.
-
Solution:
-
Run Proper Controls: Always include a "compound-only" control for every concentration tested. This control contains the assay buffer and 3-NB but no enzyme or cells.[7]
-
Subtract Background: Subtract the average signal from the corresponding "compound-only" control well from your experimental wells.[7]
-
Scan Wavelengths: Use a spectrophotometer or fluorometer to scan the absorbance and emission spectra of 3-NB in your assay buffer to understand its optical properties and see if you can shift your assay's detection wavelengths to a region with less interference.
-
-
-
Interaction with Assay Reagents:
-
Causality: The compound might directly react with or quench the fluorescence of your detection reagent (e.g., the substrate in a colorimetric MTS assay or a fluorescent probe).[10]
-
Solution:
-
Change Detection Method: If background subtraction is insufficient, the most robust solution is to switch to an orthogonal assay method. For example, if you are using a fluorescence-based readout for PARP activity, switch to a chemiluminescent ELISA-based kit that detects the PAR polymer product directly.[11][12] These assays often have different detection principles and are less prone to interference from the inhibitor itself.
-
-
Visualizing the Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing issues when transitioning from a biochemical to a cell-based assay.
Caption: Decision tree for troubleshooting lack of activity in cell-based PARP inhibitor assays.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a PARP assay? A1: For its more stable and commonly used analog, 3-Aminobenzamide (3-AB), a wide range of concentrations from 2 mM to 10 mM is often used for complete inhibition in biochemical assays.[13] However, 3-NB may have different potency. A good starting point for a dose-response curve in a biochemical assay would be to test a wide range, for example, from 1 µM to 10 mM using serial dilutions. For cell-based assays, concentrations between 10 µM and 100 µM are often explored, but this is highly cell-line dependent.[14] It is critical to perform a dose-response experiment to determine the IC50 in your specific system.
Q2: Are there potential off-target effects of this compound I should be aware of? A2: Yes. While benzamide-based inhibitors are primarily known for targeting the NAD+ binding site of PARPs, they are not perfectly specific. At higher concentrations, they may inhibit other enzymes that use NAD+ as a cofactor. Furthermore, some studies have shown that PARP inhibitors can have complex biological effects unrelated to catalytic inhibition, such as influencing angiogenesis.[14] It is always good practice to validate key findings using a structurally different PARP inhibitor or through genetic approaches like siRNA-mediated PARP1 knockdown to confirm that the observed phenotype is indeed due to PARP inhibition.
Q3: Can I use the same assay protocol to screen for inhibitors against different PARP family members? A3: Not without validation. While the catalytic domain is conserved, different PARP family members have distinct structures, localization, and activation requirements.[11] For example, PARP1 and PARP2 activity is strongly dependent on the presence of damaged DNA, whereas other family members are not.[11][12] You must optimize the assay conditions, including co-factors and substrates, for each specific PARP enzyme to ensure your results are accurate.[12]
Q4: How do I prepare cell extracts for measuring PARP activity? A4: A common method involves washing the cells with cold PBS, then lysing them on ice with a buffer containing a non-ionic detergent (like Triton X-100 or NP-40), protease inhibitors, and phosphatase inhibitors. After incubation on ice, the lysate is centrifuged at high speed (e.g., 10,000 x g) at 4°C to pellet insoluble material. The clear supernatant is then collected for protein concentration measurement (e.g., using a Bradford assay) and subsequent PARP activity analysis.[13] It's crucial to use at least 20 µg of protein per well for a robust signal in most commercial assay kits.[13]
Q5: What is the difference between PARP catalytic inhibition and "PARP trapping"? Does this compound cause trapping? A5: Catalytic inhibition is the direct blocking of PARP's ability to synthesize PAR chains, which is the primary mechanism of older inhibitors like 3-AB and 3-NB. "PARP trapping" is a phenomenon where the inhibitor not only blocks catalysis but also stabilizes the PARP enzyme on the DNA at the site of damage.[12][15] This trapped PARP-DNA complex is highly cytotoxic because it physically obstructs DNA replication and repair, turning the enzyme into a DNA lesion itself. Newer, more potent clinical PARP inhibitors (like Olaparib and Talazoparib) are very effective PARP trappers.[5][15] While 3-NB is primarily a catalytic inhibitor, all PARP inhibitors that bind to the NAD+ pocket likely induce some degree of trapping, though it is significantly less pronounced than with modern clinical inhibitors.
Section 4: Experimental Protocols
Protocol 1: General Cell-Based Viability/Cytotoxicity Assay (e.g., MTS/XTT)
This protocol provides a framework for assessing the cytotoxic effect of this compound on a cancer cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well clear-bottom, black-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere and resume logarithmic growth.[7]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock in complete growth medium to create 2X working concentrations of your desired final concentrations (e.g., ranging from 200 µM to 20 mM). Ensure the DMSO concentration is equal across all dilutions. Prepare a "vehicle control" with the same final percentage of DMSO.
-
Carefully remove 100 µL of medium from the cells and add 100 µL of the 2X compound dilutions (or vehicle control) to the appropriate wells, resulting in a 1X final concentration.
-
Incubate for the desired treatment period (e.g., 48-72 hours).[7]
-
-
MTS Assay Readout:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS reagent only).
-
Calculate the percent viability for each concentration relative to the vehicle control (Vehicle control absorbance is set to 100% viability).
-
Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Benzamide Compounds. BenchChem.
- Nakajima, T., et al. (2007). Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity. PubMed.
- Trevigen, Inc. (2008). HT Universal Colorimetric PARP Assay Kit. Trevigen.
- R&D Systems. PARP Universal Colorimetric Assay. R&D Systems.
- Gourley, C., & Balmaña, J. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology.
- BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience.
- R&D Systems. PARP Universal Colorimetric Assay Kit. R&D Systems.
- Amsbio. PARP Assays. Amsbio.
- Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. PubMed Central.
- BenchChem Technical Support Team. (2025).
- Norata, G. D., et al. (2011). Low Doses of 3-aminobenzamide, a poly(ADP-ribose)
- Mateo, J., et al. (2022).
- Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS.
- Taylor & Francis. 3-Aminobenzamide – Knowledge and References. Taylor & Francis.
- Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review.
- Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare.
- Gunjigake, T., et al. (2024). Clinical approaches to overcome PARP inhibitor resistance.
- Promega Corporation. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
Sources
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. amsbio.com [amsbio.com]
- 3. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lucy.cam.ac.uk [lucy.cam.ac.uk]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
Navigating the Challenges of 3-Nitrosobenzamide in Preclinical Research: A Technical Support Guide
From the Senior Application Scientist's Desk: Welcome to our dedicated technical support center for researchers utilizing 3-Nitrosobenzamide (NOBA). While this compound has shown historical interest for its unique biological activities, its progression in preclinical research is fraught with specific challenges that demand careful experimental design and execution. This guide is structured to provide you with practical, in-depth solutions to the limitations you may encounter, ensuring the integrity and reproducibility of your results. We will delve into the "why" behind the troubleshooting steps, grounding our advice in the fundamental chemistry of the molecule.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the use of this compound in a research setting.
Q1: What is the primary known mechanism of action for this compound?
A1: Early research identified this compound as an antiretroviral agent that functions by ejecting zinc ions from viral proteins essential for replication.[1] This "zinc-finger" targeting mechanism was also explored for its tumoricidal activity.[1] It is critical to understand that this mode of action implies a potential for interaction with a wide range of host zinc-finger proteins, which is a primary consideration for off-target effects.
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is a light yellow solid that is sparingly soluble in water.[1] For stock solutions, polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended. It's crucial to prepare high-concentration stock solutions in these solvents and then dilute them into your aqueous experimental media. Be aware that high concentrations of organic solvents can be toxic to cells, so final concentrations should typically be kept below 0.5%. A detailed protocol for assessing solubility is provided in the Troubleshooting Guide.
Q3: Is this compound stable in solution? What are the storage recommendations?
A3: The stability of this compound is a significant concern. As a nitroso compound, it is susceptible to degradation, particularly when exposed to light, high temperatures, and certain pH conditions.[2][3] Solutions are described as dark green, and any change from this color could indicate degradation.[1] Solid compound should be stored in a cool, dark, and dry place. Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Working solutions in aqueous media should be prepared fresh for each experiment.
Q4: What are the potential off-target effects of this compound?
A4: The primary off-target concern stems from its mechanism as a zinc ejector. Zinc-finger motifs are present in numerous host transcription factors and other proteins, and their disruption can lead to unintended biological consequences. Furthermore, N-nitroso compounds as a class are known for their potential to be genotoxic and carcinogenic through DNA alkylation.[4][5][6] It is essential to include appropriate controls in your experiments to monitor for such off-target effects.
Troubleshooting Guide: Common Experimental Hurdles
This section provides a problem-solution format for specific issues that may arise during your experiments with this compound.
Problem 1: High Variability in Experimental Results
Symptoms:
-
Inconsistent IC50 values between replicate experiments.
-
Poor reproducibility of cellular phenotypes.
-
Loss of compound activity over the course of an experiment.
Root Cause Analysis: This variability is most often linked to the instability of this compound in aqueous cell culture media. The nitroso group can be susceptible to both chemical and enzymatic degradation, leading to a decrease in the effective concentration of the active compound over time.
Solution Workflow:
-
Confirm Stock Solution Integrity:
-
Before each experiment, visually inspect your DMSO stock solution. A change from the characteristic dark green color may indicate degradation.
-
If possible, use analytical techniques like HPLC to confirm the purity and concentration of your stock solution, especially if it has been stored for an extended period.
-
-
Minimize Exposure to Degrading Conditions:
-
Protect all solutions containing this compound from light by using amber vials and wrapping experimental plates in foil.
-
Prepare working dilutions in your final aqueous buffer or media immediately before adding them to your cells or assay.
-
-
Implement a Time-Course Experiment:
-
To understand the stability in your specific experimental setup, perform a time-course experiment where the compound is incubated in the media for varying durations before being added to the cells. This can help you determine its functional half-life in your system.
-
-
Consider a Medium Refresh:
-
For longer-term experiments (e.g., >24 hours), it may be necessary to replace the medium with freshly prepared this compound to maintain a consistent concentration.
-
Problem 2: Unexpected Cellular Toxicity or Phenotypes
Symptoms:
-
Cell death at concentrations lower than expected for the intended biological effect.
-
Cellular phenotypes inconsistent with the known mechanism of action.
-
Evidence of DNA damage or apoptosis in control cells treated with the compound.
Root Cause Analysis: These issues can arise from off-target effects or the actions of degradation byproducts. The reactivity of the nitroso group and the potential for the compound to interact with numerous cellular targets beyond its intended viral proteins are significant liabilities.
Solution Workflow:
-
Thoroughly Assess Cytotoxicity:
-
Perform a comprehensive dose-response curve for cytotoxicity in your specific cell line using a sensitive assay (e.g., CellTiter-Glo® or a lactate dehydrogenase (LDH) release assay). This will establish a clear therapeutic window.
-
-
Include Negative Controls for Off-Target Effects:
-
Use a structurally related but inactive analog if available.
-
Consider using a benzamide control that lacks the nitroso group to determine if the benzamide scaffold itself has any biological activity in your system.
-
-
Assay for Genotoxicity:
-
Given the known risks of N-nitroso compounds, it is prudent to assess for DNA damage.[5] Assays such as the comet assay or staining for γH2AX foci can provide insight into whether the observed toxicity is due to genotoxic stress.
-
-
Mechanism-Specific Controls:
-
To confirm that the observed effects are due to zinc ejection, consider experiments where intracellular zinc levels are modulated. For example, co-incubation with a zinc chelator might potentiate the effect, while zinc supplementation could rescue it.
-
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Solutions
Objective: To ensure the consistent and stable delivery of this compound to in vitro assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium or assay buffer
Procedure:
-
Preparation of High-Concentration Stock Solution (e.g., 10 mM): a. Under sterile conditions and in a chemical fume hood, weigh out the required amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mM, add the appropriate volume to the calculated mass based on its molecular weight of 150.13 g/mol ). c. Vortex thoroughly until the solid is completely dissolved. The solution should appear dark green.[1] d. Aliquot the stock solution into small, single-use volumes in light-blocking microcentrifuge tubes. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Preparation of Working Solutions: a. Thaw a single aliquot of the stock solution at room temperature, protected from light. b. Immediately before use, perform a serial dilution of the stock solution into pre-warmed, sterile cell culture medium or assay buffer to achieve the final desired concentrations. c. Ensure that the final concentration of DMSO in the working solution is below the tolerance level of your cell line (typically <0.5%). d. Mix thoroughly by gentle inversion or pipetting. Do not vortex aqueous solutions vigorously as this can introduce air and degrade the compound.
-
Application to Experiment: a. Add the freshly prepared working solutions to your experimental plates or tubes. b. Return the plates to the incubator or experimental setup immediately. If light sensitivity is a concern, wrap the plates in aluminum foil.
Visualizing the Challenges
To better understand the potential liabilities of this compound, the following diagrams illustrate key concepts.
Caption: Factors contributing to the experimental limitations of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
-
This compound . DrugFuture. Available from: [Link]
-
3-NITROBENZAMIDE - ChemBK . ChemBK. (2024-04-09). Available from: [Link]
-
This compound | C7H6N2O2 | CID 1679 . PubChem. National Institutes of Health. Available from: [Link]
-
Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion . ACS Publications. (2023-07-07). Available from: [Link]
-
N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens . PubMed. National Institutes of Health. Available from: [Link]
-
N-NITROSO COMPOUNDS . Delaware Health and Social Services. Available from: [Link]
-
Carcinogenic effects of N-nitroso compounds in the environment . CABI Digital Library. Available from: [Link]
-
Biological interactions of N-nitroso compounds: a review . PubMed. National Institutes of Health. Available from: [Link]
-
In vivo reactions of nitroso compounds . ResearchGate. (2025-08-06). Available from: [Link]
-
tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides . ACS Publications. (2017-05-05). Available from: [Link]
-
Benzamide . Wikipedia. Available from: [Link]
-
N-nitroso compound stability in acid . Reddit. (2024-03-08). Available from: [Link]
-
In Vivo Formation of N-nitroso Compounds and Detection of Their Mutagenic Activity in the Host-Mediated Assay . PubMed. National Institutes of Health. Available from: [Link]
-
Benzamide . Slideshare. Available from: [Link]
-
Scope of Benzamides. [a]Reaction conditions: 1 (0.2 mmol), 2 a... . ResearchGate. Available from: [Link]
-
Amides - Structure and Reactivity . Chemistry Steps. Available from: [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 4. N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 6. Biological interactions of N-nitroso compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Instability of Nitroso Compounds in Experimental Design
Welcome to the technical support center dedicated to addressing the complexities associated with the instability of nitroso compounds (NOCs) in experimental design. This resource is tailored for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these reactive molecules. As potent carcinogens, the accurate detection and quantification of N-nitrosamines are of paramount importance, yet their inherent instability can often lead to unreliable and misleading results.[1][2][3]
This guide moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices. By fostering a foundation of scientific integrity and logical reasoning, we aim to empower you to design robust, self-validating experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-nitrosamine standards and samples show significant degradation over a short period. What are the primary causes of this instability?
A1: The instability of N-nitrosamines is a well-documented challenge stemming from their chemical structure.[4] The N-N=O functional group is susceptible to cleavage under various conditions.[1][5] The primary drivers of degradation that you should consider are:
-
Photolytic Cleavage: Exposure to light, particularly UV radiation, can induce the cleavage of the N-N bond, leading to the rapid degradation of the nitrosamine.[5]
-
Thermal Decomposition: Elevated temperatures can promote the breakdown of nitrosamines, a process known as thermal denitrosation.[5] This is a critical consideration during sample preparation, storage, and analysis, especially for techniques like Gas Chromatography (GC) that utilize high temperatures.
-
pH-Dependent Hydrolysis: The stability of nitrosamines is highly dependent on pH. In strongly acidic conditions, they can undergo acid-catalyzed hydrolysis, breaking down into secondary amines and nitrous acid.[6][7] Conversely, some N-nitrosamines have been observed to degrade rapidly under alkaline conditions through base-catalyzed denitrosation.[5]
-
Oxidative and Reductive Degradation: The presence of oxidizing or reducing agents in your sample matrix or solvents can lead to the degradation of nitrosamines.[5] For instance, hydroxyl radicals (HO•) can induce degradation through various pathways, including H-atom abstraction and HO• addition.[8]
Expert Insight: The specific degradation pathway can be influenced by the structure of the nitrosamine itself. For example, nitrosamines with shorter alkyl chains may exhibit different degradation kinetics compared to those with more complex structures.[8] Therefore, a one-size-fits-all approach to stabilization is often inadequate.
Q2: I am observing inconsistent and non-reproducible results in my LC-MS/MS analysis of N-nitrosamines. What are the likely culprits and how can I troubleshoot this?
A2: Inconsistent results in N-nitrosamine analysis are a common frustration and often point to issues in sample preparation and handling.[9] Here’s a systematic approach to troubleshooting:
-
Sample Preparation Artifacts: The most significant challenge is often the in-situ formation or degradation of nitrosamines during the sample preparation process itself.[10]
-
Causality: If your sample contains precursor secondary or tertiary amines and a nitrosating agent (like residual nitrites), the analytical conditions (e.g., pH, temperature) can inadvertently promote their reaction, leading to artificially inflated nitrosamine levels.[6][11]
-
Troubleshooting Protocol:
-
Scavengers: Incorporate a nitrite scavenger, such as ascorbic acid (vitamin C) or alpha-tocopherol (vitamin E), into your sample preparation workflow to inhibit the formation of new nitrosamines.[12][13]
-
pH Control: Maintain a neutral or slightly basic pH during sample extraction and processing to minimize acid-catalyzed nitrosation.[12][14]
-
Temperature Control: Keep samples cool throughout the preparation process to prevent thermal degradation.[11]
-
-
-
Matrix Effects: The complexity of pharmaceutical formulations can interfere with the accurate detection of nitrosamines.[10]
-
Causality: Excipients and other components in your drug product matrix can suppress or enhance the ionization of your target nitrosamines in the mass spectrometer source, leading to variability.[10]
-
Troubleshooting Protocol:
-
Sample Clean-up: Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Isotope-Labeled Internal Standards: Use stable isotope-labeled internal standards for each nitrosamine analyte. These standards co-elute with the native analyte and experience similar matrix effects, allowing for accurate correction during quantification.
-
-
-
Analyte Stability in Solution: N-nitrosamines can degrade in your prepared sample vials while awaiting analysis.[10]
-
Causality: Exposure to light and ambient temperature in the autosampler can lead to degradation.
-
Troubleshooting Protocol:
-
Use Amber Vials: Protect your samples from light by using amber glass or plastic autosampler vials.
-
Control Autosampler Temperature: Set your autosampler to a cool temperature (e.g., 4-10 °C) to minimize thermal degradation.
-
Analyze Promptly: Analyze your samples as soon as possible after preparation.
-
-
Diagram: Troubleshooting Workflow for Inconsistent N-Nitrosamine Results
Caption: A logical workflow for troubleshooting inconsistent N-nitrosamine analytical results.
Q3: I am concerned about generating false positive results for N-nitrosamines. What are the common sources of contamination and how can I prevent them?
A3: The potential for false positives is a significant concern in trace-level nitrosamine analysis.[10] The primary cause is often the inadvertent introduction of nitrosamines or their precursors during the analytical workflow.[15]
Sources of Contamination and Prevention Strategies:
| Source of Contamination | Causality | Prevention Protocol |
| Solvents and Reagents | Residual amines or nitrites in solvents (e.g., acetonitrile, methanol) and reagents can lead to in-situ formation of nitrosamines.[4] | Use high-purity, LC-MS grade solvents and freshly prepared reagents. Test new lots of solvents for nitrosamine contamination before use. |
| Glassware and Plasticware | Improperly cleaned labware can harbor residual amines or nitrosamines from previous experiments. Some plastics may leach compounds that can interfere with the analysis. | Dedicate glassware specifically for nitrosamine analysis. Follow a rigorous cleaning protocol involving thorough rinsing with high-purity water and solvent. Test for leachables from any new plasticware. |
| Laboratory Environment | The laboratory air can contain nitrogen oxides (NOx) which can act as nitrosating agents.[16] | Ensure good laboratory ventilation. Keep sample containers tightly sealed whenever possible. |
| Cross-Contamination | Handling high-concentration standards and low-concentration samples in the same area can lead to cross-contamination. | Prepare standards and samples in separate, designated areas. Use separate sets of pipettes and other equipment for standards and samples. |
Self-Validating Protocol for Preventing False Positives:
-
Method Blank Analysis: A method blank (a sample containing all reagents and subjected to the entire sample preparation process, but without the drug product) should be run with every batch of samples. The absence of nitrosamines in the method blank provides confidence that your workflow is free from contamination.
-
Negative Control Sample: Analyze a negative control sample (a drug product known to be free of the target nitrosamine) to ensure that no nitrosamines are being formed from the drug substance or excipients during analysis.
Experimental Protocols
Protocol 1: General Sample Preparation for N-Nitrosamine Analysis in a Solid Oral Dosage Form by LC-MS/MS
This protocol provides a general framework. Specific parameters must be optimized for the analyte and matrix of interest.
-
Sample Preparation (with scavenger to prevent in-situ formation):
-
Accurately weigh 100 mg of the powdered drug product.
-
Add 10 mL of a solution containing 0.1% formic acid and 10 mM ascorbic acid in 50:50 methanol:water. The ascorbic acid acts as a nitrite scavenger.[12]
-
Vortex for 5 minutes, then sonicate for 15 minutes in a cooled bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF filter that has been pre-tested for nitrosamine leaching.[9]
-
Transfer to an amber LC vial for analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Optimize to achieve separation of all target nitrosamines.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize for each target nitrosamine (e.g., for NDMA: 75.1 -> 43.1).
-
Source Parameters: Optimize gas flows, ion spray voltage, and temperature according to the instrument manufacturer's recommendations.
-
Diagram: Analytical Workflow for N-Nitrosamine Analysis
Caption: General analytical workflow for N-nitrosamine analysis by LC-MS/MS.
References
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. (2025, April 15). LCGC International. Retrieved January 14, 2026, from [Link]
-
Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance. (2025, November 24). ResolveMass Laboratories Inc. Retrieved January 14, 2026, from [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024, August 19). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Nitrosamine Degradation Pathways. (2025, December 12). ResolveMass Laboratories Inc. Retrieved January 14, 2026, from [Link]
-
Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Trends and Challenges in Nitrosamine Testing: Part Two. (2025, March 12). The Analytical Scientist. Retrieved January 14, 2026, from [Link]
-
Overcoming the Challenges of Nitrosamine Analysis. (2020, August 21). AnalyteGuru. Retrieved January 14, 2026, from [Link]
-
The Chemistry of N-Nitrosamines: An Overview. (2023, October 31). FreeThink Technologies. Retrieved January 14, 2026, from [Link]
-
(PDF) Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024, August 20). ResearchGate. Retrieved January 14, 2026, from [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]
-
Nitrosamine. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026, January 1). Retrieved January 14, 2026, from [Link]
-
GUIDELINE ON CONTROL OF NITROSAMINE IMPURITIES IN PHARMACEUTICAL PRODUCTS. (n.d.). National Pharmaceutical Regulatory Agency (NPRA), Malaysia. Retrieved January 14, 2026, from [Link]
-
Combat Nitrosamine Challenges with Comprehensive Analytical Solutions. (n.d.). Aragen. Retrieved January 14, 2026, from [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (n.d.). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]
-
Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025, April 29). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Formation and Metabolism of N-Nitrosamines. (n.d.). Polish Journal of Environmental Studies. Retrieved January 14, 2026, from [Link]
-
The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. (2024, September 5). AgencyIQ. Retrieved January 14, 2026, from [Link]
-
N-Nitroso Compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products. (2021, November 18). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]
-
Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023, July 21). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). (2018, June 22). Retrieved January 14, 2026, from [Link]
-
Strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing: insights from FDA research. (2025, August 21). American Chemical Society. Retrieved January 14, 2026, from [Link]
-
Strategies For Mitigating N-Nitrosamine Impurities In Drug Products: A Comprehensive Review. (2024, May 17). International Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]
-
Strategies For Mitigating N-Nitrosamine Impurities In Drug Products: A Comprehensive Review. (2024, May 17). International Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]
-
Preparations of C-Nitroso Compounds. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
N-nitroso compound stability in acid. (2024, March 8). Reddit. Retrieved January 14, 2026, from [Link]
-
Working with Chemicals. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Escaping the cohort of concern: in vitro experimental evidence supports non-mutagenicity of N-nitroso-hydrochlorothiazide. (2024, September 11). PubMed. Retrieved January 14, 2026, from [Link]
-
Aromatic C-nitroso Compounds. (n.d.). Retrieved January 14, 2026, from [Link]
-
Decontamination and disposal of nitrosoureas and related N-nitroso compounds. (1988, February 1). PubMed. Retrieved January 14, 2026, from [Link]
-
Decontamination and disposal of nitrosoureas and related N-nitroso compounds. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Problem of artifacts in the analysis of N-nitroso compounds. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Preparations of C-Nitroso Compounds. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
-
8 questions with answers in NITROSO COMPOUNDS. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. (2020, July 28). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved January 14, 2026, from [Link]
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- 2. researchgate.net [researchgate.net]
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- 6. pubs.acs.org [pubs.acs.org]
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- 10. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
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- 12. Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products | FDA [fda.gov]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Identifying and mitigating artifacts in 3-Nitrosobenzamide assays
Welcome to the technical support center for 3-Nitrosobenzamide assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common (and uncommon) artifacts encountered during experimentation. As a potent PARP (Poly ADP-ribose polymerase) inhibitor, this compound is a powerful tool, but its unique chemical properties require careful consideration in assay design and execution. This document provides not just solutions, but the underlying rationale to empower you to build robust, self-validating experimental systems.
Table of Contents
-
Understanding the Core Assay: PARP Inhibition
-
Frequently Asked Questions (FAQs) & Troubleshooting
-
High Background Signal
-
Low or No Signal
-
High Well-to-Well Variability
-
Compound-Specific Artifacts
-
-
Experimental Protocols for Artifact Mitigation
-
References
Understanding the Core Assay: PARP Inhibition
This compound belongs to a class of compounds that inhibit PARP enzymes, which are critical for DNA repair.[1][2] Most PARP assays, whether biochemical or cell-based, are designed to measure the catalytic activity of PARP1 or PARP2.[3][4][5] These enzymes use nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins, a process called PARylation.[6][7] This PARylation event is a key signal for the recruitment of other DNA repair proteins.[8]
PARP inhibitors, like this compound, primarily work in two ways[1][8]:
-
Catalytic Inhibition: The inhibitor contains a nicotinamide-mimicking moiety that competes with NAD+ for the enzyme's active site, preventing PAR chain synthesis.[1]
-
PARP Trapping: The binding of the inhibitor can lock the PARP enzyme onto the DNA at the site of a break. This PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and repair, leading to double-strand breaks.[2][9]
Understanding these mechanisms is crucial for troubleshooting, as artifacts can arise from interference with either the catalytic measurement or from off-target effects related to the compound's structure.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format.
High Background Signal
Q1: I'm observing a high signal in my "no-enzyme" or "inhibitor-only" control wells. What are the likely causes?
High background noise can mask the true signal from your enzyme, leading to a poor signal-to-noise ratio and inaccurate IC50 values. The primary causes can be grouped into reagent issues, procedural flaws, and compound interference.[10]
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Reagent Contamination | Buffers or water may be contaminated with substances that generate a signal (e.g., phosphate contamination in colorimetric assays, or fluorescent contaminants).[10] Solution: Use high-purity reagents and water. Prepare fresh buffers and filter them if necessary. |
| Insufficient Blocking/Washing | In ELISA-based or plate-bound assays, non-specific binding of antibodies or detection reagents can cause high background.[11] Solution: Increase the duration and number of wash steps. Optimize the blocking agent; consider using 5-10% normal serum from the same species as the secondary antibody. |
| Substrate Instability | Substrates like NAD+ can degrade non-enzymatically, especially with improper storage or pH, potentially generating a background signal in certain assay formats.[10] Solution: Prepare NAD+ solutions fresh, keep them on ice, and ensure the assay buffer pH is stable and within the optimal range (typically pH 7.4-8.0). |
| Compound Interference (this compound Specific) | The this compound molecule itself might be interfering with the assay readout. This can occur through: • Autofluorescence: The compound may fluoresce at the excitation/emission wavelengths of your assay dye. • Degradation Products: The nitroso (-N=O) group can be unstable under certain pH or light conditions, potentially degrading into a fluorescent or reactive species.[12][13][14] Solution: Run a "compound-only" control in assay buffer without any enzyme or other reagents. See Protocol 1 for a detailed workflow to test for compound interference. |
Low or No Signal
Q2: My positive controls are working, but I see very low signal change with increasing concentrations of this compound. Is my inhibitor not working?
This could indicate a problem with the inhibitor itself, the assay conditions, or the enzyme activity.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Enzyme | The PARP enzyme may have lost activity due to improper storage, handling (e.g., multiple freeze-thaw cycles), or the absence of necessary cofactors.[15] Solution: Verify enzyme activity with a known potent PARP inhibitor as a positive control. Ensure that cofactors like activated DNA are included for PARP1/PARP2 activity assays.[15] Test a range of enzyme concentrations to find the optimal level for your assay.[15] |
| Inhibitor Degradation | This compound, due to its nitroso moiety, may be susceptible to degradation in aqueous buffers over time, especially if exposed to light or non-optimal pH.[12][13][14] Solution: Prepare inhibitor dilutions fresh from a concentrated DMSO stock just before use. Minimize the exposure of the compound to light. Perform a time-course experiment to see if the inhibitory effect diminishes over the assay incubation period. |
| Incorrect Assay Conditions | The concentration of the substrate (NAD+) may be too high, requiring a much higher concentration of the competitive inhibitor (this compound) to see an effect. Solution: Determine the Km of NAD+ for your enzyme under your specific assay conditions. Use an NAD+ concentration at or below the Km to ensure sensitivity to competitive inhibitors. |
| Inhibitor Solubility Issues | The compound may be precipitating out of solution at higher concentrations, reducing its effective concentration. Solution: Visually inspect the wells with the highest inhibitor concentration for any signs of precipitation. Determine the solubility limit of this compound in your final assay buffer (including the final percentage of DMSO). |
High Well-to-Well Variability
Q3: My replicate wells show significant variation, making the data unreliable. What can I do to improve precision?
High variability often points to technical inconsistencies in assay setup.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Pipetting Inaccuracy | Small volumes are notoriously difficult to pipette accurately. Errors in dispensing enzyme, substrate, or inhibitor can lead to large variations. Solution: Use calibrated pipettes and proper pipetting technique. Prepare master mixes of reagents to add in larger, more accurate volumes to each well. |
| Plate Edge Effects | Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in reagent concentrations. Solution: Avoid using the outermost wells of the plate. Alternatively, fill the outer wells with PBS or water to create a humidity barrier. Ensure proper plate sealing during incubations. |
| Incomplete Mixing | Failure to properly mix the contents of each well after adding reagents can lead to localized concentration differences. Solution: Gently tap or use an orbital shaker to mix the plate after each reagent addition, being careful to avoid cross-contamination. |
| Temperature Gradients | An uneven temperature across the plate during incubation can cause reaction rates to vary between wells. Solution: Ensure the plate incubator provides uniform heating. Allow the plate to equilibrate to the incubation temperature before starting the reaction. |
Compound-Specific Artifacts
Q4: I suspect this compound is causing off-target effects in my cell-based assay. How can I confirm this?
Off-target effects occur when a compound interacts with unintended cellular components, producing a biological response that is not related to the inhibition of the primary target (PARP).[16][17][18] The benzamide scaffold, while common in PARP inhibitors, can also interact with other proteins.[19]
Workflow for Investigating Off-Target Effects:
Key Experimental Controls:
| Control Experiment | Purpose and Interpretation |
| Structurally Unrelated PARP Inhibitor | Use another well-characterized PARP inhibitor (e.g., Olaparib, Rucaparib) that does not share the nitrosobenzamide scaffold.[20] If this compound does not produce the same off-target phenotype, the effect is likely specific to this compound's chemical structure. |
| PARP Knockout/Knockdown Cells | Test the compound in a cell line where PARP1 and/or PARP2 have been genetically removed.[21] If the observed effect persists in the absence of the primary target, it is definitively an off-target effect. |
| Inactive Analog Control | Synthesize or obtain an analog of this compound that is structurally similar but known to be inactive against PARP. If this analog still produces the effect, it points to a mechanism independent of PARP inhibition. |
Experimental Protocols for Artifact Mitigation
Protocol 1: Screening for Compound Interference
This protocol helps determine if this compound interferes with the detection method of your assay (e.g., fluorescence or luminescence).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
Microplate reader with appropriate filters/settings
-
Assay detection reagent (e.g., fluorescent substrate, luciferase reagent)
Procedure:
-
Prepare Serial Dilutions: Prepare a serial dilution of this compound in assay buffer, covering the full concentration range used in your main experiment. Also prepare a "buffer + DMSO" vehicle control.
-
Plate Layout:
-
Column 1 (Compound Only): Add the serial dilutions of this compound.
-
Column 2 (Compound + Detection Reagent): Add the serial dilutions of this compound. Then, add the final detection reagent as you would in the main assay.
-
Column 3 (Controls): Include wells with "buffer only" and "detection reagent only".
-
-
Incubation: Incubate the plate under the same conditions (time, temperature, light) as your main assay.
-
Read Plate: Measure the signal on a microplate reader.
-
Data Analysis:
-
Autofluorescence/Autoluminescence: Compare the signal from Column 1 to the "buffer only" control. A concentration-dependent increase in signal indicates the compound itself is generating a signal.
-
Quenching/Enhancement: Compare the signal from Column 2 to the "detection reagent only" control. A concentration-dependent decrease in signal indicates quenching, while an increase suggests enhancement of the detection reagent's signal.
-
References
- Ame, J. C., Spenlehauer, C., & de Murcia, G. (2004). The PARP superfamily. Bioessays, 26(8), 882-893.
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from BPS Bioscience. [Link]
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
- Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599.
-
BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from BMG LABTECH Application Notes. [Link]
- Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to cellular life-threatening adverse drug reactions. PeerJ, 2, e435.
-
BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]
-
Sino Biological. (n.d.). How to solve the high background staining?. Retrieved from Sino Biological. [Link]
- Weaver, A. N., & Yang, E. S. (2013). PARP inhibitor combinations with radiation and chemotherapy.
-
Morgan, R. K., Cohen, M. S., & Smith, S. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR protocols, 2(1), 100311. [Link]
-
Li, H., Liu, Z. Y., Wu, N., Chen, Y. C., Cheng, Q., & Wang, J. (2020). PARP inhibitor resistance: the underlying mechanisms and clinical implications. Molecular cancer, 19(1), 1-16. [Link]
-
LaFargue, C. J., Miller, L. J., & O'Sullivan, C. C. (2019). PARP inhibitors in reproductive system cancers: current use and developments. Drugs in context, 8. [Link]
-
Naeem, M., Majeed, W., Ho, J., & Ul-Haq, Z. (2020). Off-target effects in CRISPR/Cas9 gene editing. Human Gene Therapy, 31(13-14), 730-741. [Link]
- D'Andrea, A. D. (2018). Mechanisms of PARP inhibitor sensitivity and resistance. Journal of Clinical Oncology, 36(15_suppl), 5507-5507.
-
Farnaby, W., Gonen, T., Słabicki, M., & Fischer, E. S. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of medicinal chemistry, 65(17), 11529-11540. [Link]
-
Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
-
Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]
-
MDPI. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(16), 8878. [Link]
-
ResearchGate. (2024). Structures of various third-generation PARP inhibitors and their... ResearchGate. [Link]
-
Hahn, F., & Nekrasov, V. (2019). Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. International journal of molecular sciences, 20(23), 5857. [Link]
-
CRISPR Medicine News. (2020). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
ResearchGate. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. ResearchGate. [Link]
-
Barchańska, H., et al. (2019). LC-MS/MS Study of the Degradation Processes of Nitisinone and Its By-Products. Journal of Pharmaceutical and Biomedical Analysis, 172, 214-221. [Link]
-
de Oliveira, A. P., et al. (2021). pH effect on stability and kinetics degradation of nitazoxanide in solution. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]
-
El-Gindy, A., et al. (2011). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. Journal of Pharmaceutical Analysis, 1(2), 105-112. [Link]
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Technical Support Center: Optimizing Buffer Conditions for 3-Nitrosobenzamide Enzymatic Assays
Welcome to the technical support center for optimizing enzymatic assays involving 3-Nitrosobenzamide. As a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, this compound is a critical tool in cancer research and drug development.[1] The reliability and reproducibility of in vitro PARP assays hinge on meticulously optimized reaction conditions, with the buffer system being a cornerstone of success.
This guide provides field-proven insights and detailed protocols to help you navigate the complexities of buffer selection and optimization. We will delve into the causal relationships behind experimental choices, empowering you to troubleshoot effectively and generate high-quality, reliable data.
Section 1: Foundational Principles of Buffer Selection for PARP Assays
The buffer is not merely a solution to maintain pH; it is an active component of the enzymatic reaction that can profoundly influence enzyme stability, activity, and kinetics. For PARP enzymes, which are often metalloenzymes involved in complex cellular signaling pathways, the choice of buffer is especially critical.[2][3][4]
The Critical Role of pH
Every enzyme exhibits maximum activity within a specific pH range.[5] For most PARP family members, the optimal pH typically falls between 7.4 and 8.5. Deviating from this range can alter the ionization state of amino acid residues in the enzyme's active site, reducing catalytic efficiency or even leading to irreversible denaturation.
Buffer Identity: Tris vs. HEPES and Others
The choice between common biological buffers like Tris and HEPES is a frequent point of consideration.[6][7][8]
-
Tris-HCl: A versatile and cost-effective buffer with a pKa of ~8.1 at 25°C, making it suitable for the typical PARP optimal pH range.[6][9] However, its pH is notably temperature-dependent (ΔpKa/°C ≈ -0.031), which requires careful pH adjustment at the intended assay temperature.[6] Tris can also interact with certain metal ions, a crucial consideration for metalloenzymes.[3][5]
-
HEPES: A zwitterionic buffer with a pKa of ~7.5 at 25°C and a much lower temperature dependence (ΔpKa/°C = -0.014).[6] It is generally considered more inert than Tris and has negligible metal-binding capacity, making it an excellent choice for assays with metal-dependent enzymes like PARPs.[2][9]
Recommendation: While Tris is widely used, HEPES is often the superior choice for sensitive and reproducible PARP assays due to its pH stability and low potential for interaction with assay components.[2][8]
Essential Additives and Cofactors
PARP assay buffers are rarely simple. They require specific additives to ensure maximal and consistent enzyme activity.
-
Magnesium Chloride (MgCl₂): PARP enzymes are magnesium-dependent. Mg²⁺ acts as a critical cofactor, facilitating the binding of the NAD+ substrate and promoting the catalytic reaction.[10][11] Insufficient Mg²⁺ concentration is a common cause of low enzyme activity.
-
Dithiothreitol (DTT): As a reducing agent, DTT protects the enzyme from oxidative damage by preventing the formation of inhibitory disulfide bonds between cysteine residues, thereby maintaining the enzyme in its active conformation.[12]
-
DNA (Activated): For DNA-dependent PARPs like PARP1 and PARP2, the presence of nicked or damaged DNA is essential for their activation.[13][14][15] The assay buffer must contain an appropriate concentration of activated DNA to stimulate the enzyme.
A summary of typical buffer components is presented below.
| Component | Typical Concentration Range | Function |
| Buffer | 20-50 mM (e.g., HEPES, Tris-HCl) | Maintain stable pH |
| pH | 7.4 - 8.5 | Optimal for enzyme activity |
| MgCl₂ | 1-10 mM | Essential cofactor for PARP activity |
| DTT | 0.1-1 mM | Reducing agent to maintain enzyme integrity |
| NaCl/KCl | 50-150 mM | Mimic physiological ionic strength |
| Activated DNA | Varies (e.g., 1 µg/mL) | Activator for DNA-dependent PARPs |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during this compound and other PARP inhibitor assays, with a focus on buffer-related solutions.
Q1: My PARP enzyme activity is consistently low or absent.
Possible Cause 1: Suboptimal pH. The pH of your buffer may be outside the optimal range for the specific PARP enzyme you are using. Remember that the pH of Tris buffers can shift significantly with temperature changes.[6]
-
Solution:
-
Verify the pH of your buffer at the exact temperature of your assay incubation.
-
Perform a pH optimization experiment by preparing a series of buffers (e.g., in 0.2 pH unit increments from 7.0 to 9.0) to identify the optimal pH for your enzyme lot.
-
Possible Cause 2: Insufficient Cofactor (MgCl₂) Concentration. PARP activity is critically dependent on Mg²⁺.[11] If your buffer lacks MgCl₂ or contains it at a suboptimal concentration, the enzyme will not function efficiently.
-
Solution: Titrate MgCl₂ into your assay, testing a range of concentrations (e.g., 0.5 mM to 10 mM) to find the concentration that yields the highest activity.
Possible Cause 3: Enzyme Oxidation. PARP enzymes can be sensitive to oxidation. The absence of a reducing agent can lead to the formation of disulfide bonds and a loss of activity.
-
Solution: Ensure your buffer contains a fresh solution of a reducing agent like DTT (typically 0.1-1 mM).
Q2: I'm observing high background noise or signal drift in my assay.
Possible Cause 1: Buffer Instability or Reactivity. Some buffer components can be inherently unstable or may react with other assay components over time, leading to a drifting signal. This is a particular concern with S-nitrosothiol compounds, where buffer concentration and type can dramatically affect stability.[16][17] While this compound is not an S-nitrosothiol, the principle of buffer interaction remains relevant.
-
Solution:
Possible Cause 2: Contamination. Contaminants in the buffer or other reagents can interfere with the assay chemistry, particularly in sensitive formats like chemiluminescent or fluorescent assays.[18]
-
Solution: Use high-purity reagents (e.g., molecular biology grade) and sterile, nuclease-free water to prepare all buffers and solutions. Filter-sterilize the final buffer solution.
Q3: My results are not reproducible between experiments.
Possible Cause 1: Inconsistent Buffer Preparation. Minor variations in pH, ionic strength, or component concentration during buffer preparation can lead to significant variability in results. The temperature-dependent pH of Tris is a common culprit.[6]
-
Solution:
-
Create a large, single batch of 10x concentrated buffer stock. This ensures that the 1x working buffer is consistent across multiple experiments.
-
Always adjust the final pH of the working buffer at the intended assay temperature.
-
Use a calibrated pH meter and precise measurement techniques for all components.
-
Possible Cause 2: Reagent Degradation. Key buffer components like DTT and NAD+ can degrade with improper storage or repeated freeze-thaw cycles.
-
Solution: Aliquot buffer stocks and other critical reagents into single-use volumes to avoid repeated freeze-thawing. Store all components at their recommended temperatures.[15]
Q4: How do I select the right buffer system (e.g., Tris vs. HEPES vs. Phosphate) for my PARP assay?
This is a critical decision that depends on the nature of your enzyme and assay format.[5][8]
-
HEPES: Generally the best starting point for PARP assays due to its pH stability across temperatures and minimal interaction with metal ions.[2][6]
-
Tris-HCl: A viable, cost-effective alternative, but requires careful pH management, especially if assay temperatures vary.[9]
-
Phosphate Buffers: Generally should be avoided for PARP assays. Phosphate can precipitate with divalent cations like Mg²⁺ and may inhibit certain enzymes.[6][8]
The logical flow for troubleshooting common assay problems is illustrated below.
Caption: A troubleshooting decision tree for low PARP enzyme activity.
Section 3: Standard Protocols for Buffer Optimization
To ensure the highest quality data, systematically optimize your buffer conditions. Do not rely solely on published protocols, as optimal conditions can vary with enzyme source, purity, and specific assay format.
Protocol 3.1: Systematic Buffer Optimization Workflow
This protocol outlines a stepwise approach to defining the ideal buffer for your this compound assay.
Caption: A systematic workflow for optimizing PARP assay buffer conditions.
Methodology:
-
Establish a Baseline: Start with a standard buffer, for example: 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT.
-
pH Screen:
-
Prepare the baseline buffer across a pH range (e.g., 7.0, 7.2, 7.4, ... 8.8).
-
Run the PARP assay at each pH point with a fixed concentration of enzyme, NAD+, activated DNA, and without any inhibitor.
-
Plot PARP activity versus pH to determine the optimal pH.
-
-
MgCl₂ Titration:
-
Using the optimal pH identified in the previous step, prepare buffers with varying concentrations of MgCl₂ (e.g., 0, 0.5, 1, 2, 5, 10 mM).
-
Run the assay at each MgCl₂ concentration.
-
Plot PARP activity versus [MgCl₂] to find the optimal concentration.
-
-
Ionic Strength (NaCl) Titration:
-
Using the optimal pH and [MgCl₂], prepare buffers with varying concentrations of NaCl (e.g., 0, 25, 50, 100, 150, 200 mM).
-
Run the assay at each NaCl concentration.
-
Plot PARP activity versus [NaCl] to determine the optimal ionic strength.
-
-
Final Buffer Formulation: Combine the optimal pH, [MgCl₂], and [NaCl] to create your final, fully optimized assay buffer. Use this buffer for all subsequent inhibitor screening, including your work with this compound.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What is the stability of this compound in different aqueous buffers? The stability of nitroso compounds can be pH and buffer-dependent.[16] It is recommended to prepare fresh dilutions of this compound in the final, optimized assay buffer just before use. Avoid prolonged storage of diluted compound in aqueous buffers. Stock solutions should be prepared in an organic solvent like DMSO and stored at -20°C or -80°C.
FAQ 2: Can I use a "universal" buffer for all PARP family members? While many PARP enzymes have similar pH optima, it is not recommended. Different PARP family members can have distinct structural features and requirements.[13][19] For the most accurate and reliable data, especially when comparing the selectivity of an inhibitor like this compound against multiple PARPs, it is crucial to optimize the buffer conditions for each specific enzyme.[19]
FAQ 3: How do detergents (e.g., Tween-20, Triton X-100) in the buffer affect my assay? Low concentrations of non-ionic detergents (typically 0.01% - 0.05%) are often included in assay buffers to prevent the enzyme and other proteins from sticking to plate wells and pipette tips. This can improve assay precision and reproducibility. However, high concentrations can denature the enzyme. If you choose to include a detergent, its concentration should also be optimized.
FAQ 4: My PARP assay kit provides a pre-made buffer. Should I still optimize it? Commercial assay kits provide a buffer that is optimized for general use with the reagents supplied.[20] For standard screening, these buffers are usually sufficient. However, for detailed kinetic studies or troubleshooting reproducibility issues, re-validating the buffer conditions using the principles in this guide can be highly beneficial. The optimal conditions for your specific lot of enzyme or unique experimental setup may differ slightly from the generic buffer provided.
References
- Benchchem. (n.d.). A Comparative Guide to Common Biological Buffers: HEPES vs. Tris, MOPS, and PBS.
- Hui Bai Yi New Materials. (2023). Can HEPES be used in enzyme assays?.
- BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
- ResearchGate. (2015). What is the best buffer system used for studying enzyme kinetics in pH range 7-8?.
- Patsnap Synapse. (2024). How to Choose the Right Buffer for Enzyme Activity Tests.
- ResearchGate. (2023). How to Develop Optimized PARP Inhibitor Assays?.
- ACS Omega. (2023). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics.
- ACS Omega. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics.
- PubMed. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors.
- PubMed Central. (2021). PASTA: PARP activity screening and inhibitor testing assay.
- Yeasen. (2017). What are the differences between HEPES (7365-45-9) and Tris (77-86-1) buffer?.
- MSE Supplies LLC. (2024). The Role of Buffers in Biological and Chemical Experiments.
- YouTube. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors.
- ATCC. (n.d.). PARP Activity Assay Kit.
- Benchchem. (n.d.). Application Notes and Protocols for Determining the In Vitro Activity of 3-Hydroxybenzamide.
- Trevigen. (2006). Universal Chemiluminescent PARP Assay Kit 96 Tests.
- ScienceDirect. (2022). Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions.
- Protocol Online. (2006). role of MgCl2 and DTT in PCR.
- OSTI.GOV. (2022). Buffer concentration dramatically affects the stability of S -nitrosothiols in aqueous solutions.
- Amsbio. (n.d.). PARP Assays.
- PubMed Central. (n.d.). Distinct Roles of the Active-site Mg2+ Ligands, Asp882 and Asp705, of DNA Polymerase I (Klenow Fragment) during the Prechemistry Conformational Transitions.
- Excedr. (2022). What Is the Role of MgCl2 in PCR Amplification Reactions?.
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- 10. Distinct Roles of the Active-site Mg2+ Ligands, Asp882 and Asp705, of DNA Polymerase I (Klenow Fragment) during the Prechemistry Conformational Transitions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Solubility Challenges of 3-Nitrosobenzamide for In Vivo Studies
Introduction: The Challenge of 3-Nitrosobenzamide Solubility
This compound (NOBA) is a compound of significant interest for its potential biological activities, including antiretroviral and tumoricidal properties.[1] However, its progression into in vivo studies is frequently hampered by a critical physicochemical challenge: poor aqueous solubility. Like many aromatic compounds, particularly those with nitroso and amide functional groups, this compound is sparingly soluble in water, which can lead to low and erratic bioavailability, complicating the interpretation of efficacy and toxicity data.[2][3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to systematically address and overcome the solubility issues of this compound. The methodologies described herein are grounded in established principles of pharmaceutical formulation for poorly soluble compounds and are designed to provide a logical, step-by-step approach to developing a viable formulation for in vivo administration.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: Specific, quantitative aqueous solubility data for this compound is not extensively published. However, based on its chemical structure—a benzamide derivative with a nitroso group—and data from structurally related compounds like 3-Nitrobenzamide, it is classified as a poorly water-soluble compound.[1][4][5] 3-Nitrobenzamide is reported to have a water solubility of less than 0.1 mg/mL.[4] It is expected to be more soluble in polar organic solvents such as ethanol, acetone, Dimethyl Sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[6][7][8] In solution, this compound is noted to be dark green.[1]
Q2: Why is addressing solubility crucial before starting in vivo experiments?
A2: Failure to adequately solubilize a compound for in vivo studies can lead to several critical issues:
-
Low Bioavailability: The compound may not be absorbed efficiently into the systemic circulation, leading to drug concentrations below the therapeutic threshold.[2][3]
-
Inaccurate Pharmacokinetics: Poor solubility can cause variable absorption rates, making it difficult to establish a reliable pharmacokinetic profile.
-
Precipitation at Injection Site: For parenteral routes, a poorly solubilized compound can precipitate upon injection, causing local irritation, inflammation, and erratic drug release.
-
Misinterpretation of Data: Inconclusive or negative results may be due to poor formulation rather than a lack of intrinsic biological activity.[2]
Q3: What are the primary formulation strategies I should consider for a compound like this compound?
A3: The main strategies for enhancing the solubility of poorly water-soluble drugs can be divided into three categories:
-
Formulation-Based Approaches: Using excipients to increase the apparent solubility without changing the molecule's structure. This includes co-solvents, surfactants, cyclodextrins, and lipid-based systems.[3][9][10]
-
Physicochemical Modifications: Altering the physical properties of the solid drug, such as reducing particle size (micronization or nanocrystals) to increase the surface area for dissolution.[3][11][12]
-
Chemical Modifications: Creating a more soluble derivative of the parent compound, such as a salt or a prodrug. This is a more involved approach typically considered during lead optimization.[13]
This guide will focus on the most practical and widely used formulation-based approaches for preclinical research.
Troubleshooting Guide: Step-by-Step Formulation Development
Problem 1: this compound precipitates when my stock solution in organic solvent is diluted with an aqueous buffer.
This is a common issue when using a simple co-solvent approach. The organic solvent may be miscible with water, but the compound's solubility dramatically decreases as the percentage of aqueous phase increases.
The solubility of this compound is likely high in a pure organic solvent like DMSO but exceedingly low in the final aqueous vehicle, causing it to crash out of solution.
Option A: Optimize a Co-solvent System
Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[2]
-
Step 1: Initial Solvent Screening. Determine the solubility of this compound in various pharmaceutically acceptable solvents.
| Solvent | Predicted Solubility | Rationale & Comments |
| DMSO | High | Excellent solubilizing power, but use should be minimized due to potential toxicity at higher concentrations.[2][3] |
| Ethanol | Moderate to High | Generally well-tolerated co-solvent.[2] |
| PEG 300/400 | Moderate | Good co-solvents that are generally well-tolerated. Can increase viscosity.[2] |
| NMP | High | Strong solubilizer, but requires careful toxicity assessment.[3] |
| Propylene Glycol | Moderate | Common vehicle component.[3] |
-
Step 2: Develop a Ternary Vehicle System. A combination of a strong solvent, a surfactant, and an aqueous base is often more effective than a simple co-solvent. The surfactant helps to create micelles that encapsulate the drug and prevent precipitation.[3]
Protocol: Ternary Vehicle Formulation
-
Dissolve this compound in the minimum required volume of a primary organic solvent (e.g., DMSO).
-
In a separate tube, prepare the surfactant component. Add a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Solutol® HS 15 to the aqueous vehicle (e.g., saline or PBS).[2][3] A typical starting concentration for the surfactant is 5-10% (v/v).
-
Slowly add the drug-DMSO solution from Step 1 to the aqueous-surfactant mixture from Step 2 while vortexing continuously.
-
Observe the solution for any signs of precipitation. The final solution should be clear.[2]
-
Critical Control: Always prepare a vehicle-only control group for your in vivo study to account for any biological effects of the formulation itself.[2]
Example Starting Formulation (for a final concentration of 1 mg/mL):
-
10% DMSO: Dissolve 10 mg of this compound in 1 mL of DMSO.
-
10% Tween® 80: Prepare a 10% Tween® 80 solution in saline.
-
Final Vehicle: Slowly add the 1 mL of drug-DMSO solution to 9 mL of the 10% Tween® 80 solution while vortexing. The final vehicle composition would be 10% DMSO / 9% Tween® 80 / 81% Saline.
-
Option B: Employ Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[14][15][16][17]
-
Step 1: Select a Cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are commonly used for parenteral formulations due to their high aqueous solubility and favorable safety profiles.[16][17]
-
Step 2: Prepare the Complex. Protocol: Cyclodextrin Inclusion Complex Formulation
-
Prepare a 20-40% (w/v) solution of HP-β-CD or SBE-β-CD in water or a suitable buffer. Warming the solution slightly can aid in dissolving the cyclodextrin.
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring or sonicating.
-
Continue to stir the mixture at room temperature for several hours (or overnight) to allow for complex formation.
-
Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound and sterilize the formulation for injection.
-
Determine the final concentration of the solubilized compound using a validated analytical method (e.g., HPLC-UV).
-
Problem 2: The required dose of this compound is high, and the volume that can be administered is limited, necessitating a highly concentrated formulation.
When high concentrations are needed, simple co-solvent or cyclodextrin systems may not be sufficient or may require unsafe levels of excipients.
The solubility limit of the drug in conventional vehicles has been reached. More advanced formulation strategies are required.
Option A: Lipid-Based Formulations (for Oral Administration)
Lipid-based drug delivery systems (LBDDS) can significantly enhance the oral bioavailability of poorly soluble compounds by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[3][11]
-
Step 1: Screen for Solubility in Lipidic Excipients. Determine the solubility of this compound in various oils, surfactants, and co-solvents commonly used in LBDDS (e.g., Labrafac™, Cremophor® EL, Transcutol® HP).
-
Step 2: Develop a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium (like the gastrointestinal tract).[11]
-
This is an advanced technique that typically requires specialized formulation expertise.
-
Option B: Nanosuspensions
A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers.[11][18] Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity.[3][12]
-
Step 1: Feasibility Assessment. This method is suitable for compounds that are "brick-dust" like (high melting point, poor solubility) rather than "grease-ball" like (highly lipophilic).[19]
-
Step 2: Preparation. Nanosuspensions are typically prepared using media milling or high-pressure homogenization. These techniques require specialized equipment.
-
Step 3: Stabilization. The choice of stabilizer (e.g., Poloxamer 188, Tween® 80) is critical to prevent particle aggregation.
Visualization of Formulation Strategy
The following workflow provides a decision-making framework for selecting an appropriate solubilization strategy for this compound.
Caption: Decision workflow for selecting a solubilization strategy.
References
- 3-Nitrobenzamide - Solubility of Things.
- Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Benchchem.
-
3-Nitrobenzamide | C7H6N2O3 | CID 12576 . PubChem. Available from: [Link]
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Excipient used in parentral formulation.
- This compound. DrugFuture.
-
This compound | C7H6N2O2 | CID 1679 . PubChem. Available from: [Link]
- Excipients for Solubility Enhancement of Parenteral Formulations.
- Co-solvency and anti-solvent method for the solubility enhancement.
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications . MDPI. Available from: [Link]
-
5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceutical Solutions. Available from: [Link]
-
Formulation of poorly water-soluble drugs for oral administration . Future4200. Available from: [Link]
-
Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics . PDF. Available from: [Link]
-
Strategies for formulating and delivering poorly water-soluble drugs . Request PDF. Available from: [Link]
-
Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells . PMC - NIH. Available from: [Link]
- Technical Support Center: Enhancing Compound Solubility for In-Vivo Success. Benchchem.
-
Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K . Journal of Chemical & Engineering Data - ACS Publications. Available from: [Link]
-
Formulation strategies for poorly soluble drugs . PDF. Available from: [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends . MDPI. Available from: [Link]
-
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques . Available from: [Link]
-
Solubility Determination and Modeling of p -Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K . Request PDF. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of 3-Nitrosobenzamide and 3-Aminobenzamide in DNA Repair: A Guide for Researchers
In the intricate world of cellular maintenance, the ability to repair DNA damage is paramount to survival and the prevention of diseases like cancer. Central to this process is the family of enzymes known as Poly(ADP-ribose) polymerases (PARPs), which act as sentinels, detecting DNA strand breaks and orchestrating their repair. The inhibition of these enzymes has emerged as a powerful therapeutic strategy, particularly in oncology. This guide provides an in-depth comparative analysis of two first-generation PARP inhibitors, 3-Nitrosobenzamide and 3-Aminobenzamide, offering insights into their mechanisms, experimental applications, and their places in the evolution of DNA repair research.
The Central Role of PARP in DNA Repair
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[1][2] Upon detecting an SSB, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2] This process, known as PARylation, serves as a scaffold to recruit other essential DNA repair proteins, such as DNA ligase III and XRCC1, to the site of damage.[2] The over-activation of PARP-1, however, can lead to a form of programmed cell death called "PARthanatos," characterized by the depletion of cellular NAD+ and ATP.[3][4]
Mechanism of Inhibition: A Tale of Two Benzamides
Both this compound (3-NB) and 3-Aminobenzamide (3-AB) are structural analogs of nicotinamide, the cleavage product of NAD+, and function as competitive inhibitors of PARP.[5] They exert their effects by binding to the catalytic domain of PARP, preventing the synthesis of PAR and thereby hindering the DNA repair process.[3] This inhibition of SSB repair leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA synthesis, resulting in the formation of more cytotoxic double-strand breaks (DSBs).[1]
While both compounds share this fundamental mechanism, their subtle structural differences, specifically the nitroso versus the amino group at the 3-position of the benzamide ring, are thought to influence their potency and off-target effects.
Caption: Workflow for a clonogenic survival assay to test PARP inhibitors.
Historical Context and the Evolution of PARP Inhibitors
3-Aminobenzamide and this compound are considered first-generation PARP inhibitors. Their discovery in the early 1980s was a landmark in the study of DNA repair, providing researchers with the first chemical tools to probe the function of PARP. [5]While their potency and specificity are limited compared to modern inhibitors, their contribution to our understanding of PARP biology is undeniable.
The limitations of these early compounds, including the need for high concentrations and potential off-target effects, spurred the development of more potent and selective inhibitors. [6]This has led to the clinical approval of several PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib, for the treatment of various cancers, particularly those with BRCA mutations. [4]
Conclusion
This compound and 3-Aminobenzamide, as pioneering PARP inhibitors, have laid the groundwork for a therapeutic revolution in oncology. While they have been largely superseded in clinical applications by more potent and specific agents, their utility in basic research continues. They serve as valuable tool compounds for studying the fundamental mechanisms of DNA repair and for validating new experimental systems. Understanding their properties and historical context is essential for any researcher in the field of DNA repair and cancer biology. Their legacy is not just in their own activity, but in the doors they opened for the development of a new class of life-saving drugs.
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Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]
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Muthaiah, V. P. K., et al. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 16, 945396. Retrieved from [Link]
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Marfe, G., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Journal of Cellular and Molecular Medicine, 15(5), 1172-1183. Retrieved from [Link]
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Masutani, M., et al. (2020). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. OAText, 6(1), 1-6. Retrieved from [Link]
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PubMed. (2007). Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity. Retrieved from [Link]
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PubMed. (1985). Effect of 3-aminobenzamide on the rate of ligation during repair of alkylated DNA in human fibroblasts. Retrieved from [Link]
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A Comparative Guide to the Efficacy of 3-Nitrosobenzamide and Olaparib in Cancer Cell Lines
This guide provides an in-depth, objective comparison of the efficacy of two Poly(ADP-ribose) polymerase (PARP) inhibitors, 3-Nitrosobenzamide and Olaparib, in the context of cancer cell line research. We will delve into their mechanisms of action, compare their potency using experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers and drug development professionals.
Introduction to PARP Inhibitors in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) machinery. They play a central role in the repair of DNA single-strand breaks (SSBs). In oncology, inhibiting PARP has emerged as a powerful therapeutic strategy, especially for cancers with deficiencies in other DNA repair pathways, such as those involving the BRCA1 and BRCA2 genes.[1][2][3]
This strategy is rooted in the concept of synthetic lethality . In a healthy cell, if one DNA repair pathway is inhibited, another can compensate. However, in cancer cells that already have a defective pathway (like BRCA1/2 mutations impairing homologous recombination repair of double-strand breaks), inhibiting a compensatory pathway with a PARP inhibitor leads to a catastrophic accumulation of DNA damage and, ultimately, cell death.[2][3][4]
-
Olaparib (Lynparza®) is a potent, clinically approved PARP inhibitor used for treating various cancers, including those of the ovary, breast, prostate, and pancreas, particularly in patients with BRCA mutations.[1][5]
-
This compound is an earlier-generation compound that was instrumental in the initial research and characterization of PARP inhibition. While not used clinically, it serves as a valuable research tool and a benchmark for understanding the evolution of PARP inhibitor design.
This guide will compare these two agents to highlight the advancements in potency and specificity that have characterized the development of PARP inhibitors.
Mechanism of Action: From Catalytic Inhibition to PARP Trapping
Both this compound and Olaparib function by competing with the native substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain of PARP enzymes.[6] This competitive inhibition prevents the synthesis and attachment of poly(ADP-ribose) chains to target proteins, a process known as PARylation, which is essential for recruiting other DNA repair factors to the site of damage.
However, a more profound mechanism contributes to the cytotoxicity of modern PARP inhibitors like Olaparib: PARP trapping .[7][8][9] Beyond just inhibiting the enzyme's catalytic activity, these drugs cause the PARP protein to become "trapped" on the DNA at the site of a single-strand break.[10] This trapped PARP-DNA complex is a significant obstacle for DNA replication forks, leading to their collapse and the formation of more lethal double-strand breaks (DSBs).[10][11] In cancer cells with deficient homologous recombination (e.g., BRCA-mutated), these DSBs cannot be repaired efficiently, triggering cell death.[2][11]
The potency of a PARP inhibitor is now understood to be a function of both its catalytic inhibition and its ability to induce PARP trapping. Olaparib is significantly more potent at trapping PARP than earlier inhibitors.
Figure 1: Mechanism of PARP inhibition and synthetic lethality.
Comparative Efficacy in Cancer Cell Lines
The most common metric for comparing the efficacy of cytotoxic or cytostatic agents in vitro is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process (such as cell growth) by 50%. The potency of Olaparib far exceeds that of this compound, a fact reflected in their respective IC50 values across various cancer cell lines.
| Compound | Cancer Cell Line | BRCA Status | IC50 (µM) | Reference |
| Olaparib | HCT116 (Colorectal) | Wild-Type | 2.8 | [12] |
| HCT15 (Colorectal) | Wild-Type | 4.7 | [12] | |
| SW480 (Colorectal) | Wild-Type | 12.4 | [12] | |
| MCF7 (Breast) | Wild-Type | 4.8 - 9.6 | [13][14] | |
| MDA-MB-231 (Breast) | Wild-Type | >20 | [15] | |
| SKOV3 (Ovarian) | BRCA2 KO | 0.051 | [16] | |
| DU145 (Prostate) | BRCA1 KO | 0.067 | [16] | |
| This compound | Various | N/A | ~20-50* | General literature |
Note: Specific IC50 values for this compound in direct, modern comparative assays are less frequently published. Its potency is generally accepted to be in the high micromolar range, significantly weaker than Olaparib.
Key Insights from the Data:
-
Potency: Olaparib demonstrates efficacy in the low micromolar, and even nanomolar, range, especially in cell lines with compromised DNA repair pathways (e.g., BRCA knockouts).[16] This is orders of magnitude more potent than this compound.
-
BRCA-Dependency: The sensitivity to Olaparib is dramatically increased in cells with BRCA1 or BRCA2 mutations. For instance, the IC50 in BRCA-knockout prostate and ovarian cancer cells is in the nanomolar range (0.05-0.07 µM), whereas in BRCA-proficient colorectal or breast cancer lines, it is in the micromolar range (2.8-12.4 µM).[12][16]
-
Selectivity: While both compounds inhibit PARP1 and PARP2, the clinical success of Olaparib is partly due to its optimized selectivity profile.[17][18] Recent research focuses on developing next-generation inhibitors with even greater selectivity for PARP1 over PARP2 to reduce hematological toxicity.[19] this compound and its analogs, being early research tools, lack this refined selectivity.[6]
Experimental Protocols for Efficacy Assessment
To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. Below are step-by-step methodologies for key experiments used to compare PARP inhibitors.
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity reflects either cell death or an inhibition of proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and Olaparib in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability). Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Figure 2: Experimental workflow for the MTT cell viability assay.
PARP Activity Assay (Western Blot for PAR)
This assay directly measures the catalytic inhibition of PARP by assessing the levels of PARylation within the cell.
Principle: After inducing mild DNA damage to activate PARP, cells are treated with the inhibitors. Cell lysates are then analyzed by Western blot using an antibody that specifically detects poly(ADP-ribose) chains. A potent inhibitor will prevent the formation of these chains.
Step-by-Step Protocol:
-
Cell Culture & Treatment: Grow cells to ~80% confluency in 6-well plates. Pre-treat with various concentrations of Olaparib or this compound for 1 hour.
-
Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes or 0.01% MMS) to stimulate PARP activity.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against PAR (anti-poly(ADP-ribose)) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with an antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A reduction in the high-molecular-weight smear of PAR signals indicates PARP inhibition.
Discussion and Conclusion
The comparison between this compound and Olaparib clearly illustrates the remarkable progress in the field of targeted cancer therapy.
-
This compound was a foundational tool that helped establish the principle of PARP inhibition. However, its low potency and lack of specificity make it unsuitable for clinical applications. It remains a useful, albeit dated, control compound in preclinical research.
-
Olaparib represents a highly optimized therapeutic agent. Its high potency is derived not just from catalytic inhibition but, crucially, from its ability to trap PARP on DNA, a mechanism that is particularly lethal to cancer cells with homologous recombination deficiencies.[7][8] Its clinical success in BRCA-mutated cancers has validated the concept of synthetic lethality and transformed the treatment landscape for these patients.[20][21]
For researchers designing experiments, the choice between these two agents depends on the scientific question. For screening or validating the PARP-inhibition pathway, Olaparib is the gold standard due to its potency and well-characterized effects. This compound might be used in historical comparative studies or as a weak inhibitor control.
Future research continues to build on the success of Olaparib, focusing on developing next-generation inhibitors with superior PARP1 selectivity to improve the therapeutic window by reducing side effects, and exploring novel combination therapies to overcome resistance.[19]
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PARP Inhibitor-Induced Synthetic Lethality | Encyclopedia MDPI. [Link]
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Drug-gene interaction screens coupled to tumour data analyses identify the most clinically-relevant cancer vulnerabilities driving sensitivity to PARP inhibition | bioRxiv. [Link]
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Resveratrol potentiates chemotherapeutic efficacy of olaparib in MCF7 human breast cancer cells by inducing apoptosis | springermedizin.de. [Link]
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Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - NIH. [Link]
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Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. [Link]
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A Head-to-Head Comparison for the Bench: 3-Nitrosobenzamide vs. Rucaparib in PARP Inhibition Studies
An Application Scientist's Guide to Selecting the Right Tool for DNA Damage Response Research
In the landscape of DNA damage response (DDR) research, Poly(ADP-ribose) polymerase (PARP) inhibitors have carved out a pivotal role, evolving from basic research tools to cornerstone therapies in oncology. The choice of inhibitor is a critical experimental decision, profoundly influencing data interpretation and translational relevance. This guide provides a head-to-head comparison of two distinct PARP inhibitors: 3-Nitrosobenzamide , an early-generation research compound, and Rucaparib , a potent, clinically-approved therapeutic.
This comparison is structured not as a simple datasheet but as a decision-making framework for researchers. We will dissect their mechanisms, compare their performance with supporting data, provide detailed protocols for their evaluation, and delineate the specific research contexts where each compound is the superior choice.
Section 1: Molecular Profile and Mechanism of Action
The fundamental difference between this compound and Rucaparib lies not just in their potency but in the nuances of their interaction with the PARP enzyme, particularly PARP1.
This compound is a derivative of benzamide, one of the earliest known classes of PARP inhibitors. Its mechanism is primarily rooted in catalytic inhibition . It functions as a competitive inhibitor by occupying the nicotinamide adenine dinucleotide (NAD+) binding site in the catalytic domain of PARP enzymes. This action prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting downstream DNA repair factors to sites of single-strand breaks (SSBs). However, its interaction is relatively simple and less potent compared to modern inhibitors.
Rucaparib , in contrast, is a potent small-molecule inhibitor of PARP-1, PARP-2, and PARP-3.[1][2][3] While it also competes with NAD+ to block catalytic activity, its key cytotoxic mechanism is the trapping of PARP-DNA complexes .[4][5] After PARP1 binds to a DNA SSB, Rucaparib stabilizes the enzyme-DNA interaction, effectively "trapping" PARP on the DNA.[6] This trapped complex is a significant physical obstacle to DNA replication. When a replication fork encounters this roadblock, it can collapse, leading to the formation of a more cytotoxic DNA double-strand break (DSB).[7][8]
This trapping mechanism is the foundation of the "synthetic lethality" concept that underpins the clinical success of Rucaparib.[6][9] In cancer cells with a deficiency in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the DSBs generated by PARP trapping cannot be efficiently repaired, leading to genomic instability and cell death.[8][10] Cells with functional HR can repair these breaks and survive.
Caption: Mechanism of PARP1 action and points of intervention for inhibitors.
Section 2: Head-to-Head Performance Comparison
The conceptual differences in mechanism translate directly into quantifiable performance metrics. While comprehensive head-to-head biochemical data for this compound against modern inhibitors is limited due to its status as an older research tool, we can synthesize a comparison based on its known properties and extensive data for Rucaparib.
| Parameter | This compound | Rucaparib | Rationale & Significance for Researchers |
| Primary Mechanism | Catalytic Inhibition | Catalytic Inhibition & Potent PARP Trapping | Rucaparib's trapping ability is a key cytotoxic driver and essential for synthetic lethality studies.[11] 3-NB isolates the effect of catalytic inhibition alone. |
| Potency (PARP1 IC₅₀) | Micromolar (µM) range | Nanomolar (nM) range (Ki of 1.4 nM)[12] | Rucaparib is several orders of magnitude more potent, allowing for lower effective concentrations in cell-based assays and reducing risks of off-target effects. |
| PARP Trapping Potency | Very low / negligible | Moderate to High (Similar to Olaparib)[13][14] | This is the most critical differentiator. Rucaparib's ability to generate toxic PARP-DNA complexes is central to its anti-cancer activity.[15] |
| Selectivity | Broad PARP inhibitor | Potent inhibitor of PARP-1, -2, -3[1][2] | Rucaparib's selectivity is well-characterized.[16] The broader, less potent activity of 3-NB could introduce confounding variables in complex biological systems. |
| Clinical Status | Research tool only | FDA-approved for ovarian and prostate cancers[17][18][19][20] | Rucaparib's clinical relevance makes it the gold standard for translational studies aiming to model or understand clinical outcomes. |
| Off-Target Effects | Potential for off-target effects at high µM concentrations | Well-defined safety profile; some PARP1/2-independent cytotoxicity noted at very high concentrations (>50 µM)[14] | The high concentrations of 3-NB required for efficacy increase the likelihood of engaging unintended targets, complicating data interpretation. |
Section 3: Experimental Protocols for Comparative Evaluation
To empirically validate the differences between these inhibitors, a researcher must employ assays that probe not just catalytic function but also the crucial trapping mechanism and its biological consequences.
Protocol 1: In Vitro Biochemical PARP1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.
Causality: This experiment isolates the enzyme from the complex cellular environment to provide a direct measure of catalytic inhibition (IC₅₀). It is the first step in characterizing any PARP inhibitor.
Caption: Workflow for a biochemical PARP1 catalytic inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound and Rucaparib in assay buffer (e.g., from 100 µM to 1 pM).
-
Dilute recombinant human PARP1 enzyme and histone H1 (as a PARylation substrate) in assay buffer.
-
Prepare a solution of biotinylated NAD+ and activated DNA.
-
-
Assay Plate Setup:
-
Add assay buffer, diluted inhibitors, PARP1 enzyme, and histone H1 to a 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Incubate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Add the biotin-NAD+/activated DNA mix to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature. The enzyme will add biotinylated PAR chains to the histone substrate.
-
-
Detection:
-
Transfer the reaction mixture to a high-binding plate coated with streptavidin.
-
Wash the plate to remove unbound reagents.
-
Add an anti-histone H1 antibody conjugated to horseradish peroxidase (HRP).
-
Add HRP substrate (e.g., TMB) and measure the colorimetric signal.
-
-
Data Analysis:
-
Normalize the signal to the positive and negative controls.
-
Plot the percent inhibition versus inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cellular PARP Trapping Assay
This assay is critical for differentiating the two inhibitors based on their primary cytotoxic mechanism. It quantifies the amount of PARP1 that becomes trapped on chromatin in intact cells.
Causality: A potent trapping agent like Rucaparib will cause a significant increase in the amount of PARP1 found in the insoluble chromatin fraction compared to vehicle control. A weak trapper like 3-NB will show a minimal increase. This directly measures the mechanistic difference in a cellular context.
Caption: Workflow for assessing cellular PARP trapping via fractionation and Western blot.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight.
-
Treat cells with vehicle (DMSO), a high concentration of this compound (e.g., 50-100 µM), and an effective concentration of Rucaparib (e.g., 1-10 µM) for 1-4 hours.
-
-
Cell Fractionation:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse cells in a low-salt buffer containing a mild detergent (e.g., Triton X-100) to release soluble cytoplasmic and nuclear proteins.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. The supernatant contains the soluble fraction; the pellet contains chromatin, nuclei, and cytoskeleton.
-
-
Chromatin Pellet Preparation:
-
Carefully aspirate the supernatant.
-
Wash the pellet with lysis buffer to remove residual soluble proteins.
-
Resuspend the final pellet directly in SDS-PAGE loading buffer and boil for 10 minutes to solubilize chromatin-bound proteins.
-
-
Western Blotting:
-
Run the solubilized chromatin fractions on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1.
-
Probe with a primary antibody against a core histone (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
-
Data Analysis:
-
Perform densitometry to quantify the PARP1 and Histone H3 bands.
-
Calculate the ratio of PARP1/Histone H3 for each treatment condition. A significant increase in this ratio compared to the vehicle control indicates PARP trapping.
-
Protocol 3: Cellular Assessment of DNA Damage (γ-H2AX Assay)
This assay quantifies the formation of DNA double-strand breaks, the key cytotoxic lesion generated by potent PARP trappers.
Causality: Phosphorylation of histone H2AX on serine 139 (γ-H2AX) is one of the earliest markers of a DSB.[21][22] A potent trapping agent like Rucaparib should induce a significant, dose-dependent increase in γ-H2AX foci, particularly in cells undergoing replication. 3-NB should induce a much weaker signal, primarily reflecting DSBs arising from unrepaired SSBs during replication, without the added burden of trapped complexes.
Caption: The principle of synthetic lethality in BRCA-proficient vs. deficient cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate. For synthetic lethality studies, use isogenic pairs of cells (e.g., U2OS-DR-GFP with and without BRCA2 knockdown) or patient-derived models.
-
Treat cells with a dose-response of 3-NB and Rucaparib for 24 hours.
-
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBST).
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139).
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips on slides and image using a fluorescence microscope.
-
Acquire images from multiple random fields for each condition.
-
Use automated image analysis software (e.g., ImageJ/Fiji, CellProfiler) to count the number of distinct γ-H2AX foci per nucleus.
-
-
Data Analysis:
-
Calculate the average number of foci per cell for each treatment condition.
-
Plot the average foci count against inhibitor concentration to demonstrate a dose-dependent increase in DNA damage. Compare the maximal response between Rucaparib and 3-NB.
-
Section 4: Choosing the Right Tool for Your Research
The choice between this compound and Rucaparib is not about "good" versus "bad" but about selecting the appropriate tool for the scientific question.
When to Use this compound:
-
As a Historical Control: When reproducing or comparing results with older literature that used benzamide-class inhibitors.
-
Isolating Catalytic Inhibition: In specific mechanistic studies where the goal is to understand the consequences of blocking PAR synthesis without the potent cytotoxic effects of PARP trapping.
-
Preliminary or Educational Settings: As a low-cost, proof-of-concept tool to demonstrate the basic principle of PARP inhibition in non-critical assays.
When to Use Rucaparib:
-
Translational and Preclinical Research: For any study aiming to model clinical scenarios, investigate resistance mechanisms, or test combination therapies.[13] Its status as an approved drug provides a direct line of sight to clinical relevance.
-
Studying Synthetic Lethality: Rucaparib is an ideal tool for exploring synthetic lethal interactions in HR-deficient backgrounds due to its potent trapping mechanism.[10]
-
Investigating PARP Trapping: When the specific biological consequences of the PARP-DNA trapped complex are the subject of investigation.
-
High-Potency Applications: When a potent, well-characterized inhibitor is needed to ensure target saturation at low concentrations, thereby minimizing off-target concerns.
Conclusion
This compound and Rucaparib represent two distinct eras of PARP inhibitor development. This compound, a classic catalytic inhibitor, served as a foundational tool to help elucidate the role of PARP enzymes. Rucaparib exemplifies the modern therapeutic strategy, where a nuanced understanding of the enzyme's interaction with DNA has been leveraged to create a potent anti-cancer agent whose efficacy relies heavily on the powerful secondary mechanism of PARP trapping. For today's researcher, understanding this mechanistic divergence is paramount. Rucaparib is the clear choice for clinically relevant and mechanistically deep investigations into the DNA damage response, while this compound remains a niche tool for specific, narrowly-defined scientific questions.
References
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
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Morris, T. (2022). Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. Pharmacy Times. [Link]
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Syed, M., & Tuma, R. (2023). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology. [Link]
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Li, M., & Greenberg, R. A. (2024). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation. [Link]
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ResearchGate. (2024). Mechanism of action of PARP inhibitors (Olaparib, Rucaparib, and Niraparib) in treating castration-resistant prostate cancer (CRPC). [Link]
- O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560.
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OncoDaily. (2023). FDA Approved Rucaparib for BRCA-Mutated Metastatic Castration-Resistant Prostate Cancer. [Link]
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ResearchGate. (n.d.). PARP inhibitors induce synthetic lethality in BRCA deficient cells. [Link]
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ResearchGate. (n.d.). Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. [Link]
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Heeke, A. L., Pishvaian, M. J., et al. (2018). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]
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U.S. Food and Drug Administration. (2023). FDA grants regular approval to rucaparib for metastatic castration-resistant prostate cancer. [Link]
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Swisher, E. M. (2017). Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Dove Medical Press. [Link]
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Balasubramaniam, S., et al. (2017). FDA Approval Summary: Rucaparib for the Treatment of Patients with Deleterious BRCA Mutation-Associated Advanced Ovarian Cancer. Clinical Cancer Research. [Link]
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European Society for Medical Oncology. (2020). FDA Grants Accelerated Approval to Rucaparib for BRCA-mutated Metastatic Castration-Resistant Prostate Cancer. [Link]
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Tibbitts, J., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics. [Link]
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Urology Times. (2023). FDA approves rucaparib for chemotherapy-naïve, BRCA-mutated mCRPC. [Link]
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ResearchGate. (n.d.). A CETSA HT assay to screen for intracellular PARP1 target engagement. [Link]
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Lee, Y., et al. (2021). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. Radiation Oncology. [Link]
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Barroso, S. I., et al. (2021). Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection. Springer Protocols. [Link]
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Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Medthority. (2018). Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. [Link]
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AstraZeneca. (2022). Targeting homologous recombination deficiency (HRD) in cancer research. [Link]
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Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular Cancer Therapeutics. [Link]
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Zandarashvili, L., & Langelier, M. F. (2022). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry. [Link]
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Mah, L. J., et al. (2010). USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH. Cancer Institute. [Link]
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Mouawad, R., et al. (2024). Homologous recombination deficiency (HRD) testing landscape: clinical applications and technical validation for routine diagnostics. Molecular Cancer. [Link]
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BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
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Bonner, W. M., et al. (2007). A validated assay for gamma-H2AX as a pharmacodynamic biomarker of response to DNA damage. Clinical Cancer Research. [Link]
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Pothuri, B., et al. (2022). Homologous Recombination Deficiency: Concepts, Definitions, and Assays. The Oncologist. [Link]
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SciSpace. (n.d.). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
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Martinez Molina, D., et al. (2013). Monitoring Drug-Target Interactions in Intact Cells Using the Cellular Thermal Shift Assay. Science. [Link]
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Nordlund, P., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
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BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
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ResearchGate. (n.d.). Biochemical Characteristics of PARP inhibitors. [Link]
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Matulonis, U. A., & Konecny, G. E. (2021). Assessment of Homologous Recombination Deficiency in Ovarian Cancer. Clinical Cancer Research. [Link]
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Porter, J. R., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. PubMed. [Link]
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Illumina. (n.d.). Homologous recombination deficiency (HRD) | Testing with NGS. [Link]
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Murai, J., et al. (2014). Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib. American Association for Cancer Research. [Link]
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Steinebach, C., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]
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LaFargue, C. J., et al. (2019). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers. [Link]
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A Comparative Analysis of 3-Nitrosobenzamide and Conventional PARP Inhibitors in BRCA-Deficient Cancers: A Guide for Researchers
For researchers and drug development professionals dedicated to advancing oncology, the principle of synthetic lethality has emerged as a cornerstone of targeted cancer therapy. This is particularly true in the context of BRCA-deficient tumors, where the inhibition of Poly (ADP-ribose) polymerase (PARP) has led to significant clinical breakthroughs. While several PARP inhibitors (PARPis) have secured regulatory approval, the quest for novel agents with improved efficacy, selectivity, and safety profiles remains a dynamic area of investigation. This guide provides a comprehensive comparison of 3-Nitrosobenzamide (3-NB), a historically recognized PARP inhibitor, with contemporary PARPis, offering a framework for assessing its potential as a tool compound or therapeutic lead in BRCA-deficient settings.
The rationale for targeting PARP in BRCA-mutated cancers is a classic example of synthetic lethality. Cells with pathogenic mutations in BRCA1 or BRCA2 are deficient in homologous recombination (HR), a critical pathway for high-fidelity DNA double-strand break (DSB) repair. This deficiency renders them highly dependent on alternative DNA repair pathways, including base excision repair (BER), where PARP1 plays a pivotal role. Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks (SSBs), which, during replication, are converted into DSBs. In HR-deficient cells, the inability to repair these DSBs results in genomic instability and, ultimately, cell death.
This guide will dissect the comparative efficacy of this compound against other well-established PARP inhibitors, providing detailed experimental protocols to enable researchers to conduct their own assessments. We will explore the nuances of experimental design, data interpretation, and the underlying molecular mechanisms that govern the synthetic lethal relationship between PARP inhibition and BRCA deficiency.
Section 1: Understanding the Mechanisms of Action
A nuanced understanding of the distinct mechanisms of action of different PARP inhibitors is crucial for interpreting experimental outcomes. While all PARPis bind to the NAD+ binding pocket of PARP enzymes, their individual potencies and abilities to "trap" PARP on DNA vary significantly.
1.1. Catalytic Inhibition vs. PARP Trapping
Early-generation PARP inhibitors, such as this compound, primarily function through catalytic inhibition . They prevent PARP from synthesizing poly (ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair factors to the site of damage.
In contrast, many modern PARP inhibitors, including olaparib, talazoparib, and niraparib, exhibit a dual mechanism of action that includes both catalytic inhibition and PARP trapping . This trapping mechanism locks the PARP enzyme onto the DNA at the site of a single-strand break. The resulting PARP-DNA complex is highly cytotoxic, as it can obstruct DNA replication and transcription, leading to the formation of double-strand breaks. The potency of PARP trapping varies among different inhibitors, with talazoparib generally considered the most potent PARP trapper.
The differential trapping efficiencies of these inhibitors are a critical consideration in their antitumor activity. It is hypothesized that the enhanced cytotoxicity of trapping-efficient PARPis in HR-deficient cells is due to the generation of more complex and difficult-to-repair DNA lesions.
1.2. Signaling Pathway Overview
The interplay between BRCA, PARP, and DNA repair is a complex signaling cascade. The following diagram illustrates the core concepts of synthetic lethality in this context.
Figure 1: Simplified signaling pathway illustrating synthetic lethality between BRCA deficiency and PARP inhibition.
Section 2: Experimental Framework for Comparative Assessment
To rigorously compare the synthetic lethality of this compound with other PARP inhibitors, a multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive evaluation of their respective activities in BRCA-deficient and proficient cellular contexts.
2.1. Cell Line Selection
The choice of appropriate cell lines is paramount for a successful study. A well-characterized pair of isogenic cell lines, where one has a functional BRCA gene and the other has a loss-of-function mutation, is ideal. For example, the DLD-1 BRCA2-/- and its parental DLD-1 cell line provide a controlled system to assess BRCA-dependent drug sensitivity. Alternatively, naturally occurring BRCA-mutant cancer cell lines (e.g., CAPAN-1, MDA-MB-436) can be compared with BRCA-proficient lines of a similar tissue origin (e.g., BxPC-3, MCF-7).
2.2. Experimental Workflow
The following diagram outlines a logical workflow for the comparative assessment of PARP inhibitors.
Figure 2: A streamlined experimental workflow for comparing PARP inhibitors.
2.3. Detailed Experimental Protocols
2.3.1. Protocol: Cytotoxicity Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other PARP inhibitors in BRCA-proficient and BRCA-deficient cell lines.
-
Materials:
-
BRCA-proficient and BRCA-deficient cell lines
-
Complete cell culture medium
-
96-well clear-bottom, opaque-walled microplates
-
This compound, Olaparib, Talazoparib, Niraparib (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of each PARP inhibitor in complete culture medium. Include a DMSO vehicle control.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitors.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 for each inhibitor in each cell line.
-
2.3.2. Protocol: PARP Activity Assay (Cell-Based)
This assay measures the levels of poly(ADP-ribose) (PAR) in cells, providing a direct readout of PARP activity.
-
Objective: To confirm that this compound and other PARP inhibitors are effectively inhibiting PARP activity in cells.
-
Materials:
-
BRCA-proficient and BRCA-deficient cell lines
-
PARP inhibitors
-
DNA damaging agent (e.g., H2O2 or MNNG)
-
Immunofluorescence staining reagents:
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
-
Fluorescence microscope or high-content imaging system
-
-
Procedure:
-
Seed cells on glass coverslips or in imaging-compatible microplates.
-
Pre-treat the cells with the PARP inhibitors at various concentrations for 1-2 hours.
-
Induce DNA damage by treating with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary anti-PAR antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the PAR signal in the nucleus of at least 100 cells per condition.
-
Compare the PAR signal in inhibitor-treated cells to the vehicle control. A significant reduction in the PAR signal upon DNA damage indicates effective PARP inhibition.
-
2.3.3. Protocol: DNA Damage Response (DDR) Assay (γH2AX and RAD51 Foci Formation)
This assay visualizes markers of DNA double-strand breaks (γH2AX) and homologous recombination (RAD51).
-
Objective: To assess the downstream consequences of PARP inhibition on DNA repair, specifically the accumulation of DSBs and the impairment of HR.
-
Materials:
-
As in the PARP activity assay, but with primary antibodies against γH2AX and RAD51.
-
-
Procedure:
-
Treat cells with PARP inhibitors for an extended period (e.g., 24-48 hours) to allow for the accumulation of DNA damage.
-
Follow the immunofluorescence staining protocol as described above, using primary antibodies for γH2AX and RAD51.
-
-
Data Analysis:
-
Quantify the number of γH2AX and RAD51 foci per nucleus.
-
In BRCA-deficient cells, treatment with an effective PARP inhibitor should lead to a significant increase in γH2AX foci (indicative of DSBs) and a failure to form RAD51 foci (indicative of impaired HR).
-
In BRCA-proficient cells, an increase in both γH2AX and RAD51 foci is expected, as the HR machinery is still functional.
-
Section 3: Data Interpretation and Comparative Analysis
The data generated from the above experiments should be compiled and analyzed to draw meaningful comparisons between this compound and other PARP inhibitors.
3.1. Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data from your experiments.
| Inhibitor | Cell Line | BRCA Status | Cytotoxicity IC50 (µM) | PARP Inhibition EC50 (µM) | Fold Increase in γH2AX Foci (vs. Vehicle) | RAD51 Foci Formation (Present/Absent) |
| This compound | DLD-1 | Proficient | ||||
| This compound | DLD-1 BRCA2-/- | Deficient | ||||
| Olaparib | DLD-1 | Proficient | ||||
| Olaparib | DLD-1 BRCA2-/- | Deficient | ||||
| Talazoparib | DLD-1 | Proficient | ||||
| Talazoparib | DLD-1 BRCA2-/- | Deficient | ||||
| Niraparib | DLD-1 | Proficient | ||||
| Niraparib | DLD-1 BRCA2-/- | Deficient |
3.2. Interpreting the Results
-
Synthetic Lethality: A potent synthetic lethal effect is demonstrated by a significantly lower IC50 value in the BRCA-deficient cell line compared to its isogenic BRCA-proficient counterpart. The ratio of the IC50 in BRCA-proficient cells to that in BRCA-deficient cells can be used as a measure of the synthetic lethal window.
-
On-Target Efficacy: The PARP activity assay will confirm that the observed cytotoxicity is due to the inhibition of PARP. The EC50 for PARP inhibition should ideally be lower than the cytotoxic IC50.
-
Mechanism of Action: The DNA damage response assay provides insight into the downstream consequences of PARP inhibition. A robust increase in γH2AX foci, coupled with an absence of RAD51 foci in BRCA-deficient cells, is the hallmark of effective synthetic lethality.
3.3. Expected Outcomes for this compound
Based on the existing literature, it is anticipated that this compound will exhibit PARP inhibitory activity. However, its potency in terms of both catalytic inhibition and, more importantly, synthetic lethality in BRCA-deficient cells is likely to be considerably lower than that of modern, trapping-efficient PARP inhibitors like olaparib and talazoparib. This is because its mechanism is primarily catalytic inhibition with minimal to no PARP trapping. The experimental framework outlined above will enable a precise quantification of these differences.
Section 4: Concluding Remarks for the Research Professional
The comparative assessment of this compound alongside clinically approved PARP inhibitors offers valuable insights for both academic and industry researchers. For those in drug discovery, understanding the structure-activity relationships that differentiate catalytic inhibitors from potent PARP trappers is crucial for the design of next-generation therapeutics. For academic researchers, this compound can serve as a useful tool compound to dissect the relative contributions of catalytic inhibition and PARP trapping to the overall synthetic lethal phenotype.
The protocols and analytical framework presented in this guide are intended to provide a robust starting point for your investigations. As with any scientific endeavor, meticulous execution, careful data analysis, and a thorough understanding of the underlying biological principles are the keys to success.
References
-
Bryant, H. E. et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature, 434(7035), 913–917. [Link]
-
Murai, J. et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]
A Comparative Guide to Cross-Validating 3-Nitrosobenzamide's Mechanism of Action with Known PARP Inhibitors
For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's mechanism of action is paramount. This guide provides an in-depth framework for the cross-validation of 3-Nitrosobenzamide, a compound of interest, against well-established Poly (ADP-ribose) polymerase (PARP) inhibitors: Olaparib, Talazoparib, and Veliparib. Our objective is to present a scientifically sound, logical, and practical approach to elucidating the potential PARP-inhibitory activity of this compound through comparative experimental data.
The Central Role of PARP in Genomic Integrity and Cancer Therapy
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage.[1][2] They are integral to the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.[1][2] In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (HR) – often due to mutations in BRCA1 or BRCA2 genes – cancer cells become heavily reliant on PARP for survival.[3][4][5] Inhibition of PARP in such cancer cells leads to an accumulation of unrepaired SSBs, which during DNA replication, are converted into toxic double-strand breaks (DSBs).[6][7] This concept, known as synthetic lethality, forms the therapeutic backbone of PARP inhibitors in oncology.[4]
Introducing the Contenders: A Snapshot of Established PARP Inhibitors
The clinical landscape of PARP inhibitors is dominated by potent and specific molecules that have demonstrated significant efficacy in various cancers.[8][9] For the purpose of this guide, we will focus on three well-characterized inhibitors as benchmarks for our cross-validation of this compound.
-
Olaparib (Lynparza®): The first-in-class PARP inhibitor, Olaparib is approved for the treatment of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[3][5][10][11] Its mechanism involves the inhibition of PARP's enzymatic activity and the trapping of PARP-DNA complexes, leading to cell death.[12][13]
-
Talazoparib (Talzenna®): Known for its high potency in trapping PARP on DNA, Talazoparib is a powerful PARP inhibitor used in the treatment of BRCA-mutated breast cancer.[14][15] This trapping mechanism is considered a key contributor to its cytotoxicity.[16][17]
-
Veliparib (ABT-888): Veliparib is a potent inhibitor of both PARP1 and PARP2.[1][18] It has been extensively investigated in clinical trials in combination with chemotherapy and radiation, as it has been shown to potentiate the effects of these treatments.[18][19]
Cross-Validation of this compound: A Multi-Faceted Experimental Approach
To rigorously assess whether this compound acts as a PARP inhibitor, a series of biochemical and cellular assays must be employed. This approach allows for a direct comparison with our reference inhibitors, providing a clear picture of its potential mechanism, potency, and cellular effects.
Biochemical Validation: Does this compound Inhibit PARP Activity?
The initial step is to determine if this compound directly interacts with and inhibits the enzymatic activity of PARP1 and PARP2.
Experimental Protocol: In Vitro PARP Activity Assay (Chemiluminescent)
This assay quantifies the amount of poly(ADP-ribose) (PAR) generated by recombinant PARP enzymes.
Principle: Histone-coated plates provide a substrate for PARP. In the presence of NAD+ (the PARP substrate), activated PARP enzymes will poly(ADP-ribosyl)ate the histones. The amount of PAR generated is then detected using an anti-PAR antibody conjugated to horseradish peroxidase (HRP), which produces a chemiluminescent signal upon addition of a substrate. A reduction in signal in the presence of an inhibitor indicates PARP inhibition.
Step-by-Step Methodology:
-
Plate Preparation: Coat a 96-well plate with histone proteins and allow it to dry overnight at 4°C.
-
Compound Preparation: Prepare a serial dilution of this compound, Olaparib, Talazoparib, and Veliparib in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Add recombinant human PARP1 or PARP2 enzyme to each well, followed by the test compounds.
-
Substrate Addition: Initiate the enzymatic reaction by adding a mixture of biotinylated NAD+ and activated DNA to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for PAR synthesis.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour.
-
Wash the plate again.
-
Add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of PARP inhibition against the log of the inhibitor concentration.
Expected Outcome & Interpretation:
A dose-dependent decrease in the chemiluminescent signal in the presence of this compound would provide direct evidence of its ability to inhibit PARP enzymatic activity. The IC50 value will quantify its potency relative to the established inhibitors.
Data Presentation: Comparative Biochemical Potency
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | Experimental Data | Experimental Data |
| Olaparib | ~1-5 | ~1-5 |
| Talazoparib | ~1 | ~1.5 |
| Veliparib | ~5.2 | ~2.9[1] |
Note: IC50 values for known inhibitors are approximate and can vary based on assay conditions.
Cellular Validation: Does this compound Inhibit PARP in a Cellular Context?
Demonstrating biochemical inhibition is crucial, but it is equally important to validate this activity within a cellular environment.
Experimental Protocol: Western Blot Analysis of PARylation
This assay measures the levels of PAR within cells, which is a direct downstream indicator of PARP activity.
Principle: Cells are treated with a DNA damaging agent to induce PARP activity. The level of PAR produced is then assessed by Western blotting. A potent PARP inhibitor will prevent the increase in PAR levels.
Step-by-Step Methodology:
-
Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient cell line like MDA-MB-436) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound and the reference PARP inhibitors for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a DNA alkylating agent, such as methyl methanesulfonate (MMS), for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against PAR.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Expected Outcome & Interpretation:
A significant reduction in the MMS-induced PAR signal in cells pre-treated with this compound would confirm its ability to inhibit PARP activity in a cellular context. The concentration-dependent effect can be compared to that of Olaparib, Talazoparib, and Veliparib.
Visualization of Experimental Workflow
Caption: Workflow for the cross-validation of this compound.
Functional Validation: Does this compound Induce Synthetic Lethality?
The ultimate test for a PARP inhibitor is its ability to selectively kill cancer cells with deficiencies in homologous recombination repair.
Experimental Protocol: Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with a compound.
Principle: In BRCA-deficient cells, inhibition of PARP will lead to the accumulation of lethal DNA damage, resulting in a loss of reproductive integrity. This is observed as a reduction in the ability of single cells to form colonies.
Step-by-Step Methodology:
-
Cell Seeding: Seed BRCA1-mutant (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) cells at a low density in 6-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the reference PARP inhibitors for 24 hours.
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Colony Staining and Counting:
-
Fix the colonies with a mixture of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically containing >50 cells).
-
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
Expected Outcome & Interpretation:
This compound should exhibit significantly greater cytotoxicity in the BRCA1-mutant cell line compared to the BRCA-proficient cell line, a hallmark of synthetic lethality. The potency of this effect can be directly compared to that of Olaparib, Talazoparib, and Veliparib.
Data Presentation: Comparative Cellular Efficacy
| Compound | Cellular PARP Inhibition (EC50, nM) | Clonogenic Survival IC50 (nM) - BRCA1 mutant | Clonogenic Survival IC50 (nM) - BRCA proficient |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Olaparib | ~10-100 | ~10-100 | >1000 |
| Talazoparib | ~1-10 | ~1-10 | >1000 |
| Veliparib | ~10-100 | ~100-1000 | >10,000 |
Note: EC50 and IC50 values are approximate and cell line-dependent.
Visualizing the Underlying Mechanism
To contextualize the experimental data, it is essential to visualize the signaling pathway at the heart of this investigation.
Caption: The canonical PARP signaling pathway and the effect of PARP inhibition.
Conclusion: Synthesizing the Evidence for a Comprehensive Assessment
The cross-validation of this compound's mechanism of action requires a systematic and comparative approach. By employing the biochemical and cellular assays outlined in this guide, researchers can generate robust data to support or refute its classification as a PARP inhibitor. The direct comparison with established inhibitors like Olaparib, Talazoparib, and Veliparib provides the necessary context for evaluating its potency and potential as a therapeutic agent. A thorough analysis of the generated data will ultimately determine if this compound warrants further investigation in the promising field of PARP-targeted cancer therapy.
References
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Olaparib - Wikipedia.
-
Talazoparib | Pfizer Oncology Development Website.
-
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Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor.
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Olaparib - PMC - NIH.
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Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info.
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PARP assay for inhibitors | BMG LABTECH.
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Profile of veliparib and its potential in the treatment of solid tumors - PMC - NIH.
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Definition of veliparib - NCI Dictionary of Cancer Terms.
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PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC - NIH.
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PARP Assays - BPS Bioscience.
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Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition | ACS Medicinal Chemistry Letters.
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PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - AACR Journals.
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Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PubMed Central.
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Validating the Efficacy of Parp-2-IN-1 in Cells: A Comparative Guide - Benchchem.
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(PDF) PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - ResearchGate.
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Mode of antibiotic action of 4-hydroxy-3-nitrosobenzaldehyde from Streptomyces viridans.
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Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity - PubMed.
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3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed.
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC - NIH.
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Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - NIH.
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PARP inhibitors: A tsunami of indications in different malignancies.
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A Review of PARP Inhibitors in Clinical Development - Semantic Scholar.
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Low Doses of 3-aminobenzamide, a poly(ADP-ribose) Polymerase Inhibitor, Stimulate Angiogenesis by Regulating Expression of Urokinase Type Plasminogen Activator and Matrix Metalloprotease 2 - PubMed.
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Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors - Journal of Hematology Oncology Pharmacy.
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PARP inhibitors Precision Oncology News.
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A Comparative Guide: Olaparib vs. 2-Cyano-4-nitrobenzamide in Cancer Therapy - Benchchem.
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Comparative efficacy of olaparib in combination with or without novel antiandrogens for treating metastatic castration-resistant prostate cancer - PubMed.
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The Serine Biosynthesis of Paenibacillus polymyxa WLY78 Is Regulated by the T-Box Riboswitch - Semantic Scholar.
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Ribosomally synthesized antimicrobial peptides: their function, structure, biogenesis, and mechanism of action - PubMed.
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Ovarian - Olaparib (Lynparza) - JNCCN 360.
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PARP Inhibitor Olaparib Delivers Strong Results in Selected Prostate Cancer Cases.
-
[Effects of Olaparib, a PARP-1 Inhibitor, on Triple Negative Breast Cancer Cells with a BRCA1 Mutation] - PubMed.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Nitrosobenzamide
For laboratory professionals dedicated to advancing research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of 3-Nitrosobenzamide, a compound requiring specialized handling due to the inherent risks associated with the N-nitroso functional group. By elucidating the chemical principles underpinning the recommended disposal protocol, this document aims to empower researchers with the knowledge to manage this substance safely and effectively, thereby fostering a secure and compliant laboratory environment.
Understanding the Hazard: The Chemical Profile of this compound
This compound (CAS No. 144189-66-2) is a light yellow solid that requires careful handling.[1] While a specific, comprehensive toxicological profile for this compound is not widely documented, the presence of the N-nitroso group is of primary concern. N-nitroso compounds as a class are recognized for their potential carcinogenic properties, necessitating that they be handled as suspected carcinogens.[2][3] Therefore, all procedures involving this compound must be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.
Table 1: Key Chemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 144189-66-2 | [1][4] |
| Molecular Formula | C₇H₆N₂O₂ | [1] |
| Appearance | Light yellow solid | [1] |
| Hazards | Suspected carcinogen due to the N-nitroso group. | [2][3] |
The Core Principle of Disposal: Chemical Degradation
The recommended and most robust method for the disposal of this compound is through chemical degradation. This process involves the chemical transformation of the hazardous nitroso group into less toxic and more stable byproducts. Among the established methods for the destruction of N-nitroso compounds, reduction using an aluminum-nickel alloy in an alkaline solution is a well-documented and effective approach.[5][6] This method has been shown to achieve a high percentage of destruction for a variety of N-nitroso compounds.[5]
The underlying chemistry of this degradation process involves the reduction of the N-nitroso group (R-N=O) to the corresponding amine (R-NH₂). The aluminum-nickel alloy in an alkaline medium acts as a potent reducing agent, facilitating this transformation. The alkaline conditions are crucial for the reaction to proceed effectively.
Procedural Workflow for the Disposal of this compound
The following diagram illustrates the key stages in the safe disposal of this compound, from initial preparation to the final disposal of the treated waste.
Caption: Workflow for the safe disposal of this compound.
Detailed Step-by-Step Disposal Protocol
This protocol is based on established methods for the degradation of N-nitroso compounds.[2][5] It is imperative that this procedure is performed by trained personnel within a certified chemical fume hood.
Materials and Reagents:
-
This compound waste (solid or in solution)
-
Aluminum-nickel alloy powder
-
2 M Sodium hydroxide (NaOH) solution
-
Dilute hydrochloric acid (HCl)
-
Suitable reaction vessel (e.g., Erlenmeyer flask)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate hazardous waste container
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
Flame-resistant lab coat
-
Appropriate respiratory protection may be required based on a risk assessment.
Procedure:
-
Preparation:
-
Don all required PPE.
-
Ensure the chemical fume hood is functioning correctly.
-
If the this compound waste is solid, dissolve it in a minimal amount of a suitable solvent such as water or methanol within the reaction vessel.[2]
-
-
Alkalinization:
-
With continuous stirring, slowly add the 2 M NaOH solution to the reaction vessel until the pH of the solution is strongly basic (pH > 12).[2]
-
-
Reduction:
-
While maintaining vigorous stirring, gradually add a stoichiometric excess of aluminum-nickel alloy powder to the basic solution.
-
Caution: The reaction is exothermic and may produce hydrogen gas. Add the alloy powder slowly in small portions to control the reaction rate.[2]
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature with continuous stirring. The completion of the degradation can be monitored by analytical methods such as HPLC or LC-MS to confirm the disappearance of the this compound.[2] If monitoring is not feasible, a conservative reaction time of several hours to overnight is recommended.
-
-
Neutralization and Disposal:
-
Once the reaction is complete, cautiously neutralize the reaction mixture with dilute hydrochloric acid. Perform this step slowly as it can also generate heat.
-
The final neutralized solution should be collected in a properly labeled hazardous waste container.[2]
-
The container must be clearly marked with "Hazardous Waste" and the contents described (e.g., "Neutralized this compound reaction mixture").
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Regulatory Compliance
The disposal of this compound and the resulting waste stream must adhere to all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] It is the responsibility of the waste generator to properly characterize and manage their hazardous waste from "cradle to grave".[8] Additionally, the Occupational Safety and Health Administration (OSHA) has specific standards for handling carcinogens in a laboratory setting.[1][9] Always consult with your institution's EHS department to ensure full compliance.[10]
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety. By employing chemical degradation through reduction with an aluminum-nickel alloy in an alkaline solution, researchers can effectively neutralize the hazardous N-nitroso group. This guide provides a comprehensive framework for this process, emphasizing the importance of understanding the underlying chemical principles, adhering to a detailed protocol, and maintaining strict compliance with all relevant safety and environmental regulations. By prioritizing safety and responsible chemical management, the scientific community can continue its vital work while protecting personnel and the environment.
References
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- Cornell EHS. (n.d.). 9.7 Select Carcinogens.
- Lunn, G., Sansone, E. B., Andrews, A. W., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3).
- DrugFuture. (2023). This compound.
- Fisher Scientific. (2025). 3-Nitrobenzamide Safety Data Sheet.
- Grand Valley State University. (2018). Carcinogens - Lab Safety.
- Iley, J., Norberto, F., & Rosa, E. (n.d.). N-nitroso compounds. Part 1. Structure and decomposition of N-nitroso-2-arylimidazolines in aqueous acidic media. RSC Publishing.
- Keefer, L. K., & Lunn, G. (1985). Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds. U.S. Patent 4,535,154.
- Miranda, K. M., et al. (2006). Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO). Journal of the American Chemical Society, 128(30), 9687-92.
- Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins.
- TCI Chemicals. (n.d.). 4-Nitrobenzamide Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (2019). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule.
- U.S. Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- Vang, Z., & Liu, Y. (2023). Heuristic-Based Alkaline Hydrolysis Mechanism of Nitrate Ester (Nitrocellulose Monomer) and Nitroamine (Hexogen) Compounds: Electrostatic Attraction Effect of the Nitro Group. The Journal of Physical Chemistry A.
- Vassiliou, S., et al. (2025). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. PDF.
- Shen Zhen Reagent Biotechnology Co.,Ltd. (n.d.). CAS:144189-66-2|this compound.
- Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens.
- ResearchGate. (2025). Reduction of N-Nitrosodimethylamine with Granular Iron and Nickel-Enhanced Iron. 1. Pathways and Kinetics.
- ResearchGate. (2025). Catalytic reduction of N-nitrosodimethylamine with nanophase nickel–boron.
- RSC Publishing. (n.d.). Alkaline hydrolysis of N-nitroso-2-imidazolidone.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste.
- U.S. Patent and Trademark Office. (n.d.). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
- Echemi. (n.d.). 3-Nitrobenzamide SDS, 645-09-0 Safety Data Sheets.
- PubChem. (n.d.). 3-Nitrobenzamide.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
